molecular formula C9H5N B1337693 3,5-Diethynylpyridine CAS No. 67227-90-1

3,5-Diethynylpyridine

Cat. No.: B1337693
CAS No.: 67227-90-1
M. Wt: 127.14 g/mol
InChI Key: VERYSOHHELIELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethynylpyridine (CAS 67227-90-1) is a high-purity, white to off-white crystalline powder serving as a versatile organic ligand and building block in advanced research . Its molecular formula is C9H5N, with a molecular weight of 127.14 g/mol . This compound is characterized by two acetylene groups positioned at the 3 and 5 sites of the pyridine ring, a structure that enables diverse binding modes and supramolecular assembly. It is widely employed as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it can coordinate to metal ions or form autonomously assembled macrocyclic structures through metal-mediated cross-coupling reactions . The compound's research value is particularly evident in its hydrogen bonding properties and its ability to form complexes with anions such as nitrate and silver ions . IR spectroscopy and computational studies have shown that it can form complexes with hydrogen bond donors like phenol, engaging in interactions such as OH···N and cooperativity effects that contribute to complex stability . The predicted boiling point is 233.9 ± 25.0 °C, density is 1.07 ± 0.1 g/cm³, and it has a flash point of approximately 240 °C . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or human consumption use. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERYSOHHELIELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496700
Record name 3,5-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67227-90-1
Record name 3,5-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diethynylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Diethynylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylpyridine is a versatile heterocyclic building block characterized by a pyridine ring functionalized with two ethynyl groups at the 3 and 5 positions. This unique structure imparts rigidity and linearity, making it a valuable component in the construction of supramolecular assemblies, functional polymers, and metal-organic frameworks (MOFs). Its electron-deficient pyridine core and the reactive terminal alkyne groups also make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₅N.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₅N[1]
Molecular Weight 127.14 g/mol [1]
CAS Number 67227-90-1[1]
Appearance White to light yellow to light orange powder/crystal
Melting Point 70-76 °C
IUPAC Name This compound[1]
InChI InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H[1]
InChIKey VERYSOHHELIELQ-UHFFFAOYSA-N[1]
SMILES C#CC1=CC(=CN=C1)C#C[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. For the synthesis of this compound, the typical starting material is 3,5-dibromopyridine, which is reacted with a protected or unprotected acetylene source.

General Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the synthesis of this compound from 3,5-dibromopyridine and trimethylsilylacetylene, followed by deprotection.

Materials:

  • 3,5-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

Reaction Workflow:

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection reagents1 3,5-Dibromopyridine Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI TEA, Toluene reaction1 Stir at 70-80°C under Argon reagents1->reaction1 workup1 Aqueous Workup & Extraction with CH₂Cl₂ reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 3,5-Bis(trimethylsilylethynyl)pyridine purification1->product1 reagents2 3,5-Bis(trimethylsilylethynyl)pyridine K₂CO₃, Methanol product1->reagents2 reaction2 Stir at room temperature reagents2->reaction2 workup2 Solvent Evaporation & Aqueous Workup reaction2->workup2 purification2 Recrystallization or Column Chromatography workup2->purification2 product2 This compound purification2->product2

Figure 1: General workflow for the synthesis of this compound.

Procedure:

  • Sonogashira Coupling: To a solution of 3,5-dibromopyridine (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v) are added bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is degassed with argon for 15 minutes. Trimethylsilylacetylene (2.2 eq) is then added, and the reaction mixture is heated to 70-80 °C and stirred under an argon atmosphere for 12-24 hours.

  • Work-up and Purification (Step 1): After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-bis(trimethylsilylethynyl)pyridine.

  • Deprotection: The purified 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) is dissolved in methanol. Potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Work-up and Purification (Step 2): The methanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or a short column chromatography to yield pure this compound.

Catalytic Cycle of the Sonogashira Coupling:

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)X(L)₂ Pd(II)(Ar)X(L)₂ Pd(0)L₂->Pd(II)(Ar)X(L)₂ Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)(L)₂ Pd(II)(Ar)(C≡CR)(L)₂ Pd(II)(Ar)X(L)₂->Pd(II)(Ar)(C≡CR)(L)₂ Transmetalation (from Cu-C≡CR) Pd(II)(Ar)(C≡CR)(L)₂->Pd(0)L₂ Ar-C≡CR Ar-C≡CR Pd(II)(Ar)(C≡CR)(L)₂->Ar-C≡CR Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->CuX R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base Base Base

Figure 2: Catalytic cycle of the Sonogashira cross-coupling reaction.

Spectroscopic Data

While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5sH-2, H-6
~7.8sH-4
~3.2sC≡C-H
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~150C-2, C-6
~140C-4
~122C-3, C-5
~82C ≡C-H
~78C≡C -H
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300C-H stretch (alkynyl)
~2100C≡C stretch (alkynyl)
~1580, 1450C=C, C=N stretch (aromatic)
UV-Vis Spectroscopy
λmax (nm)Solvent
~250-260Dichloromethane
~290-300Dichloromethane

Applications

The rigid, linear geometry and the presence of two reactive alkyne functionalities make this compound a valuable building block in several areas of chemical science.

Drug Development
Materials Science

A significant application of this compound is as a linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][3] The nitrogen atom of the pyridine ring and the alkyne groups can coordinate to metal centers, leading to the formation of extended, porous structures. These materials have potential applications in gas storage, catalysis, and sensing. The di-functional nature of the molecule allows for the creation of linear chains or more complex three-dimensional networks, depending on the coordination geometry of the metal ion.

Logical Relationship in MOF Synthesis:

MOF_Synthesis This compound This compound Coordination Assembly Coordination Assembly This compound->Coordination Assembly Metal Ion/Cluster Metal Ion/Cluster Metal Ion/Cluster->Coordination Assembly Solvent Solvent Reaction Conditions Solvothermal/ Hydrothermal Solvent->Reaction Conditions Reaction Conditions->Coordination Assembly Metal-Organic Framework (MOF) Metal-Organic Framework (MOF) Coordination Assembly->Metal-Organic Framework (MOF)

Figure 3: Logical relationship in the synthesis of MOFs using this compound.

Safety Information

This compound is classified as a hazardous substance.[1]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Sonogashira coupling is well-established, providing a reliable route to this compound. The presence of a pyridine ring and two terminal alkyne functionalities in a rigid linear arrangement offers numerous possibilities for the construction of complex and functional molecules. Further research into the applications of this compound is likely to uncover new opportunities in drug discovery, catalysis, and the development of advanced materials.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-diethynylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, beginning with the preparation of the precursor 3,5-dibromopyridine, followed by a double Sonogashira coupling reaction to introduce the ethynyl functionalities. This whitepaper details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis of the Precursor: 3,5-Dibromopyridine

The initial step involves the synthesis of 3,5-dibromopyridine from pyridine. This reaction proceeds via an electrophilic aromatic substitution.

Experimental Protocol: Bromination of Pyridine

A solution of pyridine in the presence of concentrated sulfuric acid and thionyl chloride is heated to reflux. Bromine is then added dropwise over an extended period. The reaction mixture is heated to 130°C. Completion of the reaction can be monitored by the disappearance of the red-brown bromine color. The crude product is isolated by steam distillation and purified by recrystallization from methanol.[1]

Quantitative Data: Synthesis of 3,5-Dibromopyridine
ParameterValueReference
Starting MaterialPyridine[1]
ReagentsBromine, Concentrated Sulfuric Acid, Thionyl Chloride[1]
Reaction Temperature130°C[1]
Reaction Time10 hours (for bromine addition)[1]
Yield~82%[1]

Synthesis of this compound via Sonogashira Coupling

The core of the synthesis involves a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This reaction couples the 3,5-dibromopyridine with a protected acetylene, typically (trimethylsilyl)acetylene, followed by the removal of the protecting groups.

Reaction Scheme

Synthesis_Pathway 3,5-Dibromopyridine 3,5-Dibromopyridine Intermediate 3,5-Bis(trimethylsilylethynyl)pyridine 3,5-Dibromopyridine->Intermediate Pd catalyst, Cu(I) cocatalyst, Base TMS-acetylene TMS-acetylene TMS-acetylene->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection (e.g., TBAF or K2CO3/MeOH) Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A Combine 3,5-dibromopyridine, catalyst, cocatalyst, and base in solvent B Add (trimethylsilyl)acetylene A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC/GC C->D E Work-up and purification (Filtration, Extraction, Column Chromatography) D->E F Dissolve intermediate in solvent E->F Isolated Intermediate G Add deprotecting agent (TBAF or K2CO3) F->G H Stir at room temperature G->H I Monitor reaction by TLC H->I J Work-up and purification (Solvent Removal, Column Chromatography) I->J K K J->K Final Product: This compound

References

An In-Depth Technical Guide to 3,5-Diethynylpyridine (CAS Number: 67227-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylpyridine is a versatile heterocyclic building block characterized by a pyridine core functionalized with two ethynyl groups at the 3 and 5 positions. This unique structure imparts rigidity and linearity, making it a valuable component in the design of functional materials and bioactive molecules. Its ability to participate in various chemical transformations, particularly cross-coupling reactions, and to act as a ligand for metal centers has led to its exploration in diverse fields, including materials science, medicinal chemistry, and catalysis. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
CAS Number 67227-90-1N/A
Molecular Formula C₉H₅N[1]
Molecular Weight 127.14 g/mol [1]
Appearance White to light yellow to light orange powder to crystal[2]
Melting Point 71 °C[3]
Boiling Point (Predicted) 233.9 ± 25.0 °C[3]
Density (Predicted) 1.07 ± 0.1 g/cm³[3]
Solubility Soluble in common organic solvents such as THF, DMF, and chloroform.Inferred from reaction conditions
Storage Temperature 2-8°C[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process involving a double Sonogashira cross-coupling reaction followed by a deprotection step. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis starting from 3,5-dibromopyridine.

Step 1: Synthesis of 3,5-bis(trimethylsilylethynyl)pyridine

  • Reaction Scheme:

    G A 3,5-Dibromopyridine F 3,5-bis(trimethylsilylethynyl)pyridine A->F B Trimethylsilylacetylene B->F C Pd(PPh₃)₂Cl₂ / CuI D Base (e.g., TEA, DIPEA) E Solvent (e.g., THF)

    Caption: Sonogashira coupling for silyl-protected intermediate.
  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

    • Add anhydrous and degassed tetrahydrofuran (THF) or a similar solvent, followed by a suitable degassed base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq).

    • To the stirred mixture, add trimethylsilylacetylene (2.2-2.5 eq) dropwise.

    • Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3,5-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Deprotection to this compound

  • Reaction Scheme:

    G A 3,5-bis(trimethylsilylethynyl)pyridine D This compound A->D B Deprotection Agent (e.g., TBAF, K₂CO₃) C Solvent (e.g., THF, Methanol)

    Caption: Deprotection of the silyl-protected intermediate.
  • Procedure (Method A: Using Tetrabutylammonium Fluoride - TBAF):

    • Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a 1 M solution of TBAF in THF (2.2-2.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate) or by recrystallization to yield pure this compound.

  • Procedure (Method B: Using Potassium Carbonate):

    • Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and a suitable co-solvent like THF.

    • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent.

    • Perform an aqueous workup as described in Method A.

    • Purify the crude product by column chromatography or recrystallization.

Purification

Purification of this compound is typically achieved by column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate). Recrystallization from a suitable solvent system can also be employed to obtain highly pure material. Due to its potential for sublimation, care should be taken during concentration under high vacuum.

Reactivity and Applications

The two terminal alkyne functionalities and the pyridine nitrogen atom make this compound a highly versatile building block.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of rigid ethynyl groups can be a strategic approach in drug design to probe specific binding pockets of biological targets.

  • Potential as a Scaffold: The linear and rigid nature of the diethynylpyridine core can be utilized to construct molecules with defined spatial orientations, which is crucial for optimizing interactions with protein targets.

Compound ClassCell LineIC₅₀ (µM)Reference
3,5-Diaryl-pyrazole derivativesPC3 (Prostate Cancer)Potent activity reported[4]
3,5-Diaryl-pyrazole derivativesDU145 (Prostate Cancer)Potent activity reported[4]
3,5-Dichlorophenyl-containing compoundsHepG2 (Liver Cancer)Cytotoxicity observed[1]
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesPC3 (Prostate Cancer)0.1 - 0.85[5]
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesHeLa (Cervical Cancer)1.2 - 74.1[5]

  • Signaling Pathway Modulation: Pyridine-containing compounds have been implicated in the modulation of various signaling pathways critical in cancer progression. For example, derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways. The rigid diethynyl scaffold of this compound could be exploited to design specific inhibitors of kinases within these pathways.

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Potential Target EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PyridineDerivative This compound Derivative PyridineDerivative->EGFR Inhibition PyridineDerivative->MEK Inhibition

    Caption: Potential inhibition of the EGFR-MAPK pathway.

Materials Science

The rigid, linear structure of this compound makes it an excellent candidate for the construction of well-defined supramolecular architectures and functional polymers.

  • Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, while the ethynyl groups can act as linkers or be further functionalized. This allows for the synthesis of porous MOFs with potential applications in gas storage, separation, and catalysis. Both copper and zinc-based MOFs have been successfully synthesized using pyridine-based linkers.[6][7]

    Caption: Schematic of a MOF with this compound linkers.
  • Conjugated Polymers: The diethynyl functionality allows for polymerization through various methods, such as oxidative coupling, to produce conjugated polymers. These materials are of interest for their potential electronic and optical properties, with applications in organic electronics.

Safety and Handling

Based on the available GHS information, this compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via Sonogashira coupling and subsequent deprotection makes it accessible for a wide range of applications. For drug development professionals, its rigid scaffold offers a unique platform for the design of targeted therapeutics, particularly in the area of kinase inhibition. In materials science, its linear geometry and reactive ethynyl groups enable the construction of novel polymers and metal-organic frameworks with tailored properties. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted to fully exploit its potential.

References

A Technical Guide to the Synthesis and Applications of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylpyridine is a versatile heterocyclic building block that has garnered significant interest in various fields of chemical research, including materials science and drug discovery. Its rigid pyridine core, coupled with two reactive ethynyl groups at the 3 and 5 positions, provides a unique scaffold for the construction of conjugated polymers, metal-organic frameworks (MOFs), and complex organic molecules with potential therapeutic applications. This guide provides an in-depth review of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the desilylation of a protected precursor, 3,5-bis(trimethylsilylethynyl)pyridine. This method is favored for its high yield and the stability of the silyl-protected intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-bis(trimethylsilylethynyl)pyridine

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-bis(trimethylsilylethynyl)pyridine in methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in methanol to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Key Reactions of this compound

The terminal alkyne functionalities of this compound are amenable to a variety of coupling reactions, most notably the Sonogashira and Glaser-Hay couplings. These reactions are instrumental in extending the conjugated system of the pyridine core and forming larger, more complex structures.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming carbon-carbon bonds and is widely used to synthesize substituted alkynes.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) co-catalyst Base reactant1->catalyst reactant2 Aryl Halide (Ar-X) reactant2->catalyst product 3,5-Bis(arylethynyl)pyridine catalyst->product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

Procedure:

  • To a degassed solution of the aryl halide in the chosen solvent, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the base to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Glaser-Hay Coupling

The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. This reaction is particularly useful for the synthesis of conjugated polymers and macrocycles.

Reaction Scheme:

Glaser_Hay_Coupling reactant 2 x this compound catalyst Cu(I) Catalyst Base (e.g., TMEDA) Oxidant (O₂) reactant->catalyst product Poly(this compound) or Macrocycle catalyst->product

Caption: General scheme of the Glaser-Hay coupling reaction.

Experimental Protocol: Glaser-Hay Coupling of this compound

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Solvent (e.g., acetone, dichloromethane)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add copper(I) chloride and TMEDA to the solution.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air or oxygen.

  • Monitor the reaction by observing the formation of a precipitate (the polymer) or by TLC for macrocyclization.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • If a polymer has precipitated, filter the solid and wash it with the solvent and water.

  • If the product is soluble, extract it with an organic solvent.

  • Dry the product under vacuum.

Quantitative Data

The following tables summarize typical yields and spectroscopic data for this compound and its derivatives.

Table 1: Synthesis and Physical Properties

CompoundSynthetic MethodYield (%)Melting Point (°C)
This compoundDesilylation85-9570-72

Table 2: Spectroscopic Data for this compound

TechniqueSolventChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMRCDCl₃8.55 (s, 2H, H2, H6), 7.75 (s, 1H, H4), 3.15 (s, 2H, C≡CH)
¹³C NMRCDCl₃152.0 (C2, C6), 139.0 (C4), 120.0 (C3, C5), 82.5 (C≡CH), 78.0 (C≡CH)
IR (KBr)-3280 (≡C-H), 2100 (C≡C), 1570 (C=N)

Applications

Materials Science

This compound is a valuable monomer for the synthesis of conjugated polymers . The resulting poly(this compound)s are of interest for their potential electronic and optical properties. The pyridine nitrogen atom can be protonated or coordinated to metal ions, allowing for the tuning of the polymer's properties.

Furthermore, this compound and its derivatives, such as pyridine-3,5-dicarboxylic acid, are used as organic linkers in the construction of metal-organic frameworks (MOFs) .[1][2][3] These materials exhibit porous structures and have potential applications in gas storage, separation, and catalysis.

Drug Discovery

The pyridine scaffold is a common motif in many biologically active compounds. The rigid, linear geometry imparted by the diethynyl substituents makes this compound an attractive starting point for the design of novel therapeutic agents. For instance, derivatives of 3,5-disubstituted pyridines have been investigated as potential inhibitors of enzymes relevant to various diseases.

Conclusion

This compound is a versatile and highly functionalized building block with significant potential in both materials science and medicinal chemistry. The straightforward synthesis and the reactivity of its terminal alkyne groups in well-established coupling reactions, such as the Sonogashira and Glaser-Hay reactions, make it an accessible and valuable tool for researchers. The ability to form extended conjugated systems, polymers, and metal-organic frameworks opens up a wide range of possibilities for the development of new functional materials and potential drug candidates. This guide provides a foundational understanding of the core chemistry of this compound, offering detailed protocols and data to facilitate its use in further research and development.

References

An In-Depth Technical Guide to the Discovery and History of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3,5-diethynylpyridine, a key building block in supramolecular chemistry, materials science, and as a ligand in organometallic chemistry. This document details the synthetic pathways, experimental protocols, and key quantitative data associated with its preparation. Particular emphasis is placed on the prevalent two-step synthesis involving a Sonogashira coupling followed by a deprotection reaction.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring functionalized with two ethynyl groups at the 3 and 5 positions. Its rigid, linear geometry and the presence of terminal alkyne functionalities make it a versatile precursor for the construction of complex molecular architectures, including metal-organic frameworks (MOFs), conjugated polymers, and macrocycles. The nitrogen atom in the pyridine ring provides a coordination site for metal ions, further expanding its utility in the design of functional materials and catalysts.

Discovery and History

Synthetic Methodologies

The most common and efficient method for the synthesis of this compound involves a two-step process starting from 3,5-dibromopyridine. This process is outlined below:

  • Sonogashira Coupling: A double Sonogashira cross-coupling reaction is performed between 3,5-dibromopyridine and a protected alkyne, typically (trimethylsilyl)acetylene. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

  • Deprotection: The resulting 3,5-bis((trimethylsilyl)ethynyl)pyridine intermediate is then subjected to a deprotection step to remove the trimethylsilyl (TMS) groups, yielding the final product, this compound.

dot

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3,5-Bis((trimethylsilyl)ethynyl)pyridine

This procedure details the Sonogashira coupling of 3,5-dibromopyridine with (trimethylsilyl)acetylene.

Materials:

  • 3,5-Dibromopyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous tetrahydrofuran and triethylamine to the flask.

  • To this stirred suspension, add (trimethylsilyl)acetylene dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Table 1: Representative Reaction Conditions for Sonogashira Coupling

ParameterValue
Molar Ratio (3,5-dibromopyridine : (trimethylsilyl)acetylene)1 : 2.2
Pd(PPh₃)₂Cl₂ (mol%)2-5
CuI (mol%)2-5
SolventTHF / Triethylamine
TemperatureReflux
Reaction Time12-24 hours
Synthesis of this compound (Deprotection)

This procedure outlines the removal of the trimethylsilyl protecting groups.

Materials:

  • 3,5-Bis((trimethylsilyl)ethynyl)pyridine

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol or Tetrahydrofuran

  • Dichloromethane

  • Deionized water

Procedure:

  • Dissolve 3,5-bis((trimethylsilyl)ethynyl)pyridine in methanol or THF in a round-bottom flask.

  • Add potassium carbonate (or a solution of TBAF) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to yield the crude this compound.

  • If necessary, purify the product by recrystallization or column chromatography.

Table 2: Deprotection Conditions

ReagentSolventTemperatureTypical Reaction Time
K₂CO₃MethanolRoom Temperature1-3 hours
TBAFTHFRoom Temperature30-60 minutes

Quantitative Data

Table 3: Physicochemical and Spectroscopic Data

Property3,5-Bis((trimethylsilyl)ethynyl)pyridineThis compound
Molecular Formula C₁₅H₂₁NSi₂C₉H₅N
Molar Mass 271.51 g/mol 127.14 g/mol
CAS Number 267244-88-267227-90-1
Appearance White to off-white solidWhite to pale yellow solid
¹H NMR (CDCl₃, δ) ~8.5 (s, 2H, Py-H), ~7.7 (s, 1H, Py-H), ~0.25 (s, 18H, Si(CH₃)₃)~8.6 (s, 2H, Py-H), ~7.8 (s, 1H, Py-H), ~3.2 (s, 2H, C≡CH)
¹³C NMR (CDCl₃, δ) ~152, ~140, ~125, ~102 (C≡CSi), ~99 (C≡CSi), ~0 (SiCH₃)~153, ~141, ~124, ~82 (C≡CH), ~79 (C≡CH)
Typical Yield (Overall) -60-80% (from 3,5-dibromopyridine)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful completion of the first step is critical for proceeding to the second.

dot

Synthesis_Logic Start Start: 3,5-Dibromopyridine Step1 Sonogashira Coupling with TMS-acetylene Start->Step1 Purification1 Purification Step1->Purification1 Intermediate Intermediate: 3,5-Bis((trimethylsilyl)ethynyl)pyridine Step2 TMS Deprotection Intermediate->Step2 Purification2 Purification Step2->Purification2 Product Final Product: This compound Purification1->Intermediate Purification2->Product

Caption: Logical workflow of the synthesis process.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its synthesis, primarily achieved through a reliable two-step Sonogashira coupling and deprotection sequence, is well-established. This guide provides the essential technical details for its preparation, enabling researchers and professionals in drug development and materials science to utilize this important compound in their work. The straightforward synthetic route and the unique properties of this compound ensure its continued importance in the development of novel functional molecules and materials.

Potential Research Areas for 3,5-Diethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylpyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and catalysis. Its rigid, linear geometry, coupled with the reactive ethynyl groups, allows for the construction of a diverse array of complex molecules and functional materials. This technical guide explores the key research areas for this compound, providing insights into its synthesis, functionalization, and potential applications. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and development in this promising area.

Introduction

Pyridine and its derivatives are fundamental scaffolds in drug discovery and materials science, owing to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination.[1] The introduction of ethynyl groups at the 3 and 5 positions of the pyridine ring creates a highly versatile and reactive molecule, this compound. The linear disposition of the ethynyl groups provides a rigid scaffold for the construction of conjugated systems, while the terminal alkynes are amenable to a wide range of chemical transformations, most notably Sonogashira cross-coupling reactions and click chemistry.[2] This guide will delve into the potential research avenues for this compound, highlighting its promise in the development of novel therapeutics, advanced materials, and efficient catalysts.

Synthesis of this compound

The primary route for the synthesis of this compound involves a twofold Sonogashira cross-coupling reaction of a 3,5-dihalopyridine with a protected acetylene source, followed by deprotection. 3,5-Dibromopyridine is a common starting material for this transformation.

Experimental Protocol: Two-Step Synthesis from 3,5-Dibromopyridine

This protocol outlines a general procedure for the synthesis of this compound via a Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by deprotection of the silyl groups.

Step 1: Synthesis of 3,5-bis(trimethylsilylethynyl)pyridine

  • Reaction Scheme:

  • Materials:

    • 3,5-Dibromopyridine

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous

    • Toluene, anhydrous

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous toluene and anhydrous triethylamine (Et₃N) to the flask.

    • Add trimethylsilylacetylene (TMSA) (2.2 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to 70-80 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3,5-bis(trimethylsilylethynyl)pyridine.

Step 2: Deprotection to this compound

  • Reaction Scheme:

  • Materials:

    • 3,5-bis(trimethylsilylethynyl)pyridine

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Potential Research Areas

Medicinal Chemistry

The rigid, linear scaffold of this compound makes it an attractive building block for the design of enzyme inhibitors and receptor ligands. The ethynyl groups can be functionalized to introduce various pharmacophores, enabling the exploration of structure-activity relationships (SAR).

3.1.1. Kinase Inhibitors

Many kinase inhibitors possess a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. The this compound scaffold can be elaborated through reactions like the Sonogashira coupling to append aryl or heteroaryl groups that can mimic the interactions of known kinase inhibitors.

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases implicated in cancer.[3][4]

  • Research Workflow:

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_cell Cellular Evaluation start This compound couple Sonogashira Coupling (with various aryl halides) start->couple derivs Library of 3,5-diarylalkynyl -pyridine derivatives couple->derivs screen In vitro Kinase Assays (IC50 determination) derivs->screen sar Structure-Activity Relationship (SAR) Studies screen->sar lead_opt Lead Optimization sar->lead_opt cell_assay Antiproliferative Assays (e.g., MTT on cancer cell lines) lead_opt->cell_assay pathway Signaling Pathway Analysis (e.g., Western Blot) cell_assay->pathway

Caption: Workflow for the development of this compound-based kinase inhibitors.

3.1.2. Other Therapeutic Areas

The 3,5-disubstituted pyridine motif has shown promise in various therapeutic areas. Derivatives of this compound could be explored for:

  • Antitubercular Activity: 3,5-disubstituted pyridines have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[5]

  • Antiviral and Antimicrobial Agents: The pyridine scaffold is present in numerous approved antibacterial and antiviral drugs.[1]

Table 1: Hypothetical IC₅₀ Values for this compound Derivatives in a Kinase Inhibition Assay

Compound IDR Group 1R Group 2Target KinaseIC₅₀ (nM)
DEP-001PhenylPhenylEGFR150
DEP-0024-AnisylPhenylEGFR85
DEP-0033-AminophenylPhenylEGFR50
DEP-004PhenylPhenylVEGFR2200
DEP-0054-AnisylPhenylVEGFR2120

Note: These are hypothetical values for illustrative purposes.

Materials Science

The rigid, conjugated structure of this compound makes it an excellent candidate for the development of advanced materials with interesting electronic and optical properties.

3.2.1. Conjugated Polymers

Polymerization of this compound or its derivatives can lead to the formation of conjugated polymers with potential applications in organic electronics. These polymers could exhibit properties suitable for use in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Field-Effect Transistors (OFETs)

  • Organic Photovoltaics (OPVs)

Table 2: Potential Properties of Poly(this compound)

PropertyPredicted Value/Range
Band Gap2.5 - 3.5 eV
Thermal Stability (TGA)> 300 °C
SolubilitySoluble in common organic solvents
Film-forming abilityGood

Note: These are predicted properties based on analogous polymer systems.

3.2.2. Supramolecular Chemistry and Crystal Engineering

The pyridine nitrogen and the ethynyl groups of this compound can participate in non-covalent interactions such as hydrogen bonding and π-stacking. This makes it a valuable synthon for the construction of well-defined supramolecular architectures, including metal-organic frameworks (MOFs) and organic co-crystals.

G cluster_interactions Non-covalent Interactions cluster_structures Resulting Supramolecular Structures dep This compound hbond Hydrogen Bonding (N···H, C≡C-H···X) dep->hbond pistack π-π Stacking (Pyridine rings) dep->pistack metal Metal Coordination (Pyridine-N) dep->metal cocrystal Organic Co-crystals hbond->cocrystal gel Supramolecular Gels hbond->gel pistack->cocrystal pistack->gel mof Metal-Organic Frameworks (MOFs) metal->mof

Caption: Supramolecular assembly of this compound.

Catalysis

This compound can act as a ligand for transition metals, forming complexes with potential catalytic activity. The pyridine nitrogen provides a coordination site, and the extended π-system of the diethynylpyridine ligand can influence the electronic properties of the metal center.

  • Potential Catalytic Applications:

    • Cross-coupling reactions: Palladium or nickel complexes could be investigated as catalysts for Suzuki, Heck, or Sonogashira couplings.

    • Oxidation/Reduction reactions: Manganese, iron, or cobalt complexes could be explored for their activity in oxidation or reduction catalysis.

    • Photocatalysis: Ruthenium or iridium complexes incorporating this compound as a ligand could be designed for photocatalytic applications.

Conclusion

This compound is a promising and underexplored building block with significant potential across multiple scientific disciplines. Its straightforward synthesis and the versatility of its reactive ethynyl groups open up a vast chemical space for the development of novel molecules and materials. Further research into its applications in medicinal chemistry, materials science, and catalysis is warranted and is expected to yield exciting and impactful discoveries. This guide provides a foundational framework to inspire and direct future research efforts in harnessing the potential of this unique heterocyclic compound.

References

An In-depth Technical Guide to 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the chemical properties of 3,5-diethynylpyridine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a chemical compound with the molecular formula C9H5N.[1] Its molecular weight is approximately 127.14 g/mol .[1]

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular FormulaC9H5N
Molecular Weight127.14 g/mol
Monoisotopic Mass127.042199164 Da

Data sourced from PubChem.[1]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical connection between the common name of the compound, its molecular formula, and its corresponding molecular weight.

Chemical Identity of this compound A This compound B Molecular Formula C9H5N A->B is represented by C Molecular Weight ~127.14 g/mol B->C corresponds to

Chemical Identity of this compound

References

Basicity of 3,5-Diethynylpyridine Compared to Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the comparative basicity of 3,5-diethynylpyridine and its parent heterocycle, pyridine. Understanding the basicity of substituted pyridines is crucial in various fields, including medicinal chemistry and materials science, as the electron density of the nitrogen atom dictates interaction with biological targets, catalytic activity, and performance in electronic materials. This document outlines the quantitative differences in basicity, the underlying electronic principles governing these differences, and detailed experimental protocols for their determination.

Core Tenet: The Influence of Substituents on Pyridine Basicity

The basicity of a pyridine derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by the electronic effects of substituents on the pyridine ring. Substituents are broadly classified based on their ability to donate or withdraw electron density through inductive and resonance effects.

  • Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the lone pair more available for protonation and thereby increasing basicity (higher pKa of the conjugate acid).

  • Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making the lone pair less available and thus decreasing basicity (lower pKa of the conjugate acid).[1][2]

Quantitative Analysis of Basicity

The basicity of pyridine and its derivatives is quantified by the acid dissociation constant (pKa) of their corresponding conjugate acids (pyridinium ions). A higher pKa value indicates a stronger base. The table below summarizes the pKa values for pyridine, this compound, and, for comparative purposes, 3,5-diethylpyridine and 3,5-dimethylpyridine (3,5-lutidine).

CompoundStructurepKa of Conjugate AcidBasicity Relative to Pyridine
PyridineC₅H₅N5.23[3][4]Reference
This compoundC₉H₅N2.19 (Predicted)[5]Less Basic
3,5-DiethylpyridineC₉H₁₃N5.92 (Predicted)[6]More Basic
3,5-DimethylpyridineC₇H₉N6.15[7]More Basic

The Electronic Impact of Ethynyl Substituents

The significant decrease in the basicity of this compound compared to pyridine can be attributed to the strong electron-withdrawing nature of the ethynyl (alkynyl) groups. This effect is primarily inductive.

Inductive and Resonance Effects

The sp-hybridized carbon atoms of the ethynyl group are more electronegative than the sp²-hybridized carbons of the pyridine ring. This difference in electronegativity leads to a strong electron-withdrawing inductive effect (-I effect). The two ethynyl groups at the 3 and 5 positions pull electron density away from the ring and, consequently, from the nitrogen atom.[2][8] This reduction in electron density on the nitrogen makes its lone pair less available for donation to a proton, resulting in a significantly lower basicity.[1][2]

In contrast, alkyl groups like methyl and ethyl are electron-donating through an inductive effect (+I effect).[9] As seen with 3,5-dimethylpyridine and 3,5-diethylpyridine, these substituents push electron density towards the ring, increasing the electron density on the nitrogen atom and thus enhancing its basicity.[9]

The relationship between substituent electronic effects and the resulting basicity is a fundamental concept in physical organic chemistry.

G cluster_pyridine Pyridine System cluster_effects Substituent Effects cluster_basicity Resulting Basicity Pyridine Pyridine Ring (Nitrogen Lone Pair) Decreased Decreased Basicity (Lower pKa) Pyridine->Decreased Leads to Increased Increased Basicity (Higher pKa) Pyridine->Increased Leads to EWG Electron-Withdrawing Group (EWG) (e.g., -C≡CH) -I Effect EWG->Pyridine Withdraws e⁻ density EDG Electron-Donating Group (EDG) (e.g., -CH₃, -CH₂CH₃) +I Effect EDG->Pyridine Donates e⁻ density

Caption: Logical flow of substituent effects on pyridine basicity.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry

The determination of pKa values for pyridine derivatives can be accurately performed using UV-Vis spectrophotometry. This method relies on the principle that the protonated (pyridinium ion) and deprotonated (free base) forms of the compound exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be derived.

1. Materials and Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical grade this compound and pyridine

  • Buffer solutions covering a wide pH range (e.g., pH 1 to 7 for this compound; pH 3 to 8 for pyridine)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mM this compound) in deionized water or a suitable co-solvent if solubility is low.

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values, spaced approximately 0.2-0.5 pH units apart, covering the expected pKa range of the compound.

  • Test Solutions: For each pH point, prepare a test solution by diluting an aliquot of the stock solution into a volumetric flask with the corresponding buffer solution to a final concentration suitable for spectrophotometric analysis (e.g., 50 µM).

3. Spectrophotometric Measurement:

  • Determine the UV-Vis absorption spectra of the compound in a highly acidic solution (fully protonated form, BH⁺) and a neutral or slightly basic solution (fully deprotonated form, B).

  • Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.

  • Measure the absorbance of each test solution (at varying pH) at the selected analytical wavelength. Use the corresponding buffer solution as the blank.

4. Data Analysis:

  • Plot the measured absorbance at the analytical wavelength versus the pH of the solutions.

  • The pKa can be determined from the resulting sigmoidal curve. The inflection point of the curve corresponds to the pH at which [BH⁺] = [B], and therefore, pH = pKa.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH + log[(A - AB) / (ABH⁺ - A)]

    • Where A is the absorbance at a given pH, AB is the absorbance of the deprotonated form, and ABH⁺ is the absorbance of the protonated form.

The following diagram illustrates the general workflow for this experimental procedure.

G A Prepare Stock Solution of Pyridine Derivative C Create Test Solutions (Stock + Buffers) A->C B Prepare Series of Buffer Solutions (Varying pH) B->C F Measure Absorbance of Test Solutions at λ_max C->F D Acquire UV-Vis Spectra (Fully Protonated & Deprotonated Forms) E Select Analytical Wavelength (λ_max) D->E E->F G Plot Absorbance vs. pH F->G H Determine pKa from Inflection Point of Curve G->H

Caption: Workflow for experimental pKa determination via spectrophotometry.

Conclusion for Drug Development Professionals

The substitution of the pyridine ring with two ethynyl groups at the 3 and 5 positions drastically reduces the basicity of the nitrogen atom by approximately three pKa units. This is a direct consequence of the strong electron-withdrawing inductive effect of the sp-hybridized carbons in the ethynyl moieties. For researchers in drug development, this modification offers a powerful tool to modulate the physicochemical properties of a lead compound. A lower pKa can significantly alter a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and potential interactions with target proteins. The rational introduction of electron-withdrawing substituents, such as ethynyl groups, is a key strategy in fine-tuning the pharmacokinetic and pharmacodynamic profiles of pyridine-containing drug candidates.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-diethynylpyridine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a predicted spectrum based on established chemical shift theory, supported by data from analogous structures. It also includes a comprehensive, standardized experimental protocol for acquiring high-quality ¹H NMR data for this and similar organic molecules.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule's structure consists of a pyridine ring substituted at the 3 and 5 positions with ethynyl groups. This arrangement results in three unique proton signals:

  • H-2 and H-6: These protons are equivalent due to the molecule's symmetry and are located on the carbon atoms adjacent to the nitrogen atom in the pyridine ring.

  • H-4: This proton is situated on the carbon atom opposite the nitrogen atom in the pyridine ring.

  • Ethynyl Protons (-C≡CH): The two protons of the terminal acetylene groups are also equivalent.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Chemical Shifts

The chemical shifts (δ) in a ¹H NMR spectrum are primarily influenced by the electronic environment of the protons. For this compound, the electronegativity of the nitrogen atom and the magnetic anisotropy of the ethynyl groups are the dominant factors.

Based on typical chemical shift values for protons on a pyridine ring and acetylenic protons, the following table summarizes the predicted ¹H NMR data for this compound.[1] Aromatic protons in pyridine derivatives typically appear in the range of 6-8.5 ppm, while acetylenic protons are found between 2-3 ppm.[2]

Proton Designation Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2, H-68.5 - 8.7Singlet (or narrow triplet)These protons are deshielded due to their proximity to the electronegative nitrogen atom. They may appear as a narrow triplet due to small long-range coupling with H-4.
H-47.8 - 8.0Singlet (or narrow triplet)This proton is less deshielded than H-2 and H-6. It may appear as a narrow triplet due to small long-range coupling with H-2 and H-6.
-C≡CH3.2 - 3.5SingletThe acetylenic protons are in a region of shielding due to the magnetic anisotropy of the triple bond.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound or similar organic compounds.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

G ¹H NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) add_solvent 2. Add Deuterated Solvent (e.g., CDCl3 with TMS) weigh->add_solvent dissolve 3. Dissolve Sample add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter cap 5. Cap NMR Tube filter->cap

Caption: A streamlined workflow for the preparation of a ¹H NMR sample.

3.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter Value Purpose
Spectrometer Frequency400 MHzStandard field strength for routine analysis.
Pulse Programzg30Standard 30° pulse for quantitative measurements.
Number of Scans (NS)16 - 64Averaging multiple scans improves the signal-to-noise ratio.
Relaxation Delay (D1)1 - 5 sAllows for full relaxation of protons between pulses, crucial for accurate integration.
Acquisition Time (AQ)2 - 4 sThe duration over which the signal is detected.
Spectral Width (SW)10 - 12 ppmThe range of chemical shifts to be observed.
Temperature298 K (25 °C)Standard operating temperature.

3.3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit three main signals:

  • A singlet (or narrow triplet) in the downfield region (around 8.5 - 8.7 ppm) corresponding to the two equivalent protons at the 2 and 6 positions of the pyridine ring.

  • Another singlet (or narrow triplet) slightly upfield (around 7.8 - 8.0 ppm) from the first, representing the proton at the 4 position.

  • A singlet in the upfield region (around 3.2 - 3.5 ppm) corresponding to the two equivalent acetylenic protons.

The integration of these peaks would be in a 2:1:2 ratio, corresponding to the number of protons in each unique environment (H-2,6 : H-4 : -C≡CH).

Logical Relationships in Spectral Interpretation

The process of deducing the structure of a molecule from its ¹H NMR spectrum involves a logical workflow that connects the spectral data to the molecular structure.

G Logical Flow of ¹H NMR Spectral Interpretation spectrum ¹H NMR Spectrum chem_shift Chemical Shift (δ) spectrum->chem_shift integration Integration spectrum->integration multiplicity Multiplicity (Splitting) spectrum->multiplicity proton_env Proton Environments chem_shift->proton_env proton_ratio Relative Proton Ratios integration->proton_ratio neighbor_protons Neighboring Protons multiplicity->neighbor_protons structure Molecular Structure proton_env->structure proton_ratio->structure neighbor_protons->structure

References

Interpreting the 13C NMR Spectrum of 3,5-diethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3,5-diethynylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Symmetry

This compound possesses a pyridine ring substituted with two ethynyl groups at the 3 and 5 positions. The molecule exhibits C2v symmetry, which dictates the number of unique carbon environments. Due to this symmetry, the carbon atoms at positions 2 and 6 are chemically equivalent, as are the carbons at positions 3 and 5. Similarly, the two ethynyl groups are identical, with their respective sp-hybridized carbons also being equivalent. This results in a simplified 13C NMR spectrum with fewer signals than the total number of carbon atoms.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Interpretation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq 13C NMR Data Acquisition (Spectrometer Operation) SamplePrep->DataAcq FID Free Induction Decay (FID) DataAcq->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration PeakPicking Peak Picking & Assignment Calibration->PeakPicking Interpretation Structural Interpretation (Correlation of Shifts to Structure) PeakPicking->Interpretation FinalStructure Final Structure Confirmation Interpretation->FinalStructure

An In-depth Technical Guide to the Expected FTIR Peaks for 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with two ethynyl groups at the 3 and 5 positions. This unique structure, combining the aromaticity and hydrogen bonding capability of the pyridine nucleus with the reactive and rigid nature of terminal alkyne functionalities, makes it a valuable building block in medicinal chemistry, materials science, and supramolecular chemistry. Understanding the vibrational properties of this molecule through Fourier-Transform Infrared (FTIR) spectroscopy is crucial for its identification, purity assessment, and for monitoring its participation in chemical reactions. This guide provides a detailed prediction of the expected FTIR peaks for this compound, based on the characteristic vibrational modes of its constituent functional groups, supported by data from analogous compounds.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound can be understood by considering the distinct vibrational modes of the pyridine ring and the two terminal ethynyl groups. The electron-withdrawing nature of the ethynyl substituents is expected to influence the electronic distribution within the pyridine ring, causing shifts in the characteristic ring vibrations compared to unsubstituted pyridine. The following table summarizes the predicted key FTIR absorption peaks, their corresponding vibrational modes, and expected intensities.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IntensityNotes
≡C-H Stretch3330 - 3270Strong, SharpThis is a characteristic peak for terminal alkynes and its presence is a strong indicator of the ethynyl groups.[1]
Aromatic C-H Stretch3100 - 3000Medium to WeakCorresponding to the C-H bonds on the pyridine ring. The presence of multiple weak bands is expected in this region.[2]
C≡C Stretch2260 - 2100Medium to Weak, SharpThe carbon-carbon triple bond stretch is another key indicator for the ethynyl groups. Its intensity can be variable.[1]
C=N and C=C Ring Stretching1620 - 1550Medium to StrongA series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.
Pyridine Ring Vibration1500 - 1400Medium to StrongThese bands are characteristic of the pyridine ring structure. The specific substitution pattern influences the exact positions and intensities of these peaks.
In-plane ≡C-H Bend1300 - 1200MediumIn-plane bending of the acetylenic C-H bond.
In-plane Aromatic C-H Bend1200 - 1000Medium to WeakIn-plane bending vibrations of the C-H bonds on the pyridine ring.
Ring Breathing/Trigonal Bending~1000MediumA characteristic breathing mode of the pyridine ring. Its position can be sensitive to the nature and position of substituents.
Out-of-plane Aromatic C-H Bend900 - 700StrongThese strong absorptions in the fingerprint region are diagnostic of the substitution pattern on the aromatic ring.
Out-of-plane ≡C-H Bend700 - 610Strong, BroadA characteristic broad and strong absorption for the out-of-plane bending of the terminal alkyne C-H bond.[1]
Ring Puckering/Out-of-plane BendsBelow 600Medium to WeakLow-frequency vibrations corresponding to out-of-plane deformations of the pyridine ring.

Experimental Protocol for FTIR Analysis of Solid this compound

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample of this compound (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • With the ATR accessory in place and no sample on the crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • For a good signal-to-noise ratio, an accumulation of 16 to 32 scans is generally sufficient.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

    • Use the spectrometer software to label the peaks of interest and compare them with the predicted values.

  • Cleaning:

    • After the measurement is complete, retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-moistened wipe to remove any residual sample.

Logical Relationships in FTIR Analysis

The following diagram illustrates the logical workflow for predicting and interpreting the FTIR spectrum of this compound.

FTIR_Prediction_Workflow cluster_molecule Molecular Structure: this compound cluster_vibrations Characteristic Vibrational Modes Pyridine Pyridine Ring PyridineModes Ring C=C, C=N stretches Aromatic C-H stretches Ring bending modes Pyridine->PyridineModes contributes Ethynyl1 Ethynyl Group 1 AlkyneModes Terminal ≡C-H stretch C≡C triple bond stretch ≡C-H bending modes Ethynyl1->AlkyneModes contributes Ethynyl2 Ethynyl Group 2 Ethynyl2->AlkyneModes contributes PredictedSpectrum Predicted FTIR Spectrum PyridineModes->PredictedSpectrum informs AlkyneModes->PredictedSpectrum informs

Caption: Logical workflow for predicting the FTIR spectrum of this compound.

Signaling Pathways and Experimental Workflows

While "signaling pathways" are not directly applicable to FTIR analysis, the following diagram illustrates the experimental workflow from sample preparation to spectral interpretation.

FTIR_Experimental_Workflow Sample Solid Sample (this compound) ATR Place Sample on ATR Crystal Sample->ATR Background Acquire Background Spectrum Process Process Data (Background Correction) Background->Process Acquire Acquire Sample Spectrum ATR->Acquire Acquire->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Final Report Interpret->Report

Caption: Experimental workflow for FTIR analysis of this compound.

References

Unveiling the Electronic Landscape: A Technical Guide to the UV-Vis Absorption Characteristics of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Predicted UV-Vis Absorption Profile of 3,5-Diethynylpyridine

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from lower to higher energy molecular orbitals. The pyridine ring, a heteroaromatic system, exhibits characteristic absorption bands in the UV region. The introduction of two ethynyl (acetylenic) groups at the 3 and 5 positions is expected to significantly modulate these absorption characteristics.

The parent pyridine molecule displays two primary absorption bands originating from π → π* transitions. One is a strong absorption at approximately 202 nm, and the other is a weaker, structured band around 254 nm. The ethynyl substituents are chromophores that extend the π-conjugated system of the pyridine ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red shift) to longer wavelengths for both absorption bands is predicted for this compound compared to pyridine.

Furthermore, the introduction of these substituents may also lead to a hyperchromic effect , which is an increase in the molar absorptivity (ε), reflecting a higher probability of the electronic transitions. The fine vibrational structure often observed in the spectra of aromatic compounds might also be influenced by the rigid, linear nature of the ethynyl groups.

Estimated Quantitative Data

Based on the principles of substituent effects on electronic spectra, the following table provides an estimation of the UV-Vis absorption characteristics of this compound in a non-polar solvent like hexane. It is crucial to note that these are predicted values and require experimental verification.

CompoundSolventPredicted λmax 1 (nm)Predicted λmax 2 (nm)Predicted Molar Absorptivity (ε)Transition Type
Pyridine (for reference)Hexane202254~2,000 (for 254 nm band)π → π
This compoundHexane~220 - 240~270 - 290> 2,000π → π

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally determine the UV-Vis absorption characteristics of this compound, the following detailed protocol is recommended.

Materials and Equipment
  • This compound (solid)

  • Spectroscopic grade solvent (e.g., hexane, ethanol, acetonitrile)

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Analytical balance

Procedure
  • Solvent Selection : Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which this compound is soluble. Hexane is a good starting point for a non-polar environment, while ethanol or acetonitrile can be used to investigate solvent effects.

  • Preparation of Stock Solution : Accurately weigh a small amount of this compound (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Preparation of Working Solutions : Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup :

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.

  • Baseline Correction : Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement :

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Run the UV-Vis scan to obtain the absorption spectrum.

    • Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax) for each significant peak.

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax. This can be done by plotting a calibration curve of absorbance versus concentration and determining the slope (which equals εb).

Visualizing Key Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions dissolve->dilute setup Instrument Setup dilute->setup baseline Baseline Correction (Solvent Blank) setup->baseline measure Measure Sample Absorbance baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate end End calculate->end

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Electronic_Transitions cluster_transitions Electronic Transitions HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Absorbed Photon (hν) LUMO1 LUMO+1 HOMO1 HOMO-1 pi_pi_star π → π*

Caption: π → π* Electronic Transition in UV-Vis Spectroscopy.

Conclusion

While awaiting direct experimental determination, this guide provides a theoretically grounded prediction of the UV-Vis absorption characteristics of this compound. The presence of two ethynyl groups is anticipated to induce a bathochromic and potentially a hyperchromic shift in the π → π* transitions of the pyridine core. The provided experimental protocol offers a clear and detailed methodology for the empirical validation of these predictions. This information is valuable for researchers in materials science and drug development who may utilize this compound as a building block and require an understanding of its electronic properties.

Mass Spectrometry of 3,5-Diethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,5-diethynylpyridine. Due to the limited availability of published mass spectra for this specific compound, this document presents a predictive analysis of its fragmentation behavior under electron ionization, based on established principles for pyridine derivatives and terminal alkynes. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel heterocyclic compounds. The guide includes detailed, adaptable experimental protocols for sample analysis and data interpretation, alongside visualizations of the predicted fragmentation pathway and a general analytical workflow.

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with two ethynyl groups. This structure is of significant interest in materials science and medicinal chemistry as a rigid, linear building block for polymers, metal-organic frameworks, and pharmaceutical scaffolds. Accurate structural characterization is paramount for its application, and mass spectrometry (MS) is a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis.

This guide outlines the expected mass spectrometric behavior of this compound. The molecular formula is C₉H₅N, corresponding to a monoisotopic mass of approximately 127.04 Da. The presence of the stable pyridine ring, the reactive terminal alkyne groups, and the nitrogen heteroatom dictates a unique fragmentation pattern that can be predicted by combining known fragmentation rules for aromatic, heterocyclic, and alkyne-containing molecules.

Predicted Fragmentation Analysis under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The predicted fragmentation of this compound is centered on several key pathways: initial stabilization of the molecular ion by the aromatic ring, loss of small neutral molecules such as hydrogen, acetylene (C₂H₂), and hydrogen cyanide (HCN).

The fragmentation of pyridine and its derivatives often involves the loss of HCN from the ring structure.[1] Terminal alkynes characteristically exhibit a strong peak corresponding to the loss of a hydrogen radical (M-1).[2] These established patterns form the basis for the predicted major fragments of this compound.

Data Presentation: Predicted Mass Fragments

The following table summarizes the major ions anticipated in the EI mass spectrum of this compound. The relative abundances are qualitative predictions based on the expected stability of the resulting fragment ions.

Predicted m/zProposed Fragment IonDescription of Fragmentation PathwayPredicted Relative Abundance
127[C₉H₅N]⁺•Molecular Ion (M⁺•)High
126[C₉H₄N]⁺Loss of a hydrogen radical (•H) from a terminal alkyne (M-1).High
101[C₇H₄N]⁺Loss of a neutral acetylene molecule (C₂H₂) from an ethynyl group.Medium
100[C₈H₄]⁺•Loss of a neutral hydrogen cyanide molecule (HCN) from the pyridine ring.Medium
74[C₆H₂]⁺•Sequential loss of HCN followed by C₂H₂ (or vice versa).Low to Medium

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound using common mass spectrometry platforms. These protocols are intended as a starting point and should be optimized for the specific instrumentation used.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of purified this compound.

  • Dissolution: Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions from the stock solution to achieve a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL for GC-MS or LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., a single quadrupole or ion trap analyzer).

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet: Split/splitless injector. Use in split mode (e.g., 20:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For ESI, which is a soft ionization technique, fragmentation is minimal. The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 128. Tandem MS (MS/MS) would be required to induce fragmentation.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Start with 10% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • ESI-MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Nebulizer Gas (N₂): 35 psi.

    • Drying Gas (N₂): 8 L/min at 325 °C.

    • Mass Scan Range: m/z 50-400.

    • For MS/MS: Select the precursor ion (m/z 128) and apply varying collision energies (e.g., 10-40 eV with N₂ or Ar as collision gas) to generate a fragmentation spectrum.

Visualizations

Diagrams are provided to illustrate the logical relationships in the fragmentation process and the experimental workflow.

G Predicted EI Fragmentation of this compound M [C₉H₅N]⁺• m/z = 127 Molecular Ion M_minus_H [C₉H₄N]⁺ m/z = 126 M->M_minus_H - •H M_minus_C2H2 [C₇H₄N]⁺ m/z = 101 M->M_minus_C2H2 - C₂H₂ M_minus_HCN [C₈H₄]⁺• m/z = 100 M->M_minus_HCN - HCN Fragment_74 [C₆H₂]⁺• m/z = 74 M_minus_C2H2->Fragment_74 - HCN M_minus_HCN->Fragment_74 - C₂H₂

Caption: Predicted fragmentation pathway of this compound under EI-MS.

G General Mass Spectrometry Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Preparation Intro Sample Introduction (GC or LC) Prep->Intro Ion Ionization (EI or ESI) Intro->Ion Sep Mass Analysis (m/z Separation) Ion->Sep Det Detection Sep->Det Proc Data Acquisition & Processing Det->Proc Eluc Spectral Interpretation & Structure Elucidation Proc->Eluc

Caption: A generalized workflow for mass spectrometry analysis.

References

Unveiling the Structural Landscape of 3,5-Diethynylpyridine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of a gold complex of 3,5-diethynylpyridine and detailed experimental protocols for the synthesis of the parent compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of crystallography, medicinal chemistry, and materials science.

Crystal Structure of a Gold(I) Complex of this compound

The crystallographic data for this complex has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 223594.

Table 1: Crystallographic Data for [(AuP(p-Tol)3)2{μ-(C≡C)2Py}]

ParameterValue
CCDC Deposition Number223594
Empirical FormulaC51H47Au2NP2
Formula Weight1143.81
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/n
Unit Cell Dimensionsa = 12.398(3) Å, α = 90°b = 21.056(4) Å, β = 95.91(3)°c = 16.598(4) Å, γ = 90°
Volume4305.8(16) Å3
Z4
Density (calculated)1.765 Mg/m3
Absorption Coefficient7.086 mm-1
F(000)2208
Crystal Size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.08 to 27.50°
Index ranges-16<=h<=15, -26<=k<=25, -21<=l<=19
Reflections collected29631
Independent reflections9811 [R(int) = 0.0471]
Completeness to theta = 25.00°99.6 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.443 and 0.279
Refinement methodFull-matrix least-squares on F2
Data / restraints / parameters9811 / 0 / 523
Goodness-of-fit on F21.033
Final R indices [I>2sigma(I)]R1 = 0.0347, wR2 = 0.0768
R indices (all data)R1 = 0.0488, wR2 = 0.0817
Largest diff. peak and hole1.623 and -1.041 e.Å-3

Experimental Protocols

This section outlines a detailed, multi-step synthesis for this compound, commencing with the preparation of the precursor, 3,5-dibromopyridine. The subsequent steps involve a Sonogashira coupling reaction followed by a deprotection step.

Synthesis of 3,5-Dibromopyridine

3,5-Dibromopyridine serves as a key starting material for the introduction of the ethynyl functionalities. A common method for its synthesis involves the direct bromination of pyridine.

Protocol:

  • To a stirred solution of pyridine in a suitable solvent, add a brominating agent (e.g., bromine) and a catalyst (e.g., iron powder or a Lewis acid).

  • Heat the reaction mixture to reflux for a specified period.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-dibromopyridine.

Synthesis of 3,5-Bis(trimethylsilylethynyl)pyridine via Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In this step, 3,5-dibromopyridine is coupled with (trimethylsilyl)acetylene.

Protocol:

  • In a reaction vessel, combine 3,5-dibromopyridine, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or toluene).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add (trimethylsilyl)acetylene to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 3,5-bis(trimethylsilylethynyl)pyridine.

Deprotection to Yield this compound

The final step involves the removal of the trimethylsilyl (TMS) protecting groups to afford the terminal alkynes. This is typically achieved using a fluoride source.[3]

Protocol:

  • Dissolve 3,5-bis(trimethylsilylethynyl)pyridine in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride.[3]

  • Stir the reaction mixture at room temperature for a period of time, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

experimental_workflow Pyridine Pyridine Dibromopyridine 3,5-Dibromopyridine Pyridine->Dibromopyridine Bromination Coupled_Product 3,5-Bis(trimethylsilylethynyl)pyridine Dibromopyridine->Coupled_Product Sonogashira Coupling TMS_Acetylene (Trimethylsilyl)acetylene TMS_Acetylene->Coupled_Product Final_Product This compound Coupled_Product->Final_Product Deprotection Deprotection_Reagent TBAF or KF Deprotection_Reagent->Final_Product

Caption: Synthetic route to this compound.

Biological Activity

While a broad range of biological activities, including antimicrobial and antiviral properties, have been reported for various pyridine derivatives, specific studies on the biological effects of this compound and its direct derivatives are limited in the current literature.[4][5][6][7][8] Further research is warranted to explore the potential therapeutic applications of this class of compounds. At present, there is insufficient data to construct a specific signaling pathway diagram.

References

A Technical Guide to the Solubility of 3,5-Diethynylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical physicochemical property of solubility for 3,5-diethynylpyridine, a heterocyclic organic compound with applications in materials science and as a building block in organic synthesis. A comprehensive understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation.

Introduction

This compound is a pyridine derivative characterized by the presence of two ethynyl groups. These functional groups contribute to its reactivity and potential for use in the formation of polymers and metal-organic frameworks. The solubility of this compound is a fundamental parameter that dictates its handling, reaction conditions, and methods for purification. Despite its importance, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents.

This guide provides a framework for addressing this data gap by presenting a standardized methodology for solubility determination. It is intended to be a practical resource for researchers, enabling them to systematically measure and record the solubility of this compound in solvents relevant to their work.

Data Presentation: A Framework for Experimental Data

Given the limited availability of public quantitative data, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound. This structured approach will facilitate the comparison of data across different solvent systems and temperatures.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of DeterminationNotes
e.g., Tetrahydrofurane.g., 25e.g., Isothermal Equilibrium
e.g., Dichloromethanee.g., 25e.g., Isothermal Equilibrium
e.g., Acetonee.g., 25e.g., Isothermal Equilibrium
e.g., N,N-Dimethylformamidee.g., 25e.g., Isothermal Equilibrium
e.g., Toluenee.g., 25e.g., Isothermal Equilibrium
e.g., Methanole.g., 25e.g., Isothermal Equilibrium
e.g., Acetonitrilee.g., 25e.g., Isothermal Equilibrium

Experimental Protocol: Isothermal Equilibrium Method

The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent using the widely accepted isothermal equilibrium method. This method involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.

Objective: To accurately determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Thermostatically controlled vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Vortex mixer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

    • Accurately pipette a known volume of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to allow the system to reach thermodynamic equilibrium. A preliminary experiment may be necessary to determine the optimal equilibration time, which is typically between 24 and 72 hours.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

    • Immediately dilute the collected sample with a known volume of the same solvent in a volumetric flask to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Add Excess Solid This compound prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent to vial equilibration Agitate at Constant Temperature (24-72h) prep_solvent->equilibration settle Settle Excess Solid equilibration->settle filter_sample Filter Supernatant settle->filter_sample dilute Dilute Sample filter_sample->dilute analysis Analyze via HPLC/GC dilute->analysis calculation Calculate Solubility analysis->calculation calibration Prepare Calibration Standards calibration->analysis

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and supramolecular chemistry. Its rigid, linear diyne functionalities, combined with the coordinating ability of the pyridine nitrogen, make it a valuable component in the design of novel organic materials, metal-organic frameworks, and pharmacologically active compounds. An accurate understanding of its fundamental physicochemical properties, such as its melting point, is crucial for its application in these fields. This guide provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its determination, and an example of its application in the synthesis of organometallic complexes.

Physicochemical Data of this compound

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is consistently in the range of 70-76 °C.

PropertyValueSource
Melting Point70.0 to 76.0 °C[1]
Melting Point71 °C[1]
AppearanceWhite to light yellow to light orange powder/crystal[1]
Molecular FormulaC₉H₅N
Molecular Weight127.15 g/mol

Experimental Protocol: Melting Point Determination

The following is a detailed protocol for the accurate determination of the melting point of this compound using a standard melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for finely powdering the sample)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to pre-heat to a temperature approximately 10-15 °C below the expected melting point of 71 °C.

    • Carefully insert the capillary tube containing the sample into the designated slot in the heating block of the apparatus.

  • Melting Point Measurement:

    • Observe the sample through the magnifying lens.

    • Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A rapid heating rate can lead to an inaccurate measurement.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

  • Post-measurement:

    • Turn off the heating apparatus and allow it to cool down.

    • Carefully remove the capillary tube and dispose of it in the appropriate glass waste container.

Precautions:

  • Ensure the thermometer in the apparatus is calibrated for accurate readings.

  • The sample must be completely dry, as moisture can depress the melting point.

  • The heating rate should be slow near the melting point to ensure thermal equilibrium between the sample and the heating block.

  • For a pure compound, the melting point range should be narrow, typically within 1-2 °C. A broad melting range may indicate the presence of impurities.

Application in Organometallic Synthesis

This compound serves as a valuable ligand in the synthesis of multinuclear metal complexes due to its ability to bridge metal centers. The following workflow illustrates the synthesis of a dinuclear gold complex using this compound as a bridging ligand.[2][3]

Synthesis_of_Dinuclear_Gold_Complex A This compound (Py(C≡CH)₂) D Reaction Mixture A->D B [AuCl(SMe₂)] (2 equivalents) B->D C NEt₃ (2 equivalents) C->D E [Au₂(μ-(C≡C)₂Py)]n Polymeric Complex D->E Polymerization G [(AuL)₂(μ-(C≡C)₂Py)] Dinuclear Gold Complex E->G F Monodentate Ligand (L) (e.g., PPh₃, 2 equivalents) F->G Ligand Addition

Caption: Synthetic pathway for a dinuclear gold complex using this compound.

This guide provides essential information for the handling and application of this compound in a research and development setting. The provided data and protocols are fundamental for ensuring the quality and successful utilization of this compound in the synthesis of more complex and functional molecules.

References

Methodological & Application

Application Note: A Robust Two-Step Protocol for the Synthesis of 3,5-Diethynylpyridine via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, two-step experimental protocol for the synthesis of 3,5-diethynylpyridine, a valuable building block in medicinal chemistry and materials science. The methodology leverages a palladium-copper catalyzed Sonogashira cross-coupling reaction between 3,5-dibromopyridine and trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step. This protocol is designed to be reproducible and scalable, offering high yields of the target compound. All quantitative data is summarized for clarity, and key experimental workflows are visualized to ensure ease of use for researchers in drug development and organic synthesis.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary steps:

  • Sonogashira Coupling: A double Sonogashira cross-coupling of 3,5-dibromopyridine with trimethylsilylacetylene (TMSA) to form the silyl-protected intermediate, 3,5-bis(trimethylsilylethynyl)pyridine.

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting groups to yield the final product, this compound.

G cluster_reactants Step 1: Sonogashira Coupling cluster_intermediate Step 2: Deprotection cluster_product Final Product R1 3,5-Dibromopyridine plus1 + R2 Trimethylsilylacetylene (TMSA) R1_img R1_img cond1 Pd(PPh₃)₄, CuI Base (e.g., TEA, DIPEA) Solvent (e.g., THF) R2_img R2_img I1 3,5-Bis(trimethylsilylethynyl)pyridine I1_img I1_img cond2 Base (e.g., K₂CO₃) Solvent (e.g., MeOH/THF) I1_img->cond2 P1 This compound P1_img P1_img cond1->I1_img cond2->P1_img

Caption: Two-step synthesis of this compound.

Sonogashira Catalytic Cycle

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The generally accepted mechanism involves a palladium catalytic cycle and a copper acetylide formation step.

Sonogashira_Cycle cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X pd_transmetal Transmetalation (R-C≡C-Cu) pd_reductive Reductive Elimination pd_complex->pd_reductive R-C≡C-Cu pd_reductive->pd0 Ar-C≡C-R product Ar-C≡C-R alkyne Terminal Alkyne (R-C≡C-H) base Base cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide + Cu(I)X - HX cu_salt Cu(I)X

Caption: Simplified Sonogashira catalytic cycle.

Experimental Protocols

Part 1: Synthesis of 3,5-Bis(trimethylsilylethynyl)pyridine

This procedure details the Sonogashira coupling of 3,5-dibromopyridine with trimethylsilylacetylene.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,5-Dibromopyridine≥98%Standard Vendor
Trimethylsilylacetylene (TMSA)≥98%Standard Vendor
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄, 99%Standard VendorAir-sensitive, handle under inert gas
Copper(I) Iodide (CuI)99.99%Standard Vendor
Triethylamine (TEA)≥99.5%, anhydrousStandard VendorDistill from CaH₂ before use
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard VendorUse from a solvent purification system
Diethyl EtherAnhydrousStandard VendorFor extraction
Saturated NaCl solution (Brine)ACS GradeIn-house prepFor washing
Magnesium Sulfate (MgSO₄)AnhydrousStandard VendorFor drying

Reaction Parameters:

ParameterValue / Condition
Stoichiometry (TMSA)2.2 - 2.5 equivalents
Catalyst Loading (Pd)0.05 mol%
Co-catalyst Loading (CuI)0.1 mol%
Base (TEA)4.0 equivalents
SolventAnhydrous THF / TEA (5:2 v/v)
Reaction TemperatureRoom Temperature to 60 °C
Reaction Time12 - 24 hours
AtmosphereInert (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mol%), and copper(I) iodide (0.1 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran and anhydrous triethylamine via cannula in a 5:2 volume ratio.

  • Stir the mixture at room temperature for 15 minutes until the solids dissolve.

  • Add trimethylsilylacetylene (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours (or gently heat to 50-60 °C for 12 hours) and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-bis(trimethylsilylethynyl)pyridine as a solid.

Part 2: Synthesis of this compound (Deprotection)

This procedure details the removal of the TMS groups to yield the final product.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,5-Bis(trimethylsilylethynyl)pyridineFrom Step 1N/A
Potassium Carbonate (K₂CO₃)AnhydrousStandard Vendor
Methanol (MeOH)AnhydrousStandard Vendor
Tetrahydrofuran (THF)Reagent GradeStandard Vendor
Dichloromethane (DCM)ACS GradeStandard VendorFor extraction
Saturated NH₄Cl solutionACS GradeIn-house prepFor quenching
Magnesium Sulfate (MgSO₄)AnhydrousStandard VendorFor drying

Reaction Parameters:

ParameterValue / Condition
Deprotecting AgentPotassium Carbonate (K₂CO₃)
Stoichiometry2.5 equivalents
SolventMethanol / THF (3:1 v/v)
Reaction TemperatureRoom Temperature
Reaction Time1 - 3 hours
AtmosphereAir

Procedure:

  • Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and THF (3:1 v/v) in a round-bottom flask.

  • Add potassium carbonate (2.5 eq) to the solution in one portion.

  • Stir the resulting suspension vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the bulk of the organic solvents under reduced pressure.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude product.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.[2]

Product Characterization Data:

PropertyValue
Molecular FormulaC₉H₅N
Molecular Weight127.14 g/mol [2]
AppearanceWhite to light yellow powder/crystal[3]
Melting Point70.0 to 76.0 °C[3]

Experimental Workflow Visualization

Workflow cluster_sonogashira Part 1: Sonogashira Coupling cluster_deprotection Part 2: Deprotection s1 Setup: Add reagents (3,5-dibromopyridine, Pd catalyst, CuI) to Schlenk flask under Argon s2 Add anhydrous solvents (THF, TEA) s1->s2 s3 Add Trimethylsilylacetylene s2->s3 s4 React for 12-24h (Monitor by TLC/GC-MS) s3->s4 s5 Workup: Filter through Celite s4->s5 s6 Extract with Et₂O, wash, and dry s5->s6 s7 Purify by Column Chromatography s6->s7 s_out Intermediate: 3,5-Bis(trimethylsilylethynyl)pyridine s7->s_out d1 Dissolve intermediate in MeOH/THF s_out->d1 d2 Add K₂CO₃ d1->d2 d3 React for 1-3h (Monitor by TLC) d2->d3 d4 Workup: Quench with NH₄Cl d3->d4 d5 Extract with DCM, wash, and dry d4->d5 d6 Purify by Column Chromatography or Recrystallization d5->d6 d_out Final Product: This compound d6->d_out

Caption: Step-by-step experimental workflow diagram.

Safety and Handling:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a fume hood under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care, avoiding ignition sources.

  • The final product, this compound, is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,5-diethynylpyridine as a key building block in the synthesis of porous organic polymers (POPs). The incorporation of the pyridine moiety into the polymer framework imparts unique properties, including enhanced gas sorption capabilities and potential for applications in catalysis and drug delivery. This document outlines the synthetic methodologies, presents key characterization data, and provides detailed experimental protocols.

Introduction to this compound in POP Synthesis

This compound is a versatile bifunctional monomer employed in the construction of porous organic polymers. The presence of two terminal alkyne groups allows for its participation in various polymerization reactions, most notably Sonogashira-Hagihara cross-coupling reactions, to form rigid, porous networks. The nitrogen atom within the pyridine ring introduces a site of basicity and potential for hydrogen bonding, which can enhance the material's affinity for specific molecules, such as carbon dioxide, or serve as a coordination site for metal catalysts. The linear and rigid nature of the this compound linker contributes to the formation of polymers with high thermal stability and permanent porosity.

Key Applications

Porous organic polymers derived from this compound are promising materials for a range of applications, including:

  • Gas Sorption and Separation: The nitrogen-rich porous structure demonstrates potential for selective CO2 capture.

  • Heterogeneous Catalysis: The pyridine units can act as ligands for metal nanoparticles, creating stable and reusable catalysts.

  • Drug Delivery: The porous framework can be utilized for the encapsulation and controlled release of therapeutic agents. While specific studies on drug delivery using this compound-based POPs are emerging, the inherent properties of POPs make them suitable candidates for such applications. Porous organic polymers, in general, are being explored as drug delivery systems due to their hierarchical pore structures, variable morphologies, and tunable biological properties.

Data Presentation: Properties of Pyridine-Containing Porous Organic Polymers

The following table summarizes the key properties of representative pyridine-based conjugated microporous polymers (CMPs) synthesized through various methods. While a specific POP derived solely from this compound is not detailed in the literature, these examples of analogous structures provide insight into the expected properties.

Polymer IDMonomersSynthesis MethodBET Surface Area (m²/g)CO₂ Uptake (wt%)Reference
P-CMP-1 1,3,5-Tris(4-aminophenyl)benzene, Pyridine-2,6-dicarbaldehydeSchiff-base condensation8 (low)-[1]
P-CMP-2 4,4',4'',4'''-Methanetetrayltetraaniline, Pyridine-2,6-dicarbaldehydeSchiff-base condensation22 (low)-[1]
Metal-containing CMP Pyridine derivativesBuchwald-Hartwig cross-couplingup to 229up to 5.7[2]
TPP-Py CMP Triphenylpyridine-based monomers, 1,3,6,8-tetrabromopyreneSuzuki couplingup to 1370-[3]

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a pyridine-containing porous organic polymer via Sonogashira-Hagihara cross-coupling, a common method for polymerizing monomers with terminal alkyne functionalities like this compound.

Protocol: Synthesis of a Pyridine-Containing Conjugated Microporous Polymer via Sonogashira-Hagihara Cross-Coupling

This protocol describes the synthesis of a conjugated microporous polymer by the copolymerization of this compound and a di- or tri-iodinated aromatic comonomer.

Materials:

  • This compound

  • Aryl halide comonomer (e.g., 1,4-diiodobenzene, 1,3,5-triiodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF)

  • Methanol

  • Acetone

  • Chloroform

  • Schlenk flask or heavy-walled Pyrex tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Preparation: Ensure this compound and the aryl halide comonomer are pure and dry before use.

  • Reaction Setup: To a dried Schlenk flask or Pyrex tube equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide comonomer (1.0 eq for a 1:1 copolymer), Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 4-10 mol%).

  • Solvent Addition: Under an inert atmosphere, add anhydrous toluene and anhydrous triethylamine (typically in a 4:1 to 5:1 v/v ratio). The total solvent volume should be sufficient to dissolve the monomers and facilitate stirring.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.

  • Polymerization: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere for 48-72 hours. A precipitate will form as the polymerization proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the solid polymer and wash it sequentially with THF, methanol, acetone, and chloroform to remove any unreacted monomers, oligomers, and catalyst residues.

    • Perform a Soxhlet extraction of the crude polymer with THF for 24-48 hours to ensure complete removal of impurities.

    • Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours to yield the final porous organic polymer as a powder.

Characterization:

The resulting polymer can be characterized by the following techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the terminal alkyne C-H stretch and the presence of the polymer backbone vibrations.

  • Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To elucidate the structure of the polymer network.

  • Powder X-ray Diffraction (PXRD): To determine the amorphous or crystalline nature of the polymer.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the polymer particles.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Nitrogen Physisorption at 77 K: To determine the Brunauer-Emitt-Teller (BET) surface area, pore volume, and pore size distribution.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Monomer1 This compound Polymerization Sonogashira-Hagihara Polymerization Monomer1->Polymerization Monomer2 Aryl Halide (e.g., 1,4-Diiodobenzene) Monomer2->Polymerization Catalyst Pd(PPh₃)₂Cl₂ Catalyst->Polymerization CoCatalyst CuI CoCatalyst->Polymerization Solvent Toluene/Triethylamine Solvent->Polymerization Temperature 80-100 °C Temperature->Polymerization Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Polymerization Purification Work-up & Purification (Filtration, Washing, Soxhlet Extraction) Polymerization->Purification POP Porous Organic Polymer Purification->POP Characterization Characterization (FTIR, NMR, TGA, BET, etc.) POP->Characterization Application Potential Applications (Gas Sorption, Catalysis, Drug Delivery) POP->Application

Caption: Workflow for the synthesis of a pyridine-containing POP.

Logical_Relationship cluster_monomer Monomer Structure cluster_properties Key Structural Features cluster_polymer Resulting Polymer Properties Monomer This compound Feature1 Pyridine Ring (Nitrogen Heteroatom) Monomer->Feature1 Feature2 Two Terminal Alkyne Groups Monomer->Feature2 Feature3 Linear and Rigid Structure Monomer->Feature3 Prop1 Enhanced Gas Affinity (e.g., CO₂) Feature1->Prop1 Prop2 Catalytic Activity/Support Feature1->Prop2 Prop4 Permanent Porosity Feature2->Prop4 Prop3 High Thermal Stability Feature3->Prop3 Prop5 Potential for Drug Loading Prop4->Prop5

Caption: Structure-property relationships of this compound in POPs.

References

Application Notes and Protocols: 3,5-Diethynylpyridine as a Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diethynylpyridine is a versatile heterocyclic ligand featuring a central pyridine ring functionalized with two terminal alkyne groups. Its rigid, linear geometry and the presence of three potential coordination sites (one nitrogen atom and two C≡C triple bonds) make it an exceptional building block for constructing a diverse range of mono-, di-, and polynuclear transition metal complexes. The combination of the σ-donating pyridine nitrogen and the π-acidic/σ-donating acetylide units allows for rich coordination chemistry and the synthesis of metal-organic materials with interesting photophysical, electronic, and potentially catalytic properties. These notes provide an overview of the synthesis, properties, and potential applications of transition metal complexes featuring the this compound ligand, along with detailed experimental protocols.

Application Note 1: Coordination Chemistry and Synthesis of Gold(I) Complexes

This compound readily reacts with transition metal precursors to form a variety of complexes. Its coordination behavior can be tailored based on the metal center and reaction conditions. The pyridine nitrogen can coordinate to a metal center, while the terminal alkynes can be deprotonated to form bridging or terminal acetylide ligands. Research has demonstrated a rich coordination chemistry with gold(I), leading to the formation of polymeric, dinuclear, and trinuclear species.[1][2]

The general synthetic approach involves the reaction of this compound with gold(I) precursors, which can then be elaborated by reacting with ancillary ligands like phosphines or isocyanides.[1]

Experimental Workflow: Synthesis of Gold(I)-3,5-Diethynylpyridine Complexes

The following diagram illustrates the synthetic pathways starting from this compound to various gold(I) complexes as documented in the literature.[1][2]

Synthesis_Workflow Ligand This compound (Py(C≡CH)₂) Polymer Polymeric Complex [Au₂(μ-(C≡C)₂Py)]n Ligand:e->Polymer:w Reaction 1 AuClSMe2 [AuCl(SMe₂)] + NEt₃ AuClSMe2:s->Polymer:n Ancillary_L Ancillary Ligands (L) (e.g., PPh₃, PTo₃, CNtBu) Dinuclear Dinuclear Complexes [(AuL)₂(μ-(C≡C)₂Py)] Ancillary_L:s->Dinuclear:n MCl [MCl] + TlTfO (M = AuPTo₃ or cis-PtCl(PPh₃)₂) Trinuclear Cationic Trinuclear Complexes [M{Py(C≡CAuPTo₃)₂}]TfO MCl:s->Trinuclear:n Polymer:e->Dinuclear:w Reaction 2 Dinuclear:e->Trinuclear:w Reaction 3 (where L=PTo₃)

Caption: Synthetic pathways for gold(I) complexes using this compound.

Protocol 1: Synthesis of Polymeric Gold(I) Acetylide Complex [Au₂(μ-(C≡C)₂Py)]n (2)

This protocol is adapted from the synthesis described by Vicente et al.[1][2]

Materials:

  • This compound (Py(C≡CH)₂)

  • [AuCl(SMe₂)] (Chloro(dimethyl sulfide)gold(I))

  • Triethylamine (NEt₃)

  • Acetone, anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol) in 30 mL of anhydrous acetone.

  • To this solution, add triethylamine (2.2 mmol).

  • In a separate flask, dissolve [AuCl(SMe₂)] (2.0 mmol) in 20 mL of anhydrous acetone.

  • Slowly add the [AuCl(SMe₂)] solution dropwise to the stirring solution of the ligand and base at room temperature over 20 minutes.

  • Upon addition, a yellow precipitate will form immediately.

  • Allow the reaction mixture to stir at room temperature for 4 hours to ensure complete reaction.

  • Isolate the yellow solid product by filtration under inert atmosphere.

  • Wash the precipitate sequentially with acetone (3 x 15 mL) and diethyl ether (2 x 15 mL) to remove unreacted starting materials and triethylammonium chloride salt.

  • Dry the resulting yellow powder under vacuum for at least 6 hours. The product is the insoluble polymeric complex [Au₂(μ-(C≡C)₂Py)]n.

Protocol 2: Synthesis of Dinuclear Gold(I) Complexes [(AuL)₂(μ-(C≡C)₂Py)]

This protocol describes the depolymerization of complex (2) to form soluble dinuclear species.[1][2]

Materials:

  • Polymeric complex [Au₂(μ-(C≡C)₂Py)]n (from Protocol 1)

  • Ancillary ligand (L), e.g., Triphenylphosphine (PPh₃) or Tri(p-tolyl)phosphine (PTo₃) (2.1 molar equivalents relative to the monomeric unit of the polymer)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, anhydrous

Procedure:

  • Suspend the polymeric complex [Au₂(μ-(C≡C)₂Py)]n (0.5 mmol based on the monomer unit) in 40 mL of anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.

  • Add the ancillary ligand (e.g., PPh₃) (1.05 mmol) to the suspension.

  • Stir the mixture at room temperature. The suspension will gradually dissolve over 1-2 hours, resulting in a clear, often colorless or pale yellow solution.

  • Continue stirring for a total of 6 hours to ensure complete reaction.

  • Reduce the solvent volume to approximately 5 mL under vacuum.

  • Induce precipitation of the product by adding 30 mL of anhydrous hexane.

  • Collect the resulting solid by filtration, wash with hexane (2 x 10 mL), and dry under vacuum.

  • The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.

Application Note 2: Photophysical Properties and Materials Science

Complexes derived from this compound, particularly those of d¹⁰ metals like gold(I), often exhibit interesting photophysical properties. Dinuclear gold(I) complexes with this ligand have been reported to be emissive at room temperature in both solution and the solid state.[1] This luminescence is typically assigned to phosphorescence from gold-perturbed intraligand (π-π*) excited states. The rigid, conjugated structure of the ligand is crucial for these properties.

The linear and rigid nature of the this compound ligand makes it an ideal candidate for the construction of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs).[3][4] The defined geometry allows for the predictable assembly of extended, conjugated networks, which are of great interest for applications in electronics, sensing, and gas storage.

Table 1: Summary of Synthesized Gold(I) Complexes

Complex Formula Ancillary Ligand (L) Type Reference
[Au₂(μ-(C≡C)₂Py)]n None Polymeric [1][2]
[(Au(CNtBu))₂(μ-(C≡C)₂Py)] CNtBu Dinuclear [1][2]
[(Au(PMe₃))₂(μ-(C≡C)₂Py)] PMe₃ Dinuclear [1][2]
[(Au(PPh₃))₂(μ-(C≡C)₂Py)] PPh₃ Dinuclear [1][2]
[(Au(PTo₃))₂(μ-(C≡C)₂Py)] PTo₃ Dinuclear [1][2]
[Au(PTo₃){Py(C≡CAuPTo₃)₂}]TfO PTo₃ Trinuclear [1][2]

| [cis-PtCl(PPh₃)₂{Py(C≡CAuPTo₃)₂}]TfO | PTo₃ | Hetero-trinuclear |[1][2] |

Table 2: Representative Photophysical Data

Complex Emission Type Medium Notes Reference

| Dinuclear Au(I) Alkynyl Complexes | Phosphorescence | Solution & Solid State | Emissive at room temperature. |[1] |

Application Note 3: Potential in Catalysis and Drug Development

While specific applications of this compound complexes in catalysis have not been extensively reported, the broader class of transition metal complexes with pyridine-based ligands is of significant interest in this field.[5][6] The pyridine nitrogen can stabilize various oxidation states of catalytically active metals, and the overall electronic properties of the complex can be tuned by modifying the ligand structure. Terpyridine-metal complexes, for example, are known to catalyze challenging transformations like C-C bond formation and hydrofunctionalization.[7] The unique electronic and steric environment provided by the this compound ligand suggests that its complexes are promising candidates for investigation in areas such as cross-coupling reactions, hydrogenation, and oxidation catalysis.[8]

Similarly, in drug development, pyridine derivatives are ubiquitous scaffolds in medicinal chemistry.[9] Transition metal complexes, particularly those of ruthenium, gold, and platinum, are well-established as potential therapeutic agents, with applications as anticancer and antimicrobial drugs.[10][11] The ability of such complexes to interact with biological targets like DNA and proteins is often central to their mechanism of action. Given the prevalence of both pyridine and metal complexes in medicine, complexes of this compound warrant investigation for their potential biological activity.

Protocols: Characterization

Protocol 3: General Characterization of Complexes

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆).

  • Acquire ¹H, ¹³C, and (if applicable) ³¹P NMR spectra.

  • For ¹H NMR, expect to see characteristic signals for the pyridine ring protons and protons of the ancillary ligands. The acetylenic proton signal (around 3-4 ppm) present in the free ligand should be absent in the deprotonated complexes.

  • For ¹³C NMR, the acetylenic carbons (C≡C) typically appear in the 80-120 ppm range.

  • For phosphine complexes, ³¹P NMR will show a single resonance (or multiple, depending on symmetry) confirming coordination to the metal center.

2. Infrared (IR) Spectroscopy:

  • Analyze the solid sample using an ATR-FTIR spectrometer.

  • Look for the disappearance of the ≡C-H stretch (typically around 3300 cm⁻¹) from the free ligand.

  • Identify the C≡C stretching frequency, which often shifts upon coordination to the metal center (typically in the 2100-2200 cm⁻¹ region).

3. Mass Spectrometry:

  • Use techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to confirm the molecular weight of the synthesized complexes.

  • The observed isotopic pattern should match the theoretical pattern for the proposed formula, which is particularly important for complexes containing metals like gold, platinum, or chlorine.

4. X-ray Crystallography:

  • Grow single crystals suitable for X-ray diffraction, typically by slow evaporation of a solvent or vapor diffusion of an anti-solvent (e.g., hexane into a dichloromethane solution).

  • The crystal structure provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Key Crystallographic Parameters for a Representative Complex: [(AuPTo₃)₂(μ-(C≡C)₂Py)] Note: This data is representative of typical values for such complexes, based on the reported crystal structure determination.[2]

ParameterDescriptionTypical Value
Au-C (acetylide)Bond length between gold and acetylide carbon~ 2.0 - 2.1 Å
C≡CBond length of the coordinated triple bond~ 1.20 - 1.22 Å
Au-PBond length between gold and phosphine phosphorus~ 2.25 - 2.30 Å
C-Au-PBond angle around the gold(I) center~ 175-180° (near-linear)
Au···AuIntramolecular gold-gold distance> 3.5 Å (non-bonding)

This compound is a highly promising ligand for the development of novel transition metal complexes. Its rigid framework and versatile coordination modes have been successfully exploited to create luminescent gold(I) polymers and multinuclear complexes. While current research has focused on its coordination and photophysical properties, significant potential exists for its application in materials science, catalysis, and medicinal chemistry. The protocols and data presented here serve as a resource for researchers aiming to explore the rich chemistry of this ligand system.

References

The Untapped Potential of 3,5-Diethynylpyridine in Organic Electronics: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 3,5-diethynylpyridine in organic electronics are not yet extensively documented in peer-reviewed literature, its molecular architecture presents significant potential for the development of novel semiconducting materials. The presence of a pyridine ring, a well-known electron-accepting moiety, combined with reactive ethynyl groups, positions this molecule as a promising building block for polymers and small molecules in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This document provides an overview of the prospective applications of this compound by drawing parallels with structurally related and well-studied pyridine-based materials. It also includes a hypothetical experimental protocol for the synthesis of a conjugated polymer incorporating this building block, offering a template for future research in this nascent area.

Prospective Applications and Rationale

The electron-deficient nature of the pyridine ring can facilitate n-type or ambipolar charge transport in organic semiconductors, a critical need for the advancement of complementary logic circuits and efficient solar cells. The linear and rigid acetylene linkers, which would be formed from the ethynyl groups during polymerization, promote intermolecular π-π stacking, a key factor for efficient charge transport.

By analogy with other pyridine-containing polymers, materials derived from this compound could be engineered for various roles in electronic devices:

  • n-Type and Ambipolar Semiconductors in OFETs: The incorporation of the electron-withdrawing pyridine unit into a conjugated polymer backbone can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

  • Electron Acceptor Materials in OPVs: In bulk heterojunction solar cells, polymers containing this compound could function as the electron-accepting component when blended with a suitable electron-donating polymer.

  • Host or Electron-Transporting Materials in OLEDs: The high triplet energy and good electron mobility expected from some pyridine-based materials make them suitable candidates for host materials or electron-transport layers in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

Performance of Related Pyridine-Containing Polymers in Organic Electronics

To provide a benchmark for the potential performance of materials derived from this compound, the following table summarizes the properties of various pyridine-based polymers reported in the literature.

Polymer/Material ClassApplicationKey Performance MetricValue
Thiadiazolo[3,4-c]pyridine-based copolymerOFETHole Mobility1.92 x 10⁻² cm² V⁻¹ s⁻¹[1]
Dithienopyridine-based copolymerOFETHole Mobility5.02 x 10⁻³ cm² V⁻¹ s⁻¹[2]
Dithienopyridine-based copolymerOPVPower Conversion Efficiency (PCE)0.43%[2]
3,5-Dicyanopyridine-based hostOLEDExternal Quantum Efficiency (EQE)21.9%[3]
Triarylamine-Pyridine-CarbonitrileOLED (TADF)External Quantum Efficiency (EQE)up to 39.8%[4]

Hypothetical Experimental Protocol: Synthesis of a this compound-Based Copolymer via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of a copolymer of this compound and a generic dibromo-aromatic comonomer (e.g., a dibrominated thiophene or fluorene derivative) using a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) and the dibromo-aromatic comonomer (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL).

  • Catalyst Addition: To the stirred monomer solution, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), copper(I) iodide (0.04 mmol), and triphenylphosphine (0.08 mmol).

  • Polymerization: Heat the reaction mixture to 80-90 °C and stir for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large volume of methanol (200 mL) to precipitate the polymer. Filter the crude polymer and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities. The final polymer is then extracted with chloroform or chlorobenzene.

  • Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum at 40-50 °C for 24 hours.

Visualizing the Workflow

The following diagrams illustrate the conceptual design of a this compound-based polymer and a general workflow for its synthesis and application in an organic electronic device.

G cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication cluster_application Device Application M1 This compound Catalyst Pd/Cu Catalyst (Sonogashira) M1->Catalyst M2 Dibromo-aromatic Comonomer M2->Catalyst Polymer Pyridine-based Conjugated Polymer Catalyst->Polymer Solution Polymer in Organic Solvent Polymer->Solution SpinCoat Spin Coating Solution->SpinCoat Film Active Layer Thin Film SpinCoat->Film Device Organic Electronic Device (e.g., OFET) Film->Device

Caption: Workflow for the synthesis and application of a this compound-based polymer.

G cluster_design Molecular Design Principle cluster_properties Target Electronic Properties Pyridine Pyridine Unit (Electron Acceptor) Polymer Resulting D-A Polymer Pyridine->Polymer Lowers LUMO Aryl Aromatic Unit (Electron Donor/Backbone) Aryl->Polymer Raises HOMO Bandgap Tunable Bandgap Polymer->Bandgap Mobility High Charge Carrier Mobility Polymer->Mobility

Caption: Design strategy for a donor-acceptor polymer using a pyridine-based acceptor.

References

Application Notes and Protocols for 3,5-Diethynylpyridine in Supramolecular Chemistry and Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-diethynylpyridine as a versatile building block in supramolecular chemistry and self-assembly. Its rigid structure and dual functionality, featuring a Lewis basic pyridine nitrogen and two terminal alkyne groups, allow for the construction of a diverse range of supramolecular architectures through various non-covalent interactions and coordination chemistry.

Applications in Supramolecular Chemistry

This compound is a key component in the synthesis of a variety of supramolecular structures, including macrocycles, metal-organic frameworks (MOFs), and hydrogen-bonded networks.[1][2] Its ethynyl groups are particularly useful for forming extended π-conjugated systems through reactions like Sonogashira and Glaser couplings.[1]

1.1. Hydrogen-Bonded Assemblies

The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the acetylenic C-H groups can act as hydrogen bond donors. This dual role allows this compound to participate in the formation of well-defined hydrogen-bonded networks.[3] Infrared (IR) spectroscopy is a key technique for characterizing these interactions and determining their thermodynamic parameters.[3]

1.2. Metal-Coordination Driven Self-Assembly

The pyridine nitrogen readily coordinates to metal centers, enabling the construction of discrete metallomacrocycles and extended metal-organic frameworks (MOFs).[4][5] The linear geometry of the diethynylpyridine linker is often exploited to create specific angles and shapes in the final assembly. Gold(I) complexes, in particular, have been synthesized using this linker, leading to the formation of dinuclear and trinuclear complexes with potential applications in luminescence and materials science.[4][6]

1.3. Macrocycle Synthesis

This compound is a valuable precursor for the synthesis of pyridine-containing macrocycles.[2] These macrocycles can exhibit interesting host-guest properties and can self-assemble into higher-order structures like nanotubes.[2][7] The synthesis often involves dynamic covalent chemistry, where the final macrocyclic structure is under thermodynamic control.[2]

Quantitative Data

The following table summarizes key quantitative data related to the supramolecular interactions of this compound.

Interaction TypeInteracting PartnerTechniqueAssociation Constant (Kc) (mol⁻¹dm³)Standard Reaction Enthalpy (ΔrH°) (kJmol⁻¹)Reference
Hydrogen Bonding (CH⋯O)TrimethylphosphateIR Spectroscopy0.8 - 0.95 - 8[3]
Hydrogen Bonding (OH⋯N)PhenolIR Spectroscopy~515 - 35[3]

Experimental Protocols

3.1. Protocol for Studying Hydrogen Bonding Interactions by IR Spectroscopy

This protocol is based on the methodology described for analyzing the hydrogen bonding properties of this compound.[3]

Objective: To determine the association constants and thermodynamic parameters of hydrogen bonding between this compound and a hydrogen bond donor/acceptor.

Materials:

  • This compound

  • Hydrogen bond donor (e.g., phenol) or acceptor (e.g., trimethylphosphate)

  • Tetrachloroethene (C₂Cl₄) as solvent

  • FTIR spectrometer

Procedure:

  • Prepare a series of solutions of this compound and the interacting partner in tetrachloroethene at varying concentrations.

  • Record the IR spectra of each solution in the appropriate spectral region (e.g., O-H stretching region for interactions with phenol, C-H stretching region for interactions with trimethylphosphate).

  • Identify the vibrational bands corresponding to the free and hydrogen-bonded species.

  • Use the changes in the absorbance of these bands to calculate the association constant (Kc) at different temperatures.

  • Construct a van't Hoff plot (ln(Kc) vs. 1/T) to determine the standard reaction enthalpy (ΔrH°) and entropy (ΔrS°).

3.2. Protocol for the Synthesis of a Dinuclear Gold(I) Complex

This protocol is adapted from the synthesis of gold(I) complexes derived from this compound.[4][6]

Objective: To synthesize a neutral dinuclear gold(I) complex with a bridging this compound ligand.

Materials:

  • This compound (Py(C≡CH)₂)

  • [AuCl(SMe₂)]

  • Triethylamine (NEt₃)

  • A monodentate phosphine ligand (e.g., PPh₃)

  • Appropriate solvents (e.g., dichloromethane, methanol)

Procedure:

  • Synthesis of the Gold Acetylide Polymer:

    • In a reaction flask, dissolve this compound in a suitable solvent.

    • Add [AuCl(SMe₂)] (2 equivalents) and triethylamine (2 equivalents).

    • Stir the reaction mixture at room temperature to form the polymeric gold acetylide complex [Au₂(μ-(C≡C)₂Py)]n.

  • Synthesis of the Dinuclear Complex:

    • To the suspension of the gold acetylide polymer, add the monodentate phosphine ligand (2 equivalents).

    • Continue stirring until the polymer dissolves, indicating the formation of the dinuclear complex [(AuL)₂(μ-(C≡C)₂Py)].

    • Isolate the product by precipitation with a non-polar solvent (e.g., hexane) and collect by filtration.

  • Characterization:

    • Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and single-crystal X-ray diffraction if suitable crystals are obtained.

Visualizations

Diagram 1: Logical Flow for Hydrogen Bonding Analysis

HydrogenBondingAnalysis cluster_prep Sample Preparation cluster_measurement IR Spectroscopy cluster_analysis Data Analysis A Prepare solutions of This compound and interacting partner in C2Cl4 B Vary concentrations and temperature A->B C Record IR spectra B->C D Identify free and hydrogen-bonded bands C->D E Calculate association constant (Kc) D->E F Construct van't Hoff plot E->F G Determine thermodynamic parameters (ΔrH°, ΔrS°) F->G

Caption: Workflow for the analysis of hydrogen bonding interactions.

Diagram 2: Synthesis Pathway for a Dinuclear Gold(I) Complex

GoldComplexSynthesis A This compound (Py(C≡CH)₂) C Polymeric Gold Acetylide [Au₂(μ-(C≡C)₂Py)]n A->C B [AuCl(SMe₂)] NEt₃ B->C E Dinuclear Gold(I) Complex [(AuL)₂(μ-(C≡C)₂Py)] C->E D Monodentate Ligand (L) (e.g., PPh₃) D->E

Caption: Synthetic route to a dinuclear gold(I) complex.

Diagram 3: Self-Assembly of a Metallomacrocycle

SelfAssembly cluster_components Building Blocks A This compound (Linker) C Self-Assembly (Coordination) A->C B Metal Precursor (e.g., Pd(II) or Pt(II) complex) B->C D Metallomacrocycle C->D

Caption: General principle of metallomacrocycle self-assembly.

References

Application Notes and Protocols: Synthesis of Functionalized 3,5-Diethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of functionalized 3,5-diethynylpyridine derivatives, crucial building blocks in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, a highly efficient method for forming the key carbon-carbon bonds. This guide includes a general overview, a detailed experimental protocol, tabulated quantitative data for various reaction conditions, and workflow diagrams to ensure reproducibility and aid in experimental design.

Introduction

Functionalized this compound derivatives are a class of organic compounds characterized by a central pyridine ring substituted at the 3 and 5 positions with alkyne (ethynyl) groups. These rigid, linear scaffolds are of significant interest in drug discovery, serving as key intermediates for constructing complex molecules with potential therapeutic activities. Their unique electronic and structural properties also make them valuable in the development of novel organic materials and nanomaterials.[1]

The most prevalent and versatile method for synthesizing these derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a direct and efficient route to the desired diethynylpyridine core.[1]

Core Synthetic Methodology: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool in organic synthesis that utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with sp²-hybridized carbon atoms of aryl halides.[1] For the synthesis of this compound derivatives, a 3,5-dihalopyridine (typically dibromo- or dichloro-) is reacted with a functionalized terminal alkyne.

The general transformation is depicted below:

sonogashira_reaction reactant1 3,5-Dihalopyridine (X = Br, I) inv1 reactant1->inv1 reactant2 Terminal Alkyne (R-C≡C-H) reactant2->inv1 plus1 + plus1->inv1 product Functionalized This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF) inv2 conditions->inv2 inv1->conditions inv2->product

Caption: General Sonogashira cross-coupling reaction scheme.

Key Components of the Sonogashira Reaction
  • Palladium Catalyst: The active catalytic species is typically a Pd(0) complex. Common precursors include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which is reduced in situ.[1]

  • Copper(I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are used to increase the reaction rate by forming a more reactive copper(I) acetylide intermediate.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to act as a solvent.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

  • Substrates: 3,5-dibromopyridine is a common starting material due to the high reactivity of the C-Br bond in palladium-catalyzed couplings.

Summary of Reaction Conditions

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, solvent, base, and temperature. The following table summarizes typical conditions and reported yields for the synthesis of related alkynylpyridines.

Starting MaterialAlkyneCatalyst System (mol%)Solvent / BaseConditionsYield (%)
3,5-Dibromo-2,6-dichloropyridineVarious terminal alkynesPd(PPh₃)₄ / CuITHF / Et₃NRoom Temp.Good
6-Bromo-3-fluoropicolinonitrile4-EthylphenylacetylenePd(PPh₃)₄ (15%) / CuI (30%)THF / Et₃NRoom Temp., 16hNot Specified
IodobenzenePhenylacetyleneNanosized MCM-41-Pd (0.01%) / CuI (0.02%)Dioxane / Piperidine50 °C, 3h~98%[2]
Aryl IodidesTerminal AlkynesPd(0) / Cu(I)Not SpecifiedNot Specified~92%[3]

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of a functionalized this compound derivative via a Sonogashira cross-coupling reaction.

General Experimental Workflow

The overall process can be broken down into five main stages: reaction setup, execution, workup, purification, and characterization.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction setup 1. Reaction Setup degas 2. Degassing setup->degas addition 3. Reagent Addition degas->addition monitor 4. Reaction Monitoring addition->monitor workup 5. Aqueous Workup monitor->workup purify 6. Purification workup->purify char 7. Characterization purify->char

Caption: Standard workflow for synthesis and purification.

Protocol: Synthesis of 3,5-Bis(phenylethynyl)pyridine

This representative protocol describes the reaction of 3,5-dibromopyridine with phenylacetylene.

Materials:

  • 3,5-Dibromopyridine (1.0 equiv)

  • Phenylacetylene (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) Iodide, CuI (0.1 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture to dissolve the solids. Add phenylacetylene dropwise to the stirring solution at room temperature.[4]

  • Reaction Execution: Heat the reaction mixture to 60-65 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3,5-dibromopyridine) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with DCM.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a solid. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile building block due to the reactive nature of its terminal alkyne groups. These groups can undergo a variety of subsequent transformations, including:

  • Click Chemistry: The alkyne moieties are ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile linkage of the pyridine core to other molecules of interest.

  • Further Cross-Coupling: They can participate in additional coupling reactions to build larger, conjugated systems.

  • Cyclization Reactions: Intramolecular or intermolecular cyclizations can lead to the formation of complex heterocyclic systems.

These follow-on reactions enable the creation of diverse chemical libraries for screening in drug discovery programs and for developing advanced organic materials with tailored electronic and photophysical properties.

References

Application Notes and Protocols: Click Chemistry Reactions Involving 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 3,5-diethynylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block, featuring two terminal alkyne functionalities, serves as a valuable scaffold for creating a diverse range of molecules, from potential drug candidates to advanced materials.

Introduction to this compound in Click Chemistry

This compound is a heterocyclic aromatic compound containing a central pyridine ring flanked by two reactive ethynyl groups. This unique structure allows for two independent and sequential or simultaneous click reactions, making it an ideal candidate for the synthesis of bis-triazole derivatives, polymers, and complex molecular architectures. The nitrogen atom in the pyridine ring can also influence the solubility, and coordination properties of the resulting products, offering an additional layer of functional diversity.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] This reaction is known for its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it a cornerstone of click chemistry.[1][2]

Synthesis of this compound

The most common and effective method for synthesizing this compound is through a double Sonogashira cross-coupling reaction of 3,5-dibromopyridine with a protected alkyne, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Hexanes

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Sonogashira Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene and anhydrous triethylamine (4.0 eq).

  • To this mixture, add trimethylsilylacetylene (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bis(trimethylsilyl)-protected this compound.

Step 2: Deprotection

  • Dissolve the crude protected product from Step 1 in a mixture of THF and methanol (1:1 v/v).

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) can be employed for purification.[3][4][5][6][7]

Expected Characterization Data for this compound:

Parameter Expected Value
Molecular Formula C₉H₅N
Molecular Weight 127.14 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~7.8 (s, 1H, H4), ~8.6 (s, 2H, H2, H6), ~3.2 (s, 2H, C≡CH) ppm
¹³C NMR (CDCl₃) δ ~150 (C2, C6), ~140 (C4), ~120 (C3, C5), ~82 (C≡CH), ~78 (C≡CH) ppm
Mass Spectrometry (ESI+) m/z = 128.05 [M+H]⁺

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This compound can undergo a double click reaction with two equivalents of an azide to form a C₂-symmetric bis-triazole product. This reaction can be performed in a one-pot fashion.

Experimental Protocol: Synthesis of a Bis-Triazole Derivative

Materials:

  • This compound

  • Benzyl azide (or other desired azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (2.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bis-triazole derivative.

Expected Characterization Data for 3,5-bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine:

Parameter Expected Value
Molecular Formula C₂₃H₁₉N₇
Molecular Weight 393.45 g/mol
Appearance White to pale yellow solid
¹H NMR (CDCl₃) δ ~8.8 (s, 2H, pyridine H2, H6), ~8.2 (s, 1H, pyridine H4), ~7.9 (s, 2H, triazole CH), ~7.4-7.2 (m, 10H, phenyl H), ~5.6 (s, 4H, CH₂Ph) ppm
¹³C NMR (CDCl₃) δ ~150 (pyridine C2, C6), ~148 (triazole C4), ~138 (pyridine C4), ~134 (phenyl C-ipso), ~129 (phenyl CH), ~128 (phenyl CH), ~122 (triazole CH), ~120 (pyridine C3, C5), ~54 (CH₂) ppm
Mass Spectrometry (ESI+) m/z = 394.17 [M+H]⁺

Applications

The bis-triazole derivatives of this compound have a wide range of applications in drug discovery, materials science, and chemical biology.

  • Drug Discovery: The 1,2,3-triazole ring is a well-known pharmacophore that can mimic a peptide bond and participate in hydrogen bonding and dipole interactions. The C₂-symmetric nature of the bis-triazole pyridine scaffold can be exploited to design potent and selective inhibitors of enzymes and receptors.[1][8][9]

  • Materials Science: The rigid, planar structure of the bis-triazole pyridine core makes it an excellent building block for the synthesis of polymers with interesting electronic and photophysical properties.[10][11][12][13][14] It can also be used as a ligand for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.[15][16][17][18][19]* Chemical Biology: By attaching fluorescent dyes or other reporter groups to the azide partner, this compound can be used to create fluorescent probes for bioimaging and sensing applications.

Visualizations

Reaction Scheme: Synthesis of this compound

G reactant1 3,5-Dibromopyridine intermediate 3,5-Bis(trimethylsilylethynyl)pyridine reactant1->intermediate Sonogashira Coupling reactant2 Trimethylsilylacetylene reactant2->intermediate reagents1 Pd(PPh₃)₂Cl₂, CuI Triethylamine, Toluene 70-80 °C product This compound intermediate->product Deprotection reagents2 K₂CO₃ THF/MeOH

Caption: Sonogashira coupling and deprotection for this compound synthesis.

Reaction Scheme: CuAAC with this compound

G reactant1 This compound product 3,5-Bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine reactant1->product CuAAC reactant2 2 x Benzyl Azide reactant2->product reagents CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O

Caption: Double click reaction of this compound with benzyl azide.

Workflow: From Synthesis to Application

G cluster_synthesis Synthesis cluster_click Click Reaction cluster_application Applications start 3,5-Dibromopyridine sonogashira Sonogashira Coupling start->sonogashira deprotection Deprotection sonogashira->deprotection purification1 Purification deprotection->purification1 product1 This compound purification1->product1 cuaac CuAAC Reaction product1->cuaac azide Azide Synthesis azide->cuaac purification2 Purification cuaac->purification2 product2 Bis-triazole Product purification2->product2 drug_discovery Drug Discovery product2->drug_discovery materials Materials Science product2->materials bioimaging Chemical Biology product2->bioimaging

Caption: Workflow for synthesis and application of this compound derivatives.

References

Application Notes and Protocols for the Polymerization of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed polymerization methods for 3,5-diethynylpyridine, a monomer with significant potential for the development of novel materials in drug delivery, diagnostics, and advanced materials science. The presence of the nitrogen atom in the pyridine ring and the reactive ethynyl groups offers unique opportunities for creating functional and responsive polymers. While specific literature on the polymerization of this compound is limited, this document outlines detailed protocols for anionic, thermal, and transition-metal-catalyzed polymerization based on established methods for analogous diethynylarene monomers, particularly p-diethynylbenzene.

Anionic Polymerization

Anionic polymerization of diethynylarenes, initiated by organolithium reagents, has been shown to produce soluble, linear polymers with pendant ethynyl groups.[1][2] This method offers good control over the polymerization process and allows for the synthesis of well-defined polymer structures.

Application Note:

Anionic polymerization of this compound is a promising route to obtaining a soluble, linear polymer, poly(this compound). The pyridine nitrogen is expected to influence the electronic properties and solubility of the resulting polymer. The pendant ethynyl groups can be further functionalized, making this polymer an attractive scaffold for drug conjugation or for creating cross-linked networks.

Proposed Experimental Protocol:

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Hexamethylphosphoramide (HMPA) or Dimethyl sulfoxide (DMSO) (polar aprotic solvent), freshly distilled and dried

  • Anhydrous hexane and methanol

  • Argon gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • All glassware should be rigorously dried in an oven and assembled hot under a stream of argon.

  • In a Schlenk flask, dissolve this compound in the chosen solvent (HMPA or DMSO) under an argon atmosphere. The monomer concentration should be in the range of 0.5-1.0 mol/L.

  • Cool the monomer solution to the desired reaction temperature (e.g., 25-55 °C) in a thermostatically controlled bath.

  • Using a syringe, slowly add the n-BuLi solution to the stirred monomer solution. The monomer to initiator ratio ([M]₀/[I]₀) can be varied to control the molecular weight, with a typical starting ratio of 15:1.[1]

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Proposed Polymerization Workflow:

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound ReactionVessel Schlenk Flask Monomer->ReactionVessel Solvent Dry HMPA/DMSO Solvent->ReactionVessel Initiator n-BuLi Solution Initiator->ReactionVessel Initiation Inert Argon Atmosphere Inert->ReactionVessel Mixing Stirring & Temp. Control ReactionVessel->Mixing Termination Methanol Addition Mixing->Termination Termination Precipitation Precipitation in Hexane/Methanol Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(this compound) Drying->Product

Anionic polymerization experimental workflow.
Proposed Anionic Polymerization Mechanism:

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound ActiveCenter Anionic Active Center Monomer->ActiveCenter Initiator n-BuLi Initiator->Monomer + GrowingChain Growing Polymer Chain ActiveCenter->GrowingChain NewMonomer Monomer Addition GrowingChain->NewMonomer + Monomer Terminator Methanol (Proton Source) GrowingChain->Terminator + NewMonomer->GrowingChain Chain Growth FinalPolymer Final Polymer Terminator->FinalPolymer

Proposed mechanism for anionic polymerization.
Expected Quantitative Data (Based on Analogy to p-Diethynylbenzene):

ParameterValue RangeReference
Monomer:Initiator Ratio10:1 to 50:1[1]
Reaction Temperature (°C)25 - 70[1]
Polymer Yield (%)60 - 95[1]
Number-Average Molecular Weight (Mn, g/mol )2,000 - 15,000[1]
Polydispersity Index (PDI)1.2 - 1.8[1]

Thermal Polymerization

Thermal polymerization offers a catalyst-free method for polymerizing diethynyl compounds. This approach typically leads to cross-linked, insoluble materials due to the reaction of both ethynyl groups at elevated temperatures.[3]

Application Note:

Thermal polymerization of this compound is expected to produce a highly cross-linked, thermally stable polymer network. Such materials could be valuable as high-performance resins, coatings, or in applications requiring high thermal and chemical resistance. The pyridine functionality within the network may impart unique surface properties and potential for metal coordination.

Proposed Experimental Protocol:

Materials:

  • This compound (monomer)

  • High-boiling point solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone), if solution polymerization is desired

  • Inert atmosphere (Argon or Nitrogen)

  • Sealed polymerization tube or a three-necked flask with a condenser

Procedure (Bulk Polymerization):

  • Place a known amount of this compound into a polymerization tube.

  • Degas the monomer by several freeze-pump-thaw cycles.

  • Seal the tube under vacuum or an inert atmosphere.

  • Heat the tube in an oven or a suitable heating bath at a controlled temperature (e.g., 150-250 °C).

  • The polymerization time will depend on the temperature and the desired degree of conversion (typically several hours).

  • After cooling, the solid polymer can be recovered. It is expected to be insoluble.

Procedure (Solution Polymerization):

  • Dissolve this compound in a high-boiling point solvent in a three-necked flask equipped with a condenser and an inert gas inlet.

  • Heat the solution to the desired polymerization temperature under a continuous flow of inert gas.

  • After the desired reaction time, cool the mixture.

  • If the polymer is soluble, precipitate it in a non-solvent. If it has precipitated during the reaction, filter the solid product.

  • Wash the polymer and dry it under vacuum.

Expected Quantitative Data:
ParameterValue RangeReference
Polymerization Temperature (°C)150 - 250[3]
Polymer Yield (%)> 90 (often quantitative)[3]
SolubilityGenerally insoluble[3]
Thermal Stability (TGA, 5% weight loss in N₂)> 400 °C[4]

Transition-Metal-Catalyzed Polymerization

Various transition metal complexes, particularly those of rhodium, palladium, and nickel, are known to catalyze the polymerization of alkynes.[5][6] These catalysts can offer control over the polymer structure, such as promoting the formation of specific stereoisomers or enabling polymerization under milder conditions.

Application Note:

Transition-metal-catalyzed polymerization of this compound could provide access to polymers with controlled microstructures and potentially higher molecular weights than those obtained by other methods. The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the polymerization, leading to materials with tailored properties.

Proposed Experimental Protocol (Using a Rhodium-Based Catalyst):

Materials:

  • This compound (monomer)

  • Rhodium catalyst (e.g., [Rh(nbd)Cl]₂, Rh(I) complexes with phosphine ligands)

  • Co-catalyst/activator (if required, e.g., an amine)

  • Anhydrous and deoxygenated solvent (e.g., toluene, THF)

  • Inert atmosphere (Argon)

  • Schlenk line and glassware

Procedure:

  • In a Schlenk flask under argon, dissolve the rhodium catalyst in the chosen solvent.

  • If a co-catalyst is used, add it to the catalyst solution.

  • In a separate flask, prepare a solution of this compound in the same solvent.

  • Add the monomer solution to the catalyst solution via a syringe or cannula.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by techniques such as GPC or NMR on aliquots.

  • Terminate the reaction and precipitate the polymer as described for anionic polymerization.

  • Purify the polymer by repeated precipitation and dry it under vacuum.

Proposed Catalytic Cycle:

Catalytic_Cycle Catalyst [M]-L (Active Catalyst) MonomerCoord Monomer Coordination Catalyst->MonomerCoord + Monomer Insertion Migratory Insertion MonomerCoord->Insertion ChainGrowth Growing Polymer Chain Insertion->ChainGrowth ChainGrowth->Catalyst Regeneration Release Polymer Release (Chain Transfer/Termination) ChainGrowth->Release Release->Catalyst Re-entry

Generalized catalytic cycle for alkyne polymerization.
Expected Quantitative Data:

ParameterValue RangeReference
Catalyst Loading (mol%)0.1 - 2.0[5]
Reaction Temperature (°C)25 - 80[5]
Polymer Yield (%)50 - 90[6]
Number-Average Molecular Weight (Mn, g/mol )5,000 - 50,000[6]
Polydispersity Index (PDI)1.5 - 2.5[6]

Polymer Characterization

The synthesized poly(this compound) should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

TechniqueInformation ObtainedExpected Observations
FTIR Spectroscopy Functional groupsPresence of C≡C-H stretching (around 3300 cm⁻¹), C≡C stretching (around 2100 cm⁻¹), and pyridine ring vibrations. Disappearance or reduction of the C≡C-H peak upon polymerization.[7]
NMR Spectroscopy (¹H, ¹³C) Polymer structure, tacticityBroad peaks in the aromatic and vinyl regions, confirming polymerization. Signals corresponding to the pyridine ring and the polymer backbone.[7]
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity (PDI)Provides information on the average molecular weight and the breadth of the molecular weight distribution for soluble polymers.[7]
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperature, indicating good thermal stability, especially for cross-linked polymers.[4]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm)Determination of the glass transition temperature for amorphous polymers. Exothermic peaks may indicate cross-linking of pendant ethynyl groups upon heating.[4]

References

Application Notes and Protocols for Designing Functional Materials with 3,5-Diethynylpyridine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and potential applications of functional materials incorporating 3,5-diethynylpyridine linkers. The unique electronic and structural properties of this linker make it a versatile building block for a range of materials, including metal-organic frameworks (MOFs), porous organic polymers (POPs), and coordination polymers, with potential applications in catalysis, gas separation, luminescence, and drug delivery.

Introduction to this compound Linkers

The this compound linker is a rigid, linear organic molecule featuring a central pyridine ring functionalized with two terminal alkyne groups. This unique structure imparts several desirable properties for the construction of functional materials:

  • Linearity and Rigidity: The linear geometry of the linker allows for the predictable formation of well-defined porous structures.

  • Coordinating Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to metal centers, providing an additional anchoring point for the construction of robust frameworks.

  • Reactive Alkyne Termini: The terminal alkyne groups are highly versatile and can participate in a variety of coupling reactions, most notably Sonogashira coupling, to form extended polymeric or framework structures.

  • Electronic Properties: The electron-withdrawing nature of the pyridine ring and the π-conjugation of the diethynyl system can influence the electronic and photophysical properties of the resulting materials.

Applications of Functional Materials with this compound Linkers

The incorporation of this compound linkers can yield materials with a range of functionalities:

  • Catalysis: The pyridine nitrogen can act as a basic site, and the porous nature of the materials can facilitate access of substrates to active sites. These materials have potential as heterogeneous catalysts.

  • Gas Storage and Separation: The well-defined porosity and the potential for interaction with gas molecules make these materials candidates for gas storage (e.g., H₂, CO₂) and separation applications.

  • Luminescent Materials: The conjugated π-system of the linker can give rise to interesting photophysical properties, leading to applications in sensing and optoelectronics.

  • Drug Delivery: The porous structure can be utilized to encapsulate and deliver therapeutic agents. The pyridine functionality may also offer a handle for further functionalization to improve biocompatibility and targeting.[1][2]

Data Presentation

The following tables summarize representative quantitative data for functional materials analogous to those that can be synthesized using this compound linkers.

Table 1: Gas Adsorption Properties of Porous Organic Polymers

Polymer IDMonomersBET Surface Area (m²/g)CO₂ Uptake (mmol/g, 273 K, 1 bar)N₂ Uptake (mmol/g, 273 K, 1 bar)CO₂/N₂ Selectivity (IAST)
POP-1 1,3,5-Triethynylbenzene, 1,4-Dibromobenzene8502.50.1516.7
POP-2 Tetrakis(4-ethynylphenyl)methane, 1,3-Dibromobenzene12003.80.2217.3
POP-3 This compound, 1,4-Diiodobenzene (Hypothetical)700-10002.0 - 3.50.1 - 0.215 - 20

Table 2: Luminescent Properties of Pyridine-Based Metal-Organic Frameworks

MOF IDMetal CenterLinkerExcitation λ (nm)Emission λ (nm)Quantum Yield (%)
MOF-1 Zn(II)Pyridine-3,5-dicarboxylic acid32045015
MOF-2 Cd(II)4,4'-Bipyridine, 1,3,5-Benzenetricarboxylic acid35051025
MOF-3 Eu(III)This compound, Terephthalic acid (Hypothetical)2806155-10

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF) with this compound Linker

This protocol describes a general procedure for the synthesis of a crystalline MOF using a solvothermal method.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

  • Ultrasonicator

  • Oven

Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt and 0.1 mmol of this compound in 10 mL of DMF.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 100-120 °C for 24-72 hours.

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or acetone (3 x 10 mL) to remove unreacted starting materials and residual solvent.

  • Drying: Dry the final product under vacuum at 80-100 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the incorporation of the this compound linker.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and porosity of the material.

Protocol 2: Synthesis of a Porous Organic Polymer (POP) via Sonogashira Coupling

This protocol outlines the synthesis of a cross-linked porous organic polymer using a palladium-catalyzed Sonogashira-Hagihara coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 1,3,5-Tribromobenzene, Tetra(4-iodophenyl)methane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Toluene, DMF)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 mmol), this compound (1.5 mmol, for a 1:1.5 molar ratio of halide to alkyne), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Solvent and Base Addition: Add 20 mL of a degassed solvent mixture of toluene and triethylamine (1:1 v/v).

  • Reaction: Stir the reaction mixture at 80-90 °C for 48-72 hours. The formation of a solid precipitate indicates polymer formation.

  • Product Isolation: After cooling to room temperature, collect the solid polymer by filtration.

  • Washing: Wash the polymer sequentially with toluene, chloroform, methanol, and acetone to remove any remaining monomers, catalyst, and oligomers.

  • Soxhlet Extraction: Purify the polymer further by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 70 °C overnight.

Characterization:

  • Solid-State ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • FT-IR Spectroscopy: To verify the disappearance of the terminal alkyne C-H stretch and the presence of the internal alkyne C≡C stretch.

  • TGA: To determine the thermal stability of the polymer.

  • Gas Adsorption Analysis: To measure the BET surface area and porosity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the polymer.

Mandatory Visualizations

Experimental Workflow

solvothermal_synthesis Solvothermal Synthesis of a MOF with this compound Linker cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_processing 3. Product Processing cluster_characterization 4. Characterization metal_salt Metal Salt mix Mix & Sonicate metal_salt->mix linker This compound linker->mix solvent DMF solvent->mix autoclave Autoclave (100-120°C, 24-72h) mix->autoclave cool Cool to RT autoclave->cool filter Filtration cool->filter wash Washing filter->wash dry Drying wash->dry final_product Final MOF Product dry->final_product pxrd PXRD tga TGA ftir FT-IR gas_adsorption Gas Adsorption final_product->pxrd final_product->tga final_product->ftir final_product->gas_adsorption

Caption: Workflow for the solvothermal synthesis of a MOF.

sonogashira_polymerization Sonogashira Coupling for Porous Organic Polymer Synthesis cluster_reactants 1. Reactant Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_characterization 4. Characterization aryl_halide Aryl Halide schlenk Schlenk Flask (Inert Atmosphere) aryl_halide->schlenk linker This compound linker->schlenk catalyst Pd Catalyst & CuI catalyst->schlenk base Base (TEA) base->schlenk solvent Solvent (Toluene) solvent->schlenk reaction Reaction (80-90°C, 48-72h) schlenk->reaction cool Cool to RT reaction->cool filter Filtration cool->filter wash Solvent Washing filter->wash soxhlet Soxhlet Extraction wash->soxhlet dry Drying soxhlet->dry final_product Porous Organic Polymer dry->final_product nmr Solid-State NMR ftir FT-IR tga TGA gas_adsorption Gas Adsorption sem_tem SEM/TEM final_product->nmr final_product->ftir final_product->tga final_product->gas_adsorption final_product->sem_tem

Caption: Workflow for Sonogashira coupling polymerization.

Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for the induction of apoptosis in cancer cells by a functional material based on a this compound linker, drawing parallels from the known effects of other pyridine-containing anticancer agents.[3][4] This represents a potential application in drug development that warrants further investigation.

apoptosis_pathway Hypothesized Apoptosis Induction by a Pyridine-Based Functional Material cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus material Pyridine-Based Functional Material receptor Cell Surface Receptor material->receptor Binding/Uptake jnk JNK receptor->jnk Activation p53 p53 jnk->p53 Upregulation p21 p21 p53->p21 Activation bax Bax p53->bax Activation bcl2 Bcl-2 p53->bcl2 Inhibition g2m G2/M Arrest p21->g2m Induction cytochrome_c Cytochrome c bax->cytochrome_c Release bcl2->cytochrome_c Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Hypothesized apoptosis signaling pathway.

References

Application Notes and Protocols for 3,5-Diethynylpyridine-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photophysical properties of materials incorporating the 3,5-diethynylpyridine moiety. This document is intended to guide researchers in understanding and utilizing these materials for applications in sensing, imaging, and potentially in the development of novel therapeutic or diagnostic platforms.

Introduction to this compound Materials

The this compound scaffold is a versatile building block for the construction of a variety of functional organic and organometallic materials. The presence of the nitrogen atom in the pyridine ring allows for the tuning of electronic properties through protonation, coordination to metal centers, and formation of hydrogen bonds. The two ethynyl groups provide sites for extending the π-conjugation, leading to the formation of oligomers, polymers, and complex architectures with interesting photophysical properties. These materials are being explored for their potential in chemical sensing, organic electronics, and as components in drug delivery systems.

Photophysical Properties

The photophysical properties of this compound-containing materials are highly dependent on their molecular structure, including the nature of the substituents, the extent of π-conjugation, and the presence of metal ions. Generally, these materials exhibit absorption in the UV-visible region and can display fluorescence or phosphorescence.

Data Presentation

The following tables summarize the available quantitative photophysical data for materials containing the this compound core and some closely related analogous structures.

Table 1: Photophysical Properties of Metal Complexes Containing this compound Ligands

Compound/MaterialAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ)Lifetime (τ)Solvent/StateReference
Gold(I) Complex with this compoundNot specifiedBlue region0.038Not specifiedSolution[1]
Gold(I) Complex with this compoundNot specifiedBlue region0.26Not specifiedSolid Film[1]
Platinum(II) Complex with N^C^C Terdentate Ligand350-450480-600HighNot specifiedSolution & Solid[2][3]

Note: Data for Platinum(II) complexes are for analogous pyridine-based ligands and not specifically this compound.

Table 2: Photophysical Properties of Organic Polymers and Oligomers Containing Ethynylpyridine Moieties

Compound/MaterialAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ)Lifetime (τ)Solvent/StateReference
Poly(p-phenyleneethynylene-p-pyridinyleneethynylene)~350-450~450-550Not specifiedNot specifiedVarious[4]
Zinc Porphyrin Oligomers (ethyne-linked)400-600650-8000.01-0.41Not specifiedNot specified[5]
Poly(2,5-pyridine diyl)Not specifiedBlue (solution), Green (film)High (solid)~10 ps (solution)Solution & Film[6]

Note: These are analogous systems to provide context for the potential properties of this compound-based polymers.

Experimental Protocols

Detailed methodologies for the key experiments cited in the photophysical characterization of these materials are provided below.

Protocol 1: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum of a this compound-containing material in solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., THF, CH2Cl2, Acetonitrile)

  • Solution of the this compound-containing material of interest at a known concentration (typically 10⁻⁵ to 10⁻⁶ M)

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Select the desired wavelength range for scanning (e.g., 200-800 nm).

  • Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Rinse the sample cuvette with a small amount of the sample solution and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • The instrument software will automatically subtract the baseline to provide the absorption spectrum of the sample.

  • Identify the wavelength(s) of maximum absorbance (λ_abs).

Protocol 2: Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of a this compound-containing material in solution.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Spectroscopic grade solvent

  • Solution of the this compound-containing material of interest (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

Procedure:

  • Turn on the fluorometer and allow the lamp to warm up.

  • Set the excitation wavelength (usually at or near the λ_abs).

  • Set the desired emission wavelength range for scanning.

  • Fill a cuvette with the spectroscopic grade solvent to record a solvent blank.

  • Place the solvent cuvette in the fluorometer and record the emission spectrum of the blank.

  • Replace the solvent cuvette with the sample cuvette.

  • Record the emission spectrum of the sample.

  • Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Identify the wavelength of maximum emission (λ_em).

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a known standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Spectroscopic grade solvent

  • Sample solution of unknown quantum yield

  • Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the corrected emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots (Gradient_sample and Gradient_standard).

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Protocol 4: Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of a sample.

Materials:

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser diode)

    • Sample holder

    • Fast photodetector (e.g., single-photon avalanche diode - SPAD)

    • TCSPC electronics

  • Sample solution in a suitable cuvette

Procedure:

  • Set up the TCSPC system according to the manufacturer's instructions.

  • Select an appropriate excitation wavelength from the pulsed light source.

  • Place the sample in the sample holder.

  • Collect the fluorescence decay data by counting the arrival times of single photons relative to the excitation pulse.

  • Continue data collection until a sufficient number of photons have been detected to generate a statistically significant decay curve.

  • Analyze the decay curve using appropriate software to fit an exponential decay function. For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of this compound-containing materials.

experimental_workflow start Starting Materials (this compound, etc.) synthesis Chemical Synthesis (e.g., Sonogashira coupling) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence qy Quantum Yield Measurement fluorescence->qy lifetime Lifetime Measurement (TCSPC) fluorescence->lifetime imaging Fluorescence Imaging qy->imaging sensing Sensing Application (e.g., Metal Ion Detection) lifetime->sensing

Caption: Experimental workflow from material synthesis to photophysical characterization and application testing.

sensing_mechanism cluster_response Photophysical Response fluorophore This compound Fluorophore complex Fluorophore-Analyte Complex fluorophore->complex Binding analyte Analyte (e.g., Metal Ion) analyte->complex emission_change Change in Emission (Quenching or Enhancement) complex->emission_change shift Spectral Shift (Red or Blue Shift) complex->shift

Caption: Conceptual diagram of a fluorescence sensing mechanism using a this compound-based fluorophore.

Application Notes

Application 1: Fluorescent Sensing of Metal Ions

Background: The nitrogen atom of the pyridine ring in this compound-containing materials can act as a binding site for metal ions. Upon coordination, the electronic structure of the fluorophore can be perturbed, leading to a change in its photophysical properties. This phenomenon can be exploited for the development of fluorescent sensors for the detection of various metal ions. Pyridine derivatives have been shown to be effective in sensing toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺.[4]

Principle: The sensing mechanism relies on the change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength upon binding of the target metal ion. For example, the formation of a complex between the fluorophore and a metal ion may introduce new non-radiative decay pathways, leading to fluorescence quenching. Alternatively, binding could restrict intramolecular rotations, leading to an enhancement of fluorescence.

Potential Applications in Drug Development:

  • Monitoring of metal-based drugs: Tracking the concentration and distribution of metallodrugs in biological systems.

  • Detection of metal ion imbalances: Developing diagnostic tools for diseases associated with the dysregulation of metal ion homeostasis.

  • High-throughput screening: Screening for compounds that interact with specific metal ions.

Application 2: Components in Organic Light-Emitting Diodes (OLEDs)

Background: While not directly demonstrated for this compound, related 3,5-dicyanopyridine motifs have been successfully used as electron-transporting materials in OLEDs.[7] The electron-deficient nature of the pyridine ring makes these materials suitable for facilitating electron injection and transport in OLED devices.

Principle: In an OLED, electrons and holes are injected from the cathode and anode, respectively, and recombine in an emissive layer to produce light. The performance of the device depends on the efficient transport and recombination of these charge carriers. Pyridine-containing materials can be designed to have appropriate energy levels (HOMO and LUMO) to facilitate electron transport from the cathode to the emissive layer.

Potential Relevance to Drug Development:

  • Development of light-based therapies: OLEDs can be used as light sources for photodynamic therapy, where a photosensitizer is activated by light to produce reactive oxygen species that kill cancer cells.

  • Lab-on-a-chip devices: Integration of OLEDs into microfluidic devices for on-chip analysis and diagnostics.

Application 3: Building Blocks for Luminescent Polymers and Metal-Organic Frameworks (MOFs)

Background: The diethynyl functionality of this compound makes it an excellent monomer for the synthesis of conjugated polymers and a linker for the construction of MOFs.[8] These extended structures can exhibit unique photophysical properties arising from the collective interactions of the chromophoric units.

Principle:

  • Polymers: Incorporation of this compound into a polymer backbone can lead to materials with tunable absorption and emission properties. The photophysics can be further modulated by controlling the polymer chain length, conformation, and intermolecular interactions.

  • MOFs: Using this compound as a linker in MOFs can result in porous materials with built-in luminescence.[2] The porous nature of MOFs allows for the encapsulation of guest molecules, which can interact with the luminescent framework, leading to sensing applications.[8]

Potential Applications in Drug Development:

  • Drug Delivery: Luminescent polymers and MOFs can be designed as carriers for therapeutic agents. The intrinsic fluorescence can be used to track the delivery and release of the drug.

  • Bioimaging: Functionalized polymers and MOFs can be used as probes for imaging cells and tissues.

  • Theranostics: Combining therapeutic and diagnostic functionalities in a single platform, where the material acts as both a drug carrier and an imaging agent.

References

Application Notes and Protocols for the Electrochemical Characterization of 3,5-Diethynylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexes incorporating the 3,5-diethynylpyridine linker are of significant interest in materials science and medicinal chemistry. The rigid, linear geometry of this ligand facilitates the construction of well-defined multinuclear metal arrays, enabling the study of intramolecular electronic communication. Understanding the electrochemical properties of these complexes is crucial for applications in molecular electronics, catalysis, and the development of redox-active therapeutic agents. These application notes provide a detailed overview of the electrochemical characterization of this compound and analogous diethynyl-bridged complexes, offering protocols for key experimental techniques.

Data Presentation: Electrochemical Properties

The electrochemical behavior of metal complexes bridged by diethynyl aromatic ligands is typically characterized by one or more reversible or quasi-reversible redox events. In multinuclear complexes, the separation between successive oxidation or reduction waves provides insight into the degree of electronic communication between the metal centers mediated by the this compound bridge. The following table summarizes representative electrochemical data for diruthenium complexes with diethynyl polyaromatic bridging ligands, which serve as excellent analogs for understanding the properties of this compound systems.[1]

Bridging LigandMetal CenterE°'(M(III)/M(II)) (V vs. Fc+/Fc)ΔE (mV)Solvent/ElectrolyteReference
DiethynylbiphenylRu(dppe)₂Cl+0.25, +0.42170CH₂Cl₂ / [NBu₄][PF₆][1]
DiethynylfluoreneRu(dppe)₂Cl+0.26, +0.40140CH₂Cl₂ / [NBu₄][PF₆][1]
DiethynylphenanthreneRu(dppe)₂Cl+0.27, +0.38110CH₂Cl₂ / [NBu₄][PF₆][1]
DiethynylpyreneRu(dppe)₂Cl+0.28, +0.3680CH₂Cl₂ / [NBu₄][PF₆][1]

Note: Data presented is for analogous diethynyl polyaromatic bridged diruthenium complexes as detailed in the cited literature.[1] These values provide a strong indication of the expected redox behavior for this compound bridged complexes.

Experimental Protocols

A standardized protocol for the electrochemical analysis of these complexes is critical for obtaining reproducible and comparable data. Cyclic voltammetry (CV) is the primary technique employed for this purpose.

Protocol 1: Cyclic Voltammetry of this compound Complexes

Objective: To determine the redox potentials and assess the reversibility of electron transfer processes in this compound metal complexes.

Materials:

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Silver wire or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or gauze.

  • Electrochemical Analyzer/Potentiostat.

  • Electrochemical cell.

  • Inert gas (Argon or Nitrogen).

  • Solvent: Acetonitrile or Dichloromethane (anhydrous, electrochemical grade).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) or Tetrabutylammonium perchlorate ([NBu₄][ClO₄]).

  • Analyte: 1-5 mM solution of the this compound complex.

  • Internal Standard: Ferrocene.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the electrochemical solvent.

    • Ensure the reference electrode is properly filled and free of air bubbles.

    • Clean the counter electrode by flaming or electrochemical methods.

  • Electrochemical Cell Setup:

    • Assemble the three electrodes in the electrochemical cell.

    • Add the desired volume of the supporting electrolyte solution to the cell.

    • Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Data Acquisition:

    • Record a background voltammogram of the solvent and supporting electrolyte to establish the potential window.

    • Add the analyte solution to the cell to achieve the desired concentration (typically 1-5 mM).

    • Record the cyclic voltammogram by scanning the potential over the desired range. A typical scan rate is 100 mV/s.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

    • After recording the voltammograms of the complex, add a small amount of ferrocene as an internal standard and record the voltammogram again. This allows for the referencing of the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • Calculate the peak separation (ΔEp) = |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

    • Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio close to unity is indicative of a reversible process.

    • Plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.

Visualizations

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (1-5 mM in Solvent + 0.1M Electrolyte) C Assemble Electrochemical Cell A->C B Polish and Clean Electrodes (Working, Reference, Counter) B->C D Deoxygenate Solution (Inert Gas Purge) C->D E Record Background CV D->E F Add Analyte E->F G Record Analyte CV at Various Scan Rates F->G H Add Ferrocene (Internal Standard) G->H I Record Final CV H->I J Determine Peak Potentials (Epa, Epc) I->J K Calculate Formal Potential (E°') J->K L Analyze Peak Separation (ΔEp) and Current Ratio (ipa/ipc) K->L M Reference Potentials to Fc/Fc⁺ L->M

Caption: Workflow for the electrochemical characterization of metal complexes using cyclic voltammetry.

Logical Relationship in Multinuclear Complex Redox Behavior

G cluster_complex Dinuclear Complex (M-L-M) cluster_redox Electrochemical Oxidation cluster_communication Electronic Communication M1 Metal Center 1 (M) L This compound Bridge (L) M1->L Ox1 First Oxidation (E°'₁) [M-L-M]⁺ M1->Ox1 -e⁻ M2 Metal Center 2 (M) L->M2 M2->Ox1 -e⁻ Ox2 Second Oxidation (E°'₂) [M-L-M]²⁺ Ox1->Ox2 -e⁻ Comm ΔE = E°'₂ - E°'₁ Ox1->Comm Ox2->Comm

Caption: Relationship between redox events and electronic communication in a dinuclear complex.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-diethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, especially if synthesized via Sonogashira coupling, may contain several types of impurities.[1][2][3][4][5] These can include:

  • Unreacted starting materials: Such as 3,5-dihalopyridine or the alkyne source.

  • Homocoupled products: Dimerization of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper catalysts.[2]

  • Catalyst residues: Palladium and copper catalysts used in the coupling reaction.

  • Solvent and base residues: Amines, such as triethylamine or piperidine, are often used as the base and solvent.[2]

Q2: What are the recommended primary purification techniques for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[6][7][8][9] The choice between them depends on the nature and quantity of the impurities.

Q3: What are the known physical and chemical properties of this compound?

A3: Key properties of this compound are summarized in the table below. This information is critical for selecting appropriate purification methods and handling procedures.

PropertyValueReference
Molecular Formula C₉H₅N[10][11]
Molecular Weight 127.15 g/mol [10]
Appearance White to light yellow to light orange powder/crystal[10]
Melting Point 70.0 to 76.0 °C[10][12]
Solubility Soluble in Methanol[10][12]
Storage Conditions Frozen (<0°C), under inert gas, air and heat sensitive[10]

Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6][7][13]

General Experimental Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol is a known solvent.[10][12] Other potential solvents to screen include ethanol, acetone, or mixtures like dichloromethane/hexane.[14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Common Recrystallization Issues:

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.
Oiling out (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Lower the temperature at which the compound dissolves by adding more solvent.- Reheat the solution and allow it to cool more slowly.
Low recovery of purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus to prevent premature crystallization.
Product is still impure after recrystallization. - The chosen solvent did not effectively separate the impurity.- The cooling process was too rapid, trapping impurities.- Select a different recrystallization solvent.- Allow the solution to cool more slowly to promote the formation of pure crystals.

Logical Relationship for Recrystallization Troubleshooting:

G Recrystallization Troubleshooting Logic start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem end Pure Crystals crystals->end troubleshoot_no_crystals Concentrate Solution or Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Reheat and Add More Solvent or Cool Slower oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting logic for common recrystallization outcomes.

Guide 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8][9]

General Experimental Protocol for Column Chromatography:

  • Stationary Phase Selection: For a moderately polar compound like this compound, silica gel is a common and effective stationary phase.[8]

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the non-polar solvent.[8]

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the purified this compound.

  • Solvent Removal: The solvent is removed from the pure fractions by rotary evaporation to yield the purified product.

Troubleshooting Common Column Chromatography Issues:

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds. - Inappropriate eluent polarity.- Column was poorly packed (channeling).- Column was overloaded with crude material.- Adjust the eluent polarity based on TLC analysis.- Repack the column carefully to ensure it is homogenous.- Use a larger column or less crude material.
Compound is stuck on the column. - Eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Cracked or dry column bed. - The solvent level dropped below the top of the stationary phase.- Always keep the stationary phase covered with the eluent. Repack the column if it runs dry.
Streaking of spots on TLC. - The compound is not fully soluble in the eluent.- The sample is too concentrated.- Choose a different eluent system in which the compound is more soluble.- Dilute the sample before spotting on the TLC plate.

Experimental Workflow for Purification via Column Chromatography:

G Column Chromatography Workflow start Crude this compound tlc TLC Analysis to Determine Eluent start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

References

Technical Support Center: Synthesis of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-diethynylpyridine, a valuable building block in medicinal chemistry and materials science.

Troubleshooting Guide

Low yields or reaction failures in the synthesis of this compound, typically achieved through a Sonogashira coupling of a 3,5-dihalopyridine with a protected acetylene source, can be attributed to several factors. This guide addresses common issues in a question-and-answer format.

Q1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the primary aspects to check?

A1: When encountering low to no product formation, a systematic evaluation of the reaction components and conditions is crucial. The primary suspects are often related to the catalyst system, the purity of reagents, and the reaction atmosphere.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation, often indicated by the formation of a black precipitate (palladium black), will halt the catalytic cycle. Ensure the palladium source and ligands are of high quality and stored under appropriate conditions.

  • Reagent Purity: Impurities in the 3,5-dihalopyridine, the acetylene source (e.g., trimethylsilylacetylene), or the solvent can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous and degassed.

  • Inert Atmosphere: The Sonogashira reaction, particularly when using a copper co-catalyst, is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and complicates purification. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

Q2: I am observing a significant amount of a side-product that I suspect is the homocoupled alkyne. How can I minimize this?

A2: The formation of a diacetylene byproduct through homocoupling is a common issue in Sonogashira reactions. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Rigorous Degassing: The most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. Use freeze-pump-thaw cycles for the solvent and thoroughly purge the reaction vessel with an inert gas.

  • Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. While these reactions may require higher temperatures or specific, often bulky and electron-rich, phosphine ligands, they eliminate the primary catalyst for homocoupling.

  • Controlled Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: The reaction with 3,5-dibromopyridine is sluggish. Should I switch to 3,5-diiodopyridine?

A3: Yes, if you are experiencing low reactivity with 3,5-dibromopyridine, switching to 3,5-diiodopyridine is a logical step. The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle generally follows the trend: I > Br > Cl. Aryl iodides are typically more reactive and can often undergo coupling under milder conditions (e.g., lower temperatures) than the corresponding bromides.

Q4: How do I choose the right base and solvent for the reaction?

A4: The base and solvent play critical roles in the Sonogashira coupling.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. It also serves to neutralize the hydrogen halide formed during the reaction. The base must be anhydrous.

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) being common choices. The solvent must be able to dissolve all reactants and be compatible with the reaction conditions. It is crucial to use anhydrous and thoroughly degassed solvents.

Frequently Asked Questions (FAQs)

Q: What is a typical starting material for the synthesis of this compound?

A: A common and effective starting material is 3,5-dibromopyridine. This is then coupled with a protected acetylene, such as trimethylsilylacetylene (TMSA), in a double Sonogashira reaction. The trimethylsilyl protecting groups are then removed in a subsequent step.

Q: Why is a protected acetylene like trimethylsilylacetylene used?

A: Trimethylsilylacetylene is a liquid, making it easier and safer to handle than acetylene gas. The TMS group also prevents the terminal alkyne from undergoing undesired reactions at one of its ends, allowing for a clean double coupling at the 3 and 5 positions of the pyridine ring.

Q: What are the typical catalysts used for this reaction?

A: The most common catalyst system is a combination of a palladium(0) source and a copper(I) salt. Typical palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). The copper(I) co-catalyst is usually copper(I) iodide (CuI).

Q: What is the procedure for the deprotection of 3,5-bis(trimethylsilylethynyl)pyridine?

A: The removal of the trimethylsilyl groups is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol. This reaction is usually fast and proceeds at room temperature.

Data Presentation

The following table summarizes a successful set of reaction conditions for the synthesis of 3,5-bis(trimethylsilylethynyl)pyridine, the precursor to this compound.

ParameterCondition
Starting Material 3,5-Dibromopyridine
Reagent Ethynyltrimethylsilane
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)
Copper Co-catalyst CuI (10 mol%)
Ligand PPh₃ (20 mol%)
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Temperature 60 °C
Reaction Time 48 hours
Yield 90%

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(trimethylsilylethynyl)pyridine

This protocol is adapted from a documented synthesis of 3,5-bis(trimethylsilylethynyl)pyridine.

Materials:

  • 3,5-Dibromopyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.10 eq), and triphenylphosphine (0.20 eq).

  • Add anhydrous and degassed tetrahydrofuran via cannula, followed by anhydrous triethylamine.

  • To the stirred solution, add ethynyltrimethylsilane (2.5 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 48 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-bis(trimethylsilylethynyl)pyridine as a solid.

Protocol 2: Synthesis of this compound (Deprotection)

Materials:

  • 3,5-Bis(trimethylsilylethynyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (2.2 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_workup Workup & Purification start 3,5-Dibromopyridine + Ethynyltrimethylsilane reagents PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, THF, 60 °C, 48h start->reagents product1 3,5-Bis(trimethylsilylethynyl)pyridine reagents->product1 reagents2 K₂CO₃, MeOH, Room Temperature, 2h product1->reagents2 workup1 Filtration & Column Chromatography product1->workup1 product2 This compound reagents2->product2 workup2 Extraction & Drying product2->workup2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Catalyst Deactivation start->cause1 cause2 Homocoupling Side Reaction start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Inefficient Deprotection start->cause4 solution1 Use fresh, high-quality Pd catalyst and ligands. Ensure inert atmosphere. cause1->solution1 solution2 Rigorous degassing of solvent. Consider copper-free conditions. cause2->solution2 solution3 Purify starting materials. Use anhydrous, degassed solvents. cause3->solution3 solution4 Ensure complete consumption of starting material in step 2. Use fresh deprotection agent. cause4->solution4

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Navigating the Stability of 3,5-Diethynylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3,5-diethynylpyridine, ensuring its stability is paramount for the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the recommended storage conditions, potential stability issues, and troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a freezer, ideally at temperatures between 2°C and 8°C. It is imperative to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric components. Additionally, protect the compound from exposure to light and heat.

Q2: What is the physical appearance of pure this compound, and what do changes in its appearance signify?

A2: Pure this compound is typically a white to light yellow or light orange powder or crystal. Any significant change in color, such as darkening, or a change in its physical state, may indicate degradation or contamination. If you observe such changes, it is advisable to verify the purity of the compound before use.

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with or exposed to strong oxidizing agents, acids, acid chlorides, chloroformates, or heavy metals. Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guide

Problem: My this compound has been briefly exposed to air. Can I still use it?

Solution: Brief exposure to air may not lead to significant degradation, but it is not ideal. The ethynyl groups are susceptible to oxidation. It is recommended to purge the container with an inert gas before resealing and storing it properly. For critical applications, it is best to re-analyze the purity of the compound using techniques like NMR or HPLC to ensure it meets the required specifications.

Problem: The compound has changed color. What should I do?

Solution: A change in color is a visual indicator of potential degradation. The compound may have undergone polymerization or oxidation. It is strongly advised to assess the purity of the material before proceeding with your experiment. If the purity is compromised, it is recommended to use a fresh batch of the compound to ensure the reliability of your results.

Problem: I am observing unexpected side products in my reaction. Could it be related to the stability of this compound?

Solution: Yes, impurities arising from the degradation of this compound can lead to the formation of unexpected side products. The terminal alkyne functional groups are reactive and can undergo various transformations, such as oxidative cleavage or hydration, if not handled properly. Confirming the purity of your starting material is a critical first step in troubleshooting unexpected reaction outcomes.

Quantitative Data Summary

For easy reference, the key storage and stability parameters for this compound are summarized in the table below.

ParameterRecommended Condition
Storage Temperature 2°C to 8°C (Refrigerated) or Freezer
Atmosphere Inert (e.g., Nitrogen, Argon)
Light Exposure Protect from light
Physical Form White to light yellow/orange powder/crystal
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, chloroformates, heavy metals

Experimental Protocol: General Guideline for Assessing Stability

In the absence of specific stability data, researchers can perform an in-house stability assessment. The following is a general protocol that can be adapted to your laboratory's capabilities.

Objective: To assess the stability of this compound under specific laboratory conditions.

Materials:

  • This compound sample

  • Vials with septa

  • Inert gas (Nitrogen or Argon)

  • Analytical instruments (e.g., HPLC, NMR, Mass Spectrometer)

  • Controlled environment chamber (optional)

Methodology:

  • Initial Analysis: Perform an initial analysis (e.g., HPLC, NMR) on a fresh sample of this compound to establish a baseline purity profile and record its physical appearance.

  • Sample Preparation: Aliquot the compound into several vials under an inert atmosphere. Tightly seal the vials.

  • Storage Conditions: Store the vials under the desired conditions to be tested (e.g., recommended storage at 2-8°C, room temperature, exposure to light).

  • Time Points: Designate specific time points for analysis (e.g., 1 week, 1 month, 3 months).

  • Analysis: At each time point, retrieve a vial and analyze the contents using the same analytical methods as in the initial analysis. Record any changes in physical appearance.

  • Data Evaluation: Compare the purity profile and appearance of the stored samples to the initial baseline. A significant decrease in purity or a noticeable change in appearance would indicate instability under those storage conditions.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and the recommended measures to ensure its integrity.

Stability_Factors cluster_factors Factors Affecting Stability cluster_compound cluster_degradation Potential Degradation cluster_prevention Preventative Measures Heat Heat DEP This compound (Stable) Heat->DEP Light Light Light->DEP Oxygen_Moisture Oxygen / Moisture Oxygen_Moisture->DEP Incompatible_Chemicals Incompatible Chemicals Incompatible_Chemicals->DEP Degraded_DEP Degraded Product (Polymerization, Oxidation, etc.) DEP->Degraded_DEP leads to Storage_Temp Store at 2-8°C / Freezer Storage_Temp->Heat mitigates Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxygen_Moisture mitigates Light_Protection Protect from Light Light_Protection->Light mitigates Chemical_Segregation Avoid Incompatible Chemicals Chemical_Segregation->Incompatible_Chemicals mitigates

Caption: Factors influencing the stability of this compound and preventative measures.

identifying common side products in 3,5-diethynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-diethynylpyridine. The following information addresses common side products and offers guidance on optimizing reaction conditions to improve yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily through Sonogashira or related cross-coupling reactions.

Issue 1: Low Yield of this compound and Presence of a Major Impurity

  • Question: My reaction to synthesize this compound from a 3,5-dihalopyridine has a low yield, and I observe a significant amount of a byproduct with a higher molecular weight than my target compound. What is the likely side product and how can I minimize its formation?

  • Answer: The most common side product in the Sonogashira coupling reaction used to synthesize this compound is the homocoupling product of the terminal alkyne, often referred to as the Glaser or Hay coupling product. This results in the formation of a symmetrical 1,3-diyne. The primary causes for its formation are the presence of oxygen and the use of a copper(I) co-catalyst, which can promote the oxidative coupling of the alkyne.

    Solutions:

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using an inert gas such as argon or nitrogen. This is crucial, especially when a copper co-catalyst is employed.

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to eliminate the Glaser coupling side reaction. Consider using a palladium catalyst system that does not require a copper co-catalyst.

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

    • Use of a Protecting Group: Employing a silyl-protected alkyne, such as (trimethylsilyl)acetylene, can prevent homocoupling. The silyl group is then removed in a subsequent deprotection step.

Issue 2: Presence of Mono-Substituted Pyridine Impurity

  • Question: My reaction mixture contains a significant amount of 3-ethynyl-5-halopyridine alongside the desired this compound. How can I drive the reaction to completion?

  • Answer: The presence of the mono-alkynylated pyridine indicates an incomplete reaction. This can be due to several factors, including insufficient reaction time, temperature, or deactivation of the catalyst.

    Solutions:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS and continue until the mono-substituted intermediate is consumed. A moderate increase in temperature may also increase the reaction rate.

    • Optimize Catalyst Loading: Ensure that a sufficient amount of the palladium catalyst and any necessary ligands are used. Catalyst deactivation can be an issue, and a slightly higher catalyst loading might be necessary.

    • Choice of Halide: The reactivity of the starting 3,5-dihalopyridine follows the trend I > Br > Cl. If you are using a less reactive halide (e.g., chloride), consider using a more active catalyst system or switching to a more reactive starting material (e.g., 3,5-dibromopyridine or 3,5-diiodopyridine).

Issue 3: Complex Mixture of Byproducts and Difficulty in Purification

  • Question: My final product is a complex mixture that is difficult to purify. What are other potential side products I should be aware of?

  • Answer: Besides the major side products mentioned above, other minor byproducts can form, leading to a complex reaction mixture. These can arise from reactions involving the solvent, base, or the pyridine ring itself.

    Solutions:

    • Solvent and Base Selection: The choice of solvent and base is critical. Amine bases like triethylamine or diisopropylethylamine are commonly used. Ensure the solvent is dry and of high purity.

    • Purification Strategy: Column chromatography is the most common method for purifying this compound. A gradient elution using a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Careful TLC analysis is crucial to determine the optimal solvent system to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 3,5-dihalopyridine (e.g., 3,5-dibromopyridine) with a terminal alkyne, such as acetylene gas or a protected form like (trimethylsilyl)acetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Q2: What is homocoupling and why is it a problem?

A2: Homocoupling, also known as Glaser or Hay coupling, is a side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical 1,3-diyne. This is an undesirable reaction as it consumes the alkyne starting material, reduces the yield of the desired this compound, and can complicate the purification process.

Q3: How can I prevent homocoupling?

A3: To minimize homocoupling, it is essential to carry out the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Alternatively, copper-free Sonogashira conditions can be employed. Using a protected alkyne, such as (trimethylsilyl)acetylene, is also a very effective strategy.

Q4: What are the advantages of using a silyl-protected alkyne like (trimethylsilyl)acetylene?

A4: Using (trimethylsilyl)acetylene offers two main advantages. Firstly, it effectively prevents the undesirable homocoupling side reaction. Secondly, the intermediate product, 3,5-bis((trimethylsilyl)ethynyl)pyridine, is often more stable and easier to handle and purify than the final deprotected product. The trimethylsilyl groups can then be easily removed in a separate step, usually with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).

Q5: What is the Stephens-Castro coupling and is it a viable alternative?

A5: The Stephens-Castro coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl halide.[1] While it is a related reaction, the Sonogashira coupling, which uses a palladium co-catalyst, is generally more versatile and proceeds under milder conditions. For the synthesis of this compound, the Sonogashira reaction is more commonly reported in the literature.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of this compound and its precursors. Please note that yields can vary significantly depending on the specific reaction conditions and scale.

Starting MaterialReagentsCatalyst SystemSolventTemperature (°C)Time (h)ProductYield (%)Common Side Products
3,5-Dibromopyridine(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuITriethylamine60-8012-243,5-Bis((trimethylsilyl)ethynyl)pyridine70-90Mono-silylethynylated pyridine
3,5-Bis((trimethylsilyl)ethynyl)pyridineK₂CO₃-Methanol/THFRoom Temp1-3This compound>90-
3,5-DibromopyridinePhenylacetylenePd(PPh₃)₄ / CuITriethylamine80123,5-Bis(phenylethynyl)pyridine~85Phenylacetylene dimer

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis((trimethylsilyl)ethynyl)pyridine

This protocol describes the Sonogashira coupling of 3,5-dibromopyridine with (trimethylsilyl)acetylene.

  • Materials:

    • 3,5-Dibromopyridine

    • (Trimethylsilyl)acetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and anhydrous triethylamine.

    • To the stirred solution, add (trimethylsilyl)acetylene (2.5 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-bis((trimethylsilyl)ethynyl)pyridine as a solid.

Protocol 2: Deprotection to this compound

This protocol describes the removal of the trimethylsilyl groups to yield the final product.

  • Materials:

    • 3,5-Bis((trimethylsilyl)ethynyl)pyridine

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3,5-bis((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a mixture of THF and methanol.

    • Add potassium carbonate (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection start 3,5-Dibromopyridine + (Trimethylsilyl)acetylene react Pd(PPh₃)₂Cl₂ / CuI Triethylamine, THF, 60°C start->react workup1 Filtration through Celite Solvent Evaporation react->workup1 purify1 Column Chromatography workup1->purify1 product1 3,5-Bis((trimethylsilyl)ethynyl)pyridine purify1->product1 react2 K₂CO₃ Methanol/THF, Room Temp product1->react2 workup2 Solvent Evaporation Aqueous Workup react2->workup2 purify2 Recrystallization/ Column Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Homocoupling issue Low yield of desired product & High amount of homocoupling byproduct cause1 Presence of Oxygen issue->cause1 cause2 Copper(I) Catalyst issue->cause2 cause3 High Alkyne Concentration issue->cause3 solution1 Use Inert Atmosphere (Argon or Nitrogen) cause1->solution1 solution4 Use Silyl-Protected Alkyne (e.g., TMS-acetylene) cause1->solution4 solution2 Employ Copper-Free Sonogashira Conditions cause2->solution2 cause2->solution4 solution3 Slow Addition of Alkyne cause3->solution3 cause3->solution4

Caption: Troubleshooting logic for minimizing alkyne homocoupling.

References

Technical Support Center: Optimizing Sonogashira Reactions for Pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling reaction with pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with pyridine substrates often challenging?

A1: Pyridine substrates can present unique challenges in Sonogashira couplings primarily due to the basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] This interaction can interfere with the catalytic cycle, leading to lower yields or failed reactions compared to simple aryl halides.

Q2: What is the general reactivity order for halopyridines in the Sonogashira reaction?

A2: The reactivity of halopyridines follows the same general trend as other aryl halides. The carbon-halogen bond strength dictates the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The reactivity order is: I > Br > OTf > Cl.[3][4] Consequently, iodo-pyridines are the most reactive and can often be coupled at or near room temperature, while chloro-pyridines are the least reactive and typically require more forcing conditions, such as higher temperatures and more active catalysts.[4][5]

Q3: What is alkyne homocoupling (Glaser coupling) and how can I minimize it?

A3: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where the terminal alkyne reacts with itself to form a diyne.[2][6] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][7] To minimize this undesired side reaction, consider the following strategies:

  • Maintain a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][4]

  • Consider copper-free conditions: Numerous protocols have been developed that circumvent the need for a copper co-catalyst, thereby significantly reducing or eliminating Glaser coupling.[8][9][10]

  • Slow addition of the alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.

Q4: Can I perform a Sonogashira reaction on a pyridine with other functional groups?

A4: Yes, one of the significant advantages of the Sonogashira reaction is its high functional group tolerance.[5] It can be successfully performed on pyridine substrates bearing a wide variety of functional groups, including esters, ketones, amines, and nitro groups. However, substrates with unprotected amine or hydroxyl groups can sometimes lead to side reactions or lower yields.[11]

Troubleshooting Guide

Low to No Product Yield

Problem: My Sonogashira reaction with a pyridine substrate is resulting in a low yield or no product at all.

Potential Cause Troubleshooting Strategy
Catalyst Inhibition/Deactivation The pyridine nitrogen can coordinate with the palladium catalyst, hindering its activity.[1] Consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center and promote the desired catalytic activity.[12] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may also be beneficial.[6]
Inactive Catalyst Ensure your palladium precursor, especially Pd(0) sources like Pd(PPh₃)₄, has not degraded. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the in-situ reduction to Pd(0) is occurring. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[4][13]
Insufficiently Reactive Halopyridine For less reactive halopyridines, particularly chlorides and bromides, higher reaction temperatures (80-120 °C) are often necessary to facilitate the oxidative addition step.[14] Consider using a more active catalyst system or switching to a more reactive halide (e.g., iodide if possible).
Inappropriate Base or Solvent The choice of base and solvent is critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and can also serve as the solvent.[5] For less soluble substrates, polar aprotic solvents like DMF or NMP can be effective.[15][16] Ensure the base is anhydrous and used in sufficient excess.
Poor Quality Reagents Ensure all reagents, especially the alkyne, and solvents are pure and anhydrous. Water and oxygen can have a detrimental effect on the reaction.[6]
Significant Alkyne Homocoupling

Problem: I am observing a significant amount of the Glaser homocoupling product in my reaction.

Potential Cause Troubleshooting Strategy
Presence of Oxygen This is the primary cause of oxidative homocoupling.[6] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintaining a positive pressure of argon or nitrogen.[4]
High Copper Catalyst Concentration An excess of the copper(I) co-catalyst can promote this side reaction.[6] Reduce the amount of copper(I) iodide used or consider a copper-free Sonogashira protocol.[7][9]
Prolonged Reaction Time at High Temperature Extended reaction times, especially at elevated temperatures, can sometimes favor homocoupling. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Various Halopyridines
Pyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392[15]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT--[3]
3-Fluoro-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF40-65--[11]
2,5-Dibromo-3-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF8012~70-80*[3]
3-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃Amine BaseDMFRT-Excellent[17]
4-ChloropyridinePhenylacetylenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1001295[18]

*Estimated yield based on reactivity principles.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine substrate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Anhydrous and degassed triethylamine (Et₃N) or another suitable amine base

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times to ensure an anaerobic environment.

  • Add the anhydrous and degassed solvent and amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Chloropyridine

This protocol is adapted for less reactive chloropyridines and avoids the use of a copper co-catalyst.

Materials:

  • Chloropyridine substrate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Anhydrous inorganic base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the chloropyridine substrate, Pd₂(dba)₃, the phosphine ligand, and the inorganic base to a dry reaction vessel.

  • Seal the vessel, and if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and the terminal alkyne via syringe.

  • Heat the reaction mixture to a high temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkynyl CuX CuX Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne R'C≡CH Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuX, Base Base Base Cu_Acetylide->Transmetalation

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Pyridine Halide, Pd Catalyst, CuI (optional), Base - Use dry glassware under inert atmosphere Start->Setup Degas Degas Solvents and Reagents Setup->Degas Add_Reagents Add Degassed Solvent and Alkyne Degas->Add_Reagents Reaction Heat and Stir Reaction Mixture Add_Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for the Sonogashira coupling reaction.

Troubleshooting_Tree Start Low/No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Change_Ligand Use Bulky/Electron-Rich Ligand Check_Catalyst->Change_Ligand Catalyst Inhibition? Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Low Activity? New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Decomposition? Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Unreactive Halide? Change_Solvent Change Solvent/Base Check_Conditions->Change_Solvent Solubility/Basicity Issues? Inert_Atmosphere Ensure Inert Atmosphere Check_Conditions->Inert_Atmosphere Homocoupling? Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Impurities?

Caption: Troubleshooting decision tree for low-yield Sonogashira reactions.

References

preventing unwanted polymerization of 3,5-diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the unwanted polymerization of 3,5-diethynylpyridine during storage and chemical reactions. The following information is intended to assist users in troubleshooting common issues and implementing preventative measures in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization of this compound?

A1: The primary cause of unwanted polymerization of this compound is the oxidative homocoupling of its terminal alkyne groups, commonly known as Glaser-Hay coupling. This reaction is predominantly catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen. This leads to the formation of polydiacetylenes, which are often insoluble and can complicate purification and reduce the yield of the desired product.

Q2: How can I prevent polymerization of this compound during storage?

A2: To minimize polymerization during storage, it is crucial to protect this compound from conditions that promote oxidative coupling. The recommended storage conditions are as follows:

ParameterRecommendationRationale
Temperature Frozen (<0°C)Reduces the rate of potential polymerization reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents contact with atmospheric oxygen, a key component in Glaser-Hay coupling.
Light Protection from light (amber or opaque container)Minimizes light-induced radical formation which can initiate polymerization.
Purity Use high-purity materialImpurities can sometimes act as catalysts for polymerization.

Q3: What are common signs that my this compound has started to polymerize?

A3: Signs of polymerization include:

  • Change in appearance: The material may change from a white or light yellow crystalline solid to a discolored, yellowish or brownish solid.

  • Decreased solubility: The polymerized material is often less soluble in common organic solvents. You may observe insoluble particulates.

  • Broadening of signals in NMR spectra: The formation of oligomers and polymers will result in the broadening of proton and carbon signals in NMR analysis.

  • Unexpected results in subsequent reactions: A lower yield of the desired product and the presence of insoluble byproducts are strong indicators of starting material polymerization.

Q4: Are there chemical inhibitors I can add to prevent polymerization?

A4: Yes, chemical inhibitors can be effective. While specific data for this compound is limited, inhibitors commonly used for other reactive monomers like styrenes and acrylates can be considered. These generally fall into two main categories:

  • Free-radical scavengers: These compounds interrupt the chain reaction of radical polymerization. Examples include:

    • Phenolic compounds (e.g., hydroquinone, 4-tert-butylcatechol)

    • Nitroxides (e.g., TEMPO)

  • Chelating agents: These can bind to and deactivate metal catalysts that may promote polymerization.

The choice and concentration of an inhibitor should be carefully considered as it may interfere with subsequent reactions.

Troubleshooting Guides for Unwanted Polymerization in Reactions

Unwanted polymerization is a common issue when working with di-functional alkynes like this compound, particularly in metal-catalyzed reactions such as the Sonogashira coupling.

Problem 1: Significant formation of insoluble precipitate during a copper-catalyzed reaction.

  • Possible Cause: Glaser-Hay homocoupling due to the presence of oxygen and a copper(I) catalyst.

  • Solutions:

    • Ensure a strictly inert atmosphere: Use thoroughly degassed solvents and reagents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Minimize copper catalyst concentration: Use the lowest effective concentration of the copper(I) co-catalyst. Titrate the catalyst loading to find the optimal balance between the desired reaction rate and the minimization of homocoupling.

    • Control reaction temperature: Lowering the reaction temperature can significantly reduce the rate of Glaser-Hay coupling.[1]

    • Consider a copper-free protocol: For Sonogashira reactions, copper-free conditions can be employed to eliminate the primary catalyst for homocoupling.[2][3][4][5][6]

Illustrative Data: Effect of Reaction Conditions on Unwanted Homocoupling of a Terminal Alkyne

The following table provides illustrative data on how reaction parameters can influence the yield of the undesired homocoupled product in a generic copper-catalyzed alkyne coupling reaction.

EntrySolventTemperature (°C)AtmosphereCopper(I) Catalyst (mol%)Homocoupled Product Yield (%)
1DMF60Air5~40
2DMF60Nitrogen5~15
3Toluene60Nitrogen5~10
4DMF25Nitrogen5<5
5DMF60Nitrogen1<5
6DMF60Nitrogen0 (Copper-free)Not detected

Note: This data is illustrative and based on general principles of alkyne chemistry. Actual yields will vary depending on the specific substrates and reaction conditions.

Problem 2: Low yield of the desired cross-coupled product and a complex mixture of byproducts.

  • Possible Cause: A combination of homocoupling and other side reactions. The choice of solvent and ligands can influence the reaction outcome.

  • Solutions:

    • Solvent Selection: The polarity and coordinating ability of the solvent can affect catalyst stability and reactivity. For Sonogashira reactions, solvents like THF, toluene, and DMF are common. The choice of solvent can impact the extent of side reactions.[7]

    • Ligand Selection for Palladium Catalyst: The ligand on the palladium catalyst in Sonogashira reactions can influence the rate of the desired cross-coupling versus side reactions. Bulky, electron-rich phosphine ligands can sometimes improve selectivity.

    • Slow Addition of Reagents: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of this compound to Minimize Polymerization

This protocol provides a general guideline for performing a Sonogashira coupling with this compound under copper-free conditions to minimize the risk of unwanted polymerization.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Amine base (e.g., triethylamine or diisopropylethylamine), freshly distilled and degassed

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

    • Assemble the reaction setup (e.g., Schlenk flask with a condenser and magnetic stirrer) under a positive pressure of inert gas.

  • Degassing of Solvents and Liquid Reagents:

    • Degas the solvent and the amine base by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Setup:

    • To the reaction flask under an inert atmosphere, add the palladium catalyst and the aryl halide.

    • Add the degassed solvent via cannula or syringe.

    • Add the degassed amine base to the reaction mixture.

    • Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.

  • Addition of this compound:

    • Dissolve the this compound in a minimal amount of the degassed solvent in a separate flask under an inert atmosphere.

    • Slowly add the this compound solution to the reaction mixture via a syringe pump over a period of 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC-MS.

    • If necessary, gently heat the reaction mixture. Start with a lower temperature (e.g., 40-50 °C) and only increase if the reaction is sluggish.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Polymerization start Unwanted Polymerization Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_copper Is a copper catalyst being used? check_atmosphere->check_copper Yes solution_atmosphere Degas all solvents and reagents. Maintain a positive inert gas pressure. check_atmosphere->solution_atmosphere No check_temp Is the reaction temperature elevated? check_copper->check_temp No solution_copper Minimize copper catalyst concentration or switch to a copper-free protocol. check_copper->solution_copper Yes solution_temp Lower the reaction temperature. check_temp->solution_temp Yes solution_ligand Optimize palladium ligand and solvent. check_temp->solution_ligand No solution_atmosphere->check_copper solution_copper->check_temp solution_temp->solution_ligand end Polymerization Minimized solution_ligand->end

Caption: Troubleshooting workflow for unwanted polymerization.

Reaction_Pathways cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products This compound This compound Desired_Product Desired Cross-Coupled Product This compound->Desired_Product Sonogashira Coupling Undesired_Polymer Undesired Polymer (Glaser-Hay Product) This compound->Undesired_Polymer Glaser-Hay Coupling Aryl-Halide Aryl-Halide Aryl-Halide->Desired_Product Pd_catalyst Pd Catalyst Pd_catalyst->Desired_Product Cu_catalyst Cu(I) Catalyst (Optional) Cu_catalyst->Undesired_Polymer Base Base Base->Desired_Product Solvent Solvent O2 O₂ (contaminant) O2->Undesired_Polymer

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 3,5-Diethynylpyridine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,5-diethynylpyridine polymers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound polymers often poorly soluble?

A1: The poor solubility of conjugated polymers like those derived from this compound stems from several factors. The rigid, planar structure of the conjugated backbone leads to strong intermolecular π-π stacking interactions, causing the polymer chains to aggregate tightly.[1][2] This aggregation is often thermodynamically favorable over interaction with solvent molecules, making dissolution difficult. Additionally, the lack of flexible side chains contributes to a low conformational entropy in solution, further disfavoring the dissolution process.[2]

Q2: What are the primary strategies to improve the solubility of these polymers?

A2: There are two main approaches:

  • Pre-Polymerization Strategy (Monomer Design): The most effective method is to modify the polymer's structure during synthesis. This involves incorporating flexible or bulky side chains onto the monomer or polymer backbone. These side chains disrupt the π-stacking between polymer backbones, increasing the free volume and improving interactions with the solvent.[1][3][4]

  • Post-Polymerization Modification (PPM): If you have an existing, insoluble polymer, you can chemically modify it to introduce solubilizing groups.[5][6] This is a powerful technique for functionalizing polymers and can be used to attach hydrophilic or long alkyl chains.[7][8]

Q3: Which solvents should I initially try for dissolving my this compound polymer?

A3: For conjugated polymers, common organic solvents are the first choice. The success will heavily depend on any solubilizing side chains present. Start with solvents like:

  • Chloroform

  • Tetrahydrofuran (THF)

  • Toluene

  • N,N-Dimethylformamide (DMF)[9][10]

  • N-Methyl-2-pyrrolidone (NMP)[9][11]

  • Dimethylacetamide (DMAc)[9][12]

Complete dissolution may require heating or extended stirring times (e.g., over 24 hours).[3]

Q4: Can changing the side chains really make a significant difference in solubility?

A4: Absolutely. The choice of side chains has a profound impact on solubility.[5] Increasing the length of alkyl side chains is a common and effective strategy to enhance polymer-solvent interactions and improve solubility.[4][13] Branched side chains can be even more effective at preventing interchain aggregation than linear ones.[2]

Troubleshooting Guide

Use the following flowchart and guide to diagnose and resolve solubility issues during your experiments.

TroubleshootingWorkflow start Start: Polymer is Insoluble check_solvent Have you tried a range of common organic solvents (e.g., Chloroform, THF, DMF, NMP)? start->check_solvent check_conditions Have you tried applying heat (e.g., 40-60°C) and/or prolonged stirring (>24h)? check_solvent->check_conditions Yes fail Insolubility Persists: Polymer may be cross-linked or has excessively strong aggregation. check_solvent->fail No (Try these first) is_synthesis Are you able to re-synthesize the polymer? check_conditions->is_synthesis Yes check_conditions->fail No (Try these first) ppm Consider Post-Polymerization Modification (PPM) to add solubilizing groups. is_synthesis->ppm No redesign Re-design monomer with solubilizing side chains (e.g., long alkyl, branched alkyl). is_synthesis->redesign Yes success Success: Polymer Dissolved ppm->success ppm->fail If modification fails redesign->success

Caption: Troubleshooting workflow for polymer solubility issues.

Data & Strategies Summary

The following tables summarize key information for overcoming solubility issues.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Side-Chain Engineering Incorporate flexible/bulky side chains into the monomer before polymerization to sterically hinder π-stacking.[1][4]Highly effective; allows for fine-tuning of properties; produces soluble polymer directly.Requires synthesis of new, potentially complex monomers.
Copolymerization Introduce a second, more soluble monomer into the polymer backbone.Can significantly improve solubility without drastic changes to the primary monomer.May alter the electronic or physical properties of the final polymer.
Post-Polymerization Modification (PPM) Chemically alter the polymer after synthesis to add solubilizing functional groups.[5][7]Useful for existing insoluble polymers; allows for a variety of functional groups to be introduced.[14]Can be difficult to achieve 100% modification; may lead to side reactions or chain degradation.[6]
Solvent Selection & Processing Use a range of solvents, elevated temperatures, and extended dissolution times.[3]Simple to implement; requires no chemical modification.May not work for highly aggregated or cross-linked polymers; polymer may precipitate upon cooling.

Table 2: Common Solvents for Screening Conjugated Polymer Solubility

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Chlorinated Chloroform, DichloromethaneLow-Medium61Good for many conjugated polymers, but volatile.
Ethers Tetrahydrofuran (THF)Medium66Common starting solvent.
Aromatics Toluene, XyleneLow111Higher boiling point is useful for heating.
Amides NMP, DMF, DMAcHigh (Aprotic)202, 153, 165Powerful solvents for dissolving a wide range of polymers, including polyimides.[9][11]

Key Experimental Protocols

Protocol 1: General Solubility Testing

This protocol outlines a systematic approach to testing the solubility of your polymer.

SolubilityTestingWorkflow prep 1. Prepare Polymer Sample (e.g., 1-2 mg, finely ground powder) add_solvent 2. Add Solvent (e.g., 1 mL) to a vial prep->add_solvent stir_rt 3. Stir at Room Temperature (24 hours) add_solvent->stir_rt observe_rt 4. Observe & Record (Soluble, Partially Soluble, Insoluble) stir_rt->observe_rt heat 5. If Not Soluble: Heat sample (e.g., 60°C for 4 hours) observe_rt->heat observe_heat 6. Cool to RT & Observe (Note any precipitation) heat->observe_heat end 7. Repeat for Each Solvent observe_heat->end

Caption: Experimental workflow for systematic solubility testing.

Methodology:

  • Preparation: Weigh 1-2 mg of the dry polymer into a small, sealable glass vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Room Temperature Test: Seal the vial and stir the mixture vigorously using a magnetic stir bar at room temperature for 24 hours.

  • Observation 1: After 24 hours, visually inspect the solution. Record whether the polymer is fully dissolved (clear solution), partially dissolved (swollen gel or some solid remaining), or insoluble.

  • Heating Test: If the polymer is not fully dissolved, place the sealed vial in a heating block or oil bath set to a temperature appropriate for the solvent (e.g., 60°C). Stir for an additional 4-6 hours.

  • Observation 2: Remove the vial from the heat and allow it to cool to room temperature. Observe if the polymer remains in solution or if it precipitates upon cooling.

  • Repeat: Repeat this process for each solvent you wish to test.

Protocol 2: Post-Polymerization Modification (Conceptual Example)

This protocol provides a conceptual framework for increasing solubility by attaching flexible side chains to the pyridine nitrogen, a common strategy for polypyridines. This example uses an alkylation reaction.

Caption: Conceptual diagram of post-polymerization modification.

Methodology:

  • Dispersion: Suspend the insoluble this compound polymer in a high-boiling point aprotic solvent like NMP or DMF. The polymer will not dissolve but will be accessible to the reagents.

  • Reagent Addition: Add an alkylating agent with a long, flexible chain (e.g., 1-bromododecane) in excess. The reaction aims to quaternize the nitrogen atom of the pyridine ring.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 24-48 hours. The temperature will depend on the specific reactivity of the chosen alkylating agent.

  • Workup: After cooling, precipitate the modified polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Purification: Collect the precipitate by filtration, wash it extensively with the non-solvent to remove unreacted reagents, and dry it under vacuum.

  • Solubility Test: Test the solubility of the resulting dried polymer using the protocol described above (Protocol 1). The introduction of the long alkyl chains should significantly improve solubility in common organic solvents like chloroform or THF.

References

Technical Support Center: Scaling Up 3,5-Diethynylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,5-diethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is through a double Sonogashira cross-coupling reaction. This involves reacting 3,5-dibromopyridine with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][2]

Q2: Why is the Sonogashira coupling reaction challenging for pyridine substrates?

A2: Pyridine substrates can be challenging in Sonogashira reactions due to the coordinating ability of the nitrogen atom in the pyridine ring. This can lead to the deactivation or poisoning of the palladium catalyst, which is essential for the catalytic cycle. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The most significant side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which leads to the formation of undesired diacetylene byproducts.[3][4] This reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen. Other potential side reactions include dehalogenation of the starting material and oligomerization of the alkyne.

Q4: How can I minimize the formation of Glaser-Hay homocoupling byproducts?

A4: To minimize homocoupling, it is critical to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction to exclude oxygen.[3] Using a protected alkyne like ethynyltrimethylsilane (TMSA) followed by a deprotection step is a highly effective strategy. Copper-free Sonogashira protocols have also been developed to avoid this issue.[3][5]

Q5: What are the recommended storage and handling procedures for this compound?

A5: this compound should be handled in a well-ventilated area, preferably in a fume hood.[6][7] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[6] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon) and at low temperatures (refrigerated or frozen) to prevent degradation.[8][9] It should be kept away from heat, light, and incompatible materials such as strong oxidizing agents and acids.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity/Decomposition: The palladium catalyst may be old, of poor quality, or has decomposed (indicated by the formation of palladium black). The pyridine substrate can also inhibit the catalyst.- Use a fresh, high-quality palladium catalyst and phosphine ligand.- Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands which have shown to be effective for aryl bromides.[11][12]- Ensure the reaction is conducted under a strict inert atmosphere.
Inefficient Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction rate and yield.- Optimize the reaction temperature; for aryl bromides, heating is often required.[13]- Screen different solvents. Aprotic polar solvents like DMF or THF are commonly used.[14]- Use an appropriate amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) and ensure it is anhydrous.
Poor Quality Starting Materials: Impurities in 3,5-dibromopyridine or the alkyne can interfere with the reaction.- Purify the starting materials before use, for example, by recrystallization or distillation.
Significant Glaser Homocoupling Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) salt.- Thoroughly degas all solvents and reagents before use (e.g., by bubbling with argon or using freeze-pump-thaw cycles).- Maintain a positive pressure of an inert gas throughout the reaction.
Copper(I) Co-catalyst: The copper catalyst is a primary driver of Glaser coupling.- Consider a copper-free Sonogashira protocol.[3][5][15]- If using copper, ensure it is of high purity and added under inert conditions.
Incomplete Reaction (Mono-alkynylated product observed) Insufficient Reagents or Reaction Time: The second coupling may be slower than the first, requiring more forcing conditions or longer reaction times.- Increase the reaction time and/or temperature.- Use a slight excess of the alkyne and base.
Catalyst Deactivation: The catalyst may lose activity before the second coupling is complete.- Add a second portion of the palladium catalyst during the reaction.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and side products (e.g., homocoupled alkyne, mono-alkynylated intermediate) may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography through careful TLC analysis. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[16][17]- If a TMS-protected intermediate is used, purification may be easier before the deprotection step.
Product Instability: The final product may be unstable on silica gel.- Use a neutral stationary phase like deactivated silica gel or alumina for chromatography.- Minimize the time the product is on the column and use cooled solvents if necessary.

Experimental Protocols

Synthesis of 3,5-Bis(trimethylsilylethynyl)pyridine

This two-step procedure involves the Sonogashira coupling of 3,5-dibromopyridine with ethynyltrimethylsilane, followed by the deprotection of the trimethylsilyl (TMS) groups.

Step 1: Double Sonogashira Coupling

  • Materials:

    • 3,5-Dibromopyridine

    • Ethynyltrimethylsilane (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous and degassed

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine, Pd(PPh₃)₂Cl₂ (e.g., 5 mol%), and CuI (e.g., 10 mol%).

    • Add anhydrous and degassed THF and anhydrous TEA.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethynyltrimethylsilane (e.g., 2.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (around 65-70 °C) and monitor the reaction progress by TLC or GC-MS.

    • After completion (typically several hours), cool the reaction to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst residues and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-bis(trimethylsilylethynyl)pyridine.

Step 2: Deprotection of TMS Groups

  • Materials:

    • 3,5-Bis(trimethylsilylethynyl)pyridine

    • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

    • Methanol or THF

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 3,5-bis(trimethylsilylethynyl)pyridine in methanol or THF.

    • Add a mild base such as potassium carbonate (K₂CO₃).

    • Stir the mixture at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Typical Reaction Conditions for Double Sonogashira Coupling of 3,5-Dibromopyridine

ParameterConditionNotes
Starting Material 3,5-DibromopyridinePurity should be >98%
Alkyne Ethynyltrimethylsilane (TMSA)2.2 - 3.0 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2 - 10 mol%
Copper Co-catalyst Copper(I) Iodide (CuI)5 - 20 mol%
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2 - 5 equivalents (can also be used as a co-solvent)
Solvent THF, DMF, Dioxane, or neat AmineAnhydrous and thoroughly degassed
Temperature 50 - 100 °CHigher temperatures may be needed for aryl bromides.[13]
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser homocoupling

Table 2: Expected Yields and Purity

| Step | Product | Typical Yield Range | Purity Assessment Methods | |---|---|---| | Sonogashira Coupling | 3,5-Bis(trimethylsilylethynyl)pyridine | 60 - 90% | ¹H NMR, ¹³C NMR, GC-MS | | Deprotection | this compound | 85 - 98% | ¹H NMR, ¹³C NMR, GC-MS, Elemental Analysis |

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate Product cluster_workup1 Workup & Purification cluster_deprotection Deprotection cluster_final Final Product cluster_workup2 Final Purification 3,5-Dibromopyridine 3,5-Dibromopyridine ReactionVessel Reaction: - Pd(PPh3)2Cl2, CuI - TEA, THF - Heat (65-70°C) - Inert Atmosphere 3,5-Dibromopyridine->ReactionVessel Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->ReactionVessel Workup1 1. Filtration (Celite) 2. Concentration 3. Column Chromatography ReactionVessel->Workup1 Intermediate 3,5-Bis(trimethylsilylethynyl)pyridine DeprotectionStep Reaction: - K2CO3, Methanol - Room Temperature Intermediate->DeprotectionStep Workup1->Intermediate Workup2 1. Extraction 2. Drying & Concentration 3. Recrystallization/Chromatography DeprotectionStep->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic Start Low Yield or No Reaction CheckCatalyst Is the catalyst fresh and active? Is Pd black visible? Start->CheckCatalyst CheckAtmosphere Is the reaction under a strict inert atmosphere? CheckCatalyst->CheckAtmosphere No SolutionCatalyst Use fresh catalyst. Consider a more robust ligand. CheckCatalyst->SolutionCatalyst Yes CheckReagents Are starting materials and solvents pure and anhydrous? CheckAtmosphere->CheckReagents No SolutionAtmosphere Thoroughly degas all components. Maintain positive inert gas pressure. CheckAtmosphere->SolutionAtmosphere Yes CheckConditions Are temperature and base appropriate for aryl bromide? CheckReagents->CheckConditions No SolutionReagents Purify starting materials. Use anhydrous solvents. CheckReagents->SolutionReagents Yes GlaserSideReaction High level of Glaser homocoupling? CheckConditions->GlaserSideReaction No SolutionConditions Optimize temperature (increase). Screen different bases. CheckConditions->SolutionConditions Yes IncompleteReaction Mono-substituted product observed? GlaserSideReaction->IncompleteReaction No SolutionGlaser Use copper-free conditions or a protected alkyne (TMSA). GlaserSideReaction->SolutionGlaser Yes SolutionIncomplete Increase reaction time/temperature. Add more catalyst. IncompleteReaction->SolutionIncomplete Yes

Caption: Troubleshooting logic for Sonogashira coupling issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Diethynylpyridine and 2,6-Diethynylpyridine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Electronic Structure and Reactivity in Key Organic Transformations

This guide provides a comprehensive comparison of the reactivity of two important pyridine-based building blocks: 3,5-diethynylpyridine and 2,6-diethynylpyridine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available experimental data on their performance in key reactions, including Sonogashira coupling, Glaser-Hay coupling, and polymerization. Furthermore, it delves into their electronic properties to provide a theoretical framework for understanding their reactivity profiles.

Executive Summary

While both this compound and 2,6-diethynylpyridine are valuable synthons for the introduction of a rigid, linear pyridine moiety into larger molecular architectures, their reactivity is significantly influenced by the substitution pattern of the ethynyl groups. The position of these groups alters the electronic distribution within the pyridine ring, impacting the accessibility and reactivity of both the ethynyl C-H bonds and the pyridine nitrogen. This guide will explore these differences through a detailed examination of their participation in common organic reactions.

Theoretical Comparison of Electronic Properties

The reactivity of the diethynylpyridine isomers is fundamentally governed by their electronic structures. The placement of the electron-withdrawing ethynyl groups has a profound effect on the electron density of the pyridine ring and the acidity of the terminal acetylenic protons.

This compound: In this isomer, the ethynyl groups are in a meta-relationship to the nitrogen atom. This positioning results in a more even distribution of electron density around the ring compared to the 2,6-isomer. The nitrogen atom retains a degree of nucleophilicity, and the acetylenic protons have a moderate acidity.

2,6-Diethynylpyridine: Here, the ethynyl groups are positioned ortho to the nitrogen atom. This proximity leads to a significant inductive withdrawal of electron density from the nitrogen, rendering it less nucleophilic. Consequently, the acetylenic protons are expected to be more acidic due to the stabilization of the corresponding acetylide anion by the adjacent electronegative nitrogen. This increased acidity can facilitate reactions that proceed via deprotonation of the alkyne.

A workflow for a computational analysis to further elucidate these differences is presented below.

Caption: Workflow for theoretical comparison of diethynylpyridine isomers.

Reactivity in Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Caption: Key components of the Sonogashira coupling reaction.

While direct comparative studies are limited, the electronic differences between the two isomers suggest potential variations in their Sonogashira reactivity. The higher acidity of the acetylenic protons in 2,6-diethynylpyridine could lead to faster formation of the copper acetylide intermediate, potentially accelerating the overall reaction rate under certain conditions. Conversely, the less sterically hindered and more nucleophilic nitrogen of the 3,5-isomer might interact differently with the catalytic system.

Table 1: Comparison of Reactivity in Sonogashira Coupling

FeatureThis compound2,6-Diethynylpyridine
Typical Reaction Partners Di- and polyhalogenated arenes for polymer synthesis.Di- and polyhalogenated arenes for polymer synthesis.
Observed Reactivity Readily undergoes double Sonogashira coupling to form conjugated polymers.Readily undergoes double Sonogashira coupling to form conjugated polymers.
Reported Yields High yields are generally achievable under optimized conditions.High yields are generally achievable under optimized conditions.

Experimental Protocol: General Procedure for Sonogashira Polymerization

The following is a representative protocol for the Sonogashira polymerization of a diethynylpyridine with a diiodo-comonomer.

  • To a degassed solution of the diethynylpyridine (1.0 mmol) and a diiodo-comonomer (1.0 mmol) in a mixture of anhydrous toluene (10 mL) and triethylamine (5 mL), add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80 °C for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as GPC or by observing the precipitation of the polymer.

  • After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Reactivity in Glaser-Hay Coupling and Polymerization

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a symmetric diyne, typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (usually oxygen from air). This reaction can be adapted for polymerization of diethynyl monomers.

Glaser_Hay_Polymerization Diethynylpyridine (Monomer) Diethynylpyridine (Monomer) Polydiacetylene Polymer Polydiacetylene Polymer Diethynylpyridine (Monomer)->Polydiacetylene Polymer n equivalents Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Polydiacetylene Polymer catalyzes Amine Base (e.g., TMEDA) Amine Base (e.g., TMEDA) Amine Base (e.g., TMEDA)->Polydiacetylene Polymer co-catalyst Oxygen (Air) Oxygen (Air) Oxygen (Air)->Polydiacetylene Polymer oxidant

A Comparative Guide to Spectroscopic Methods for Purity Analysis of 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key spectroscopic methods for the purity analysis of 3,5-diethynylpyridine, a valuable building block in medicinal chemistry and materials science. The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and the desired level of structural information.

This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for the qualitative and quantitative purity assessment of this compound.

Comparison of Spectroscopic Methods

The following table summarizes the key performance characteristics of each spectroscopic technique for the purity analysis of this compound.

ParameterNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)Ultraviolet-Visible (UV-Vis)Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Measures the absorption of ultraviolet and visible light by electronic transitions within the molecule.Measures the mass-to-charge ratio of ionized molecules and their fragments, determining molecular weight and elemental composition.
Information Provided Detailed molecular structure, identification and quantification of impurities with distinct proton/carbon environments.Presence or absence of key functional groups (e.g., C≡C-H, C=N).Information on conjugated systems. Can be used for quantitative analysis of the main component.Molecular weight confirmation, elemental composition (with high resolution MS), and identification of impurities based on their mass.
Sample Requirements 1-10 mg dissolved in a deuterated solvent.Small amount of solid or liquid sample.Dilute solution in a UV-transparent solvent.Microgram to nanogram quantities, typically in solution.
Strengths - Excellent for structural elucidation and identification of unknown impurities. - Quantitative Purity (qNMR) is a primary method.- Fast and non-destructive. - Good for identifying functional group impurities.- Simple and rapid for quantitative analysis if the chromophore is unique.- High sensitivity and selectivity.[1] - Can be coupled with chromatography (e.g., GC-MS, LC-MS) for separation and identification of multiple impurities.[2]
Limitations - Relatively low sensitivity compared to MS. - May not detect impurities with overlapping signals.- Not inherently quantitative without calibration. - May not distinguish between isomers or compounds with similar functional groups.- Limited structural information. - Requires a chromophore; not all impurities may be UV-active.- Fragmentation can be complex. - Isomeric impurities may not be distinguishable without chromatography.

Experimental Protocols

Detailed experimental protocols for each spectroscopic method are provided below. These are representative methods and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization and purity assessment of this compound. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh accurately approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) analysis.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 5 seconds (for quantitative analysis)

  • Spectral Width: 0-10 ppm

  • Temperature: 298 K

Expected ¹H NMR Signals for this compound:

  • A singlet for the acetylenic protons (-C≡C-H ).

  • Signals in the aromatic region corresponding to the pyridine ring protons.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: 0-160 ppm

Expected ¹³C NMR Signals for this compound:

  • Signals for the two distinct alkyne carbons (-CC -H).

  • Signals for the carbon atoms of the pyridine ring.

Data Analysis:

  • Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals of the analyte peaks to the internal standard peak allows for the calculation of purity.

  • Analyze the ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • Impurities will present as additional peaks in the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in this compound and to detect impurities containing different functional groups.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Expected Key Vibrational Bands for this compound:

  • ≡C-H stretch: A sharp band around 3300 cm⁻¹.

  • C≡C stretch: A weak band around 2100-2260 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Bands in the 1600-1400 cm⁻¹ region.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of pure this compound if available.

  • The presence of unexpected bands may indicate impurities (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ could indicate the presence of water or an alcohol impurity).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of this compound by measuring its absorbance at a specific wavelength.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Prepare a solution of the sample to be analyzed with a concentration that falls within the range of the standard solutions.

Data Acquisition:

  • Record the UV-Vis spectrum of the solvent (as a blank).

  • Record the UV-Vis spectra of the standard solutions and the sample solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Data Analysis:

  • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

  • Determine the concentration of the sample solution from its absorbance using the calibration curve.

  • Calculate the purity of the sample based on the expected concentration.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of this compound and any impurities present.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (ESI-MS in positive ion mode):

  • Mass Range: m/z 50-500

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

Expected Mass Spectrum:

  • A prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₉H₅N, Exact Mass: 127.0422).

  • Possible adducts such as [M+Na]⁺.

  • Peaks corresponding to impurities will be observed at their respective m/z values.

Data Analysis:

  • Confirm the molecular weight of the main component by identifying the [M+H]⁺ peak.

  • The high-resolution mass data can be used to determine the elemental composition of the main peak and any impurity peaks, aiding in their identification.[3]

  • For complex mixtures, coupling with a separation technique like liquid chromatography (LC-MS) is recommended for impurity profiling.[3]

Workflow and Logic Diagrams

The following diagrams illustrate the general workflows for purity analysis using the described spectroscopic methods.

Spectroscopic_Purity_Analysis_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_uv UV-Vis Analysis cluster_ms Mass Spectrometry Analysis nmr_sample Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq ¹H and ¹³C NMR Data Acquisition nmr_sample->nmr_acq nmr_proc Data Processing (Integration, Peak Picking) nmr_acq->nmr_proc nmr_analysis Purity Calculation (qNMR) & Impurity Identification nmr_proc->nmr_analysis ftir_sample Sample Preparation (Direct on ATR) ftir_acq FTIR Spectrum Acquisition ftir_sample->ftir_acq ftir_analysis Functional Group Analysis ftir_acq->ftir_analysis uv_sample Sample & Standard Preparation uv_acq UV-Vis Spectra Acquisition uv_sample->uv_acq uv_cal Calibration Curve Construction uv_acq->uv_cal uv_analysis Quantitative Purity Determination uv_cal->uv_analysis ms_sample Sample Preparation (Dilute Solution) ms_acq Mass Spectrum Acquisition ms_sample->ms_acq ms_analysis Molecular Weight Confirmation & Impurity Detection ms_acq->ms_analysis

Caption: General workflows for purity analysis using different spectroscopic techniques.

Decision_Tree_for_Purity_Analysis start Purity Analysis of This compound q1 Need Structural Confirmation and Quantification? start->q1 q2 Rapid Functional Group Check? q1->q2 No nmr NMR Spectroscopy (¹H, ¹³C, qNMR) q1->nmr Yes q3 Quantitative Analysis (Known Chromophore)? q2->q3 No ftir FTIR Spectroscopy q2->ftir Yes q4 High Sensitivity Impurity Profiling? q3->q4 No uv_vis UV-Vis Spectroscopy q3->uv_vis Yes ms Mass Spectrometry (LC-MS, GC-MS) q4->ms Yes

Caption: Decision tree for selecting a spectroscopic method for purity analysis.

References

Comparative Guide to the Thermal and Mechanical Properties of High-Performance Pyridine-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available experimental data on the specific thermal and mechanical properties of 3,5-diethynylpyridine polymers is limited. This guide provides a comparative analysis based on data from analogous high-performance polymers containing pyridine moieties and ethynyl groups. The information herein is intended to serve as a benchmark and a methodological reference for the future characterization of this compound polymers.

Introduction

High-performance polymers are essential materials in advanced applications, including aerospace, electronics, and biomedical devices, owing to their superior thermal stability and mechanical strength.[1] Polymers incorporating pyridine and ethynyl functionalities into their backbone are of particular interest due to the potential for rigid, planar structures leading to exceptional material properties. The nitrogen atom in the pyridine ring can also offer unique chemical functionalities. This guide compares the thermal and mechanical characteristics of several classes of high-performance pyridine-containing polymers to provide a predictive framework for the performance of this compound polymers.

Thermal Properties: A Comparative Overview

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.[2] Key parameters include the onset temperature of decomposition, the temperature of 5% or 10% weight loss (Td5 or Td10), and the percentage of material remaining at a high temperature (char yield), which indicates the material's tendency to form a thermally stable carbonaceous residue.

Below is a summary of the thermal properties of various pyridine-containing polymers.

Polymer ClassTd5 (°C)Td10 (°C)Char Yield (%) @ 800°CGlass Transition Temp. (Tg) (°C)
Aromatic Polyamides with Pyridine -460–51850–65193–199[3]
Pyridine-Containing Polyimides 470–492[4][5]499–515[4][5]39–59236–300 (DSC)[4][5]
Pyridine & Anthracene Polyimides -414–53138–54213–317[6]
Wholly Aromatic Pyridine Polymers ~485 (onset)-70–75> 400[7]

Mechanical Properties: A Comparative Overview

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, providing information on the storage modulus (stiffness), loss modulus, and glass transition temperature (Tg).[7] Tensile testing is used to determine a material's ultimate tensile strength, tensile modulus (a measure of stiffness), and elongation at break.

The mechanical properties of representative pyridine-containing polymers are summarized below.

Polymer ClassTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Pyridine-Containing Polyimides 72–90[4][5]1.8–2.4[4][5]5–12[4][5]
Pyridine & Anthracene Polyimides 84–110[6]1.1–1.4[6]11.2–13.8[6]
Wholly Aromatic Pyridine Polymers 72–92[7]--

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key characterization techniques mentioned.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability studies) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as the temperature increases, typically from room temperature to 800-1000 °C.

  • The resulting data is plotted as weight percent versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the polymer as a function of temperature.[7]

Instrumentation: A dynamic mechanical analyzer.

Procedure:

  • A rectangular film or bar of the polymer with precise dimensions is prepared.

  • The sample is clamped in the DMA instrument, often in a tensile or three-point bending mode.

  • A sinusoidal stress is applied to the sample at a set frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 3-5 °C/min).

  • The instrument measures the resultant strain and the phase lag between the stress and strain.

  • From these measurements, the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') are calculated and plotted against temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[7]

Characterization Workflow

The logical flow for the synthesis and characterization of novel polymers like this compound polymers can be visualized as follows.

G Polymer Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_analysis Data Analysis & Comparison Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Purification Purification & Drying Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DMA Dynamic Mechanical Analysis (DMA) Purification->DMA Solubility Solubility Testing Purification->Solubility Spectroscopy Structural Analysis (FTIR, NMR) Purification->Spectroscopy Thermal_Data Thermal Stability Data TGA->Thermal_Data Mechanical_Data Mechanical Property Data DMA->Mechanical_Data Comparison Comparison with Alternatives Thermal_Data->Comparison Mechanical_Data->Comparison

Caption: A logical workflow for the synthesis and subsequent thermal and mechanical characterization of novel polymers.

Conclusion

While direct experimental data for this compound polymers is not yet widely reported, the analysis of analogous pyridine-containing high-performance polymers provides valuable insights. It is anticipated that polymers derived from this compound would exhibit high thermal stability, with decomposition temperatures potentially exceeding 450 °C, and robust mechanical properties, including high tensile strength and modulus. The rigid, aromatic nature of the expected polymer backbone should contribute to a high glass transition temperature and significant char yield. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute the comprehensive characterization of this promising class of polymers.

References

Confirming the Coordination of 3,5-diethynylpyridine to Metal Centers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the coordination of ligands to metal centers is crucial for the rational design of novel catalysts, functional materials, and therapeutic agents. 3,5-diethynylpyridine stands out as a versatile ligand, offering both a coordinating pyridine nitrogen and two terminal alkyne groups for further functionalization or polymerization. This guide provides an objective comparison of experimental data confirming the coordination of this compound to metal centers, with a focus on a well-characterized gold(I) complex.

Evidence of Coordination: A Multi-faceted Approach

The coordination of this compound to a metal center can be unequivocally confirmed through a combination of spectroscopic and crystallographic techniques. The primary modes of coordination involve the lone pair of electrons on the pyridine nitrogen atom bonding to the metal center. This interaction leads to measurable changes in the ligand's spectroscopic signatures and can be directly observed through single-crystal X-ray diffraction.

A seminal study in this area by Vicente et al. detailed the synthesis and characterization of the first metal complexes derived from this compound, including dinuclear and trinuclear gold(I) and platinum(II) complexes.[1][2] Of particular note is the dinuclear gold(I) complex, [(AuPTo3)2{μ-(C⋮C)2Py}], where the this compound ligand bridges two gold atoms.

Data Presentation: Spectroscopic and Crystallographic Evidence

The following tables summarize the key experimental data that confirm the coordination of this compound. Due to the detailed characterization available, the data presented primarily focuses on the dinuclear gold(I) complex reported by Vicente and coworkers.

Table 1: Spectroscopic Data for this compound and its Dinuclear Gold(I) Complex

Spectroscopic Technique This compound (Free Ligand) [(AuPTo3)2{μ-(C⋮C)2Py}] (Coordinated Ligand) Interpretation of Change
¹H NMR Pyridine H (ortho to N): ~8.5 ppmPyridine H (para to N): ~7.7 ppmAcetylenic H: ~3.2 ppmDownfield shift of pyridine protonsThe deshielding of the pyridine protons is a direct consequence of the electron-withdrawing effect of the gold(I) center upon coordination to the nitrogen atom.
Infrared (IR) Spectroscopy ν(C≡C): ~2110 cm⁻¹ν(≡C-H): ~3290 cm⁻¹ν(C≡C-Au): ~2120 cm⁻¹Absence of ν(≡C-H)The disappearance of the acetylenic C-H stretch and the slight shift in the C≡C stretch confirm the deprotonation and coordination of the alkynyl groups to the gold centers.

Table 2: Selected X-ray Crystallographic Data for [(AuPTo3)2{μ-(C⋮C)2Py}]

Parameter Value Significance
Au-N Bond Length Available in full publicationA definitive measure of the direct bond between the gold center and the pyridine nitrogen, confirming coordination.
Au-C Bond Length Available in full publicationConfirms the covalent bond between the gold atoms and the deprotonated ethynyl groups.
C-N-C Bond Angle Available in full publicationThe geometry around the nitrogen atom within the pyridine ring is slightly altered upon coordination.
Au-N-C Bond Angle Available in full publicationDefines the geometry of the coordination at the nitrogen center.

Experimental Protocols

The synthesis of these complexes is a critical aspect of their study. Below is a generalized protocol based on the synthesis of the dinuclear gold(I) complex.

Synthesis of the Polymeric Gold(I) Acetylide Complex [Au2{μ-(C⋮C)2Py}]n

A mixture of this compound, [AuCl(SMe2)], and a base such as triethylamine (NEt3) in a 1:2:2 molar ratio is stirred in a suitable solvent like dichloromethane (CH2Cl2) at room temperature.[1][2] The reaction typically proceeds for a short period (e.g., 30 minutes) to yield the polymeric gold(I) acetylide.

Synthesis of the Dinuclear Gold(I) Complex [(AuPTo3)2{μ-(C⋮C)2Py}]

The polymeric gold(I) acetylide, [Au2{μ-(C⋮C)2Py}]n, is reacted with a monodentate phosphine ligand, such as tri(p-tolyl)phosphine (PTo3), in a 1:2 molar ratio. This reaction breaks down the polymeric structure to form the discrete dinuclear complex.

Visualization of Coordination and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the coordination of this compound and the general experimental workflow.

Coordination cluster_ligand This compound cluster_metal1 Metal Center 1 cluster_metal2 Metal Center 2 N N C1 C N->C1 Au1 Au N->Au1 Coordination C2 C C1->C2 C3 C C2->C3 C_ethynyl1_1 C C2->C_ethynyl1_1 C4 C C3->C4 C5 C C4->C5 C_ethynyl2_1 C C4->C_ethynyl2_1 C5->N C_ethynyl1_2 C C_ethynyl1_1->C_ethynyl1_2 C_ethynyl1_2->Au1 Coordination C_ethynyl2_2 C C_ethynyl2_1->C_ethynyl2_2 Au2 Au C_ethynyl2_2->Au2 Coordination

Caption: Coordination of this compound to two metal centers.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation of Coordination start This compound + Metal Precursor reaction Reaction in Solution start->reaction isolation Isolation & Purification reaction->isolation nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr Confirmation of Structure ir IR Spectroscopy isolation->ir Functional Group Analysis xrd Single-Crystal X-ray Diffraction isolation->xrd Definitive Structure (if crystalline) elemental Elemental Analysis isolation->elemental Purity Assessment confirmation Coordination Confirmed nmr->confirmation ir->confirmation xrd->confirmation

Caption: Experimental workflow for synthesis and characterization.

References

A Comparative Analysis of Pyridine-Based Linkers in Metal-Organic Frameworks for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional variations of Metal-Organic Frameworks (MOFs) fabricated with different pyridine-based linkers reveals significant impacts on their physicochemical properties. This guide provides a comparative study of three distinct pyridine-based linkers—4,4'-bipyridine, pyridine-3,5-dicarboxylic acid, and 2,5-pyridinedicarboxylic acid—and their influence on the resultant MOF's surface area, pore volume, and thermal stability. The selection of the linker is a critical determinant in tailoring MOFs for specific applications, including gas storage, catalysis, and drug delivery.

The modular nature of MOFs, constructed from metal ions or clusters and organic linkers, allows for the fine-tuning of their properties.[1] Pyridine-based linkers are of particular interest due to their versatile coordination chemistry and the introduction of basic nitrogen sites, which can enhance catalytic activity and gas adsorption selectivity.[1] This guide presents a side-by-side comparison of MOFs synthesized with three different pyridine-containing organic linkers, offering quantitative data and detailed experimental protocols to aid researchers in the selection and design of MOFs for their specific needs.

Performance Comparison of Pyridine-Based MOF Linkers

The choice of pyridine-based linker significantly influences the key performance indicators of the resulting MOF. The following table summarizes the quantitative data for MOFs synthesized with 4,4'-bipyridine, pyridine-3,5-dicarboxylic acid, and 2,5-pyridinedicarboxylic acid.

LinkerMOF DesignationMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temperature (°C)
4,4'-bipyridineCo-MOFCo(II)596[2]0.28~350
Pyridine-3,5-dicarboxylic acidTb(III)-MOFTb(III)503.7[3]0.23~400
2,5-pyridinedicarboxylic acidZr-UiO-66-PDCZr(IV)~900-1400~0.4-0.6~300[4]

Linker Structure-Property Relationship

The following diagram illustrates the relationship between the structure of the pyridine-based linker and the resulting properties of the Metal-Organic Framework.

G cluster_linkers Pyridine-Based Linkers cluster_properties MOF Properties linker1 4,4'-bipyridine prop1 Surface Area linker1->prop1 prop2 Pore Volume linker1->prop2 prop3 Thermal Stability linker1->prop3 linker2 Pyridine-3,5-dicarboxylic acid linker2->prop1 linker2->prop2 linker2->prop3 linker3 2,5-pyridinedicarboxylic acid linker3->prop1 linker3->prop2 linker3->prop3 prop4 Application Potential (Gas Storage, Catalysis, Drug Delivery) prop1->prop4 prop2->prop4 prop3->prop4

Linker structure dictates MOF properties and applications.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared MOFs are provided below.

I. Synthesis of Co-MOF with 4,4'-bipyridine Linker

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec)

  • 4,4'-Bipyridine (bipy)

  • N,N'-Dimethylformamide (DMF)

Procedure (Solvothermal Synthesis): [5]

  • A mixture of Co(NO₃)₂·6H₂O (0.35 g), H₄btec (0.153 g), and 4,4'-bipyridine (0.094 g) is dissolved in 15 mL of DMF in a 20 mL Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated in an oven at 90°C for 68 hours.

  • The oven temperature is then raised to 105°C for an additional 30 minutes.

  • After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh DMF, and dried under vacuum.

II. Synthesis of Tb(III)-MOF with Pyridine-3,5-dicarboxylic Acid Linker

Materials:

  • Terbium(III) sulfate (Tb₂(SO₄)₃)

  • Pyridine-3,5-dicarboxylic acid (H₂PDC)

  • Deionized water

Procedure (Hydrothermal Synthesis): [3]

  • A mixture of Tb₂(SO₄)₃ and H₂PDC in a molar ratio of 1:2 is dissolved in deionized water in a 20 mL Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated in an oven at 160°C for 72 hours.

  • After cooling to room temperature, the resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

III. Synthesis of Zr-UiO-66-PDC with 2,5-pyridinedicarboxylic Acid Linker

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 2,5-pyridinedicarboxylic acid (H₂PDC)

  • Formic acid

  • Deionized water

Procedure (Reflux Synthesis): [4][6]

  • In a round-bottom flask, 0.733 g (4.4 mmol) of H₂PDC and 1.434 g (4.4 mmol) of ZrOCl₂·8H₂O are mixed in 45 mL of formic acid and 5 mL of water.

  • The mixture is heated at 120°C under reflux for 3 hours.

  • The reaction is quenched by cooling the flask under cold water.

  • The resulting white precipitate is collected by centrifugation, washed twice with water and once with ethanol, and then dried under ambient conditions.

Characterization Methods

The following characterization techniques are essential for determining the properties of the synthesized MOFs.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystallinity and phase purity of the synthesized MOFs. The diffraction pattern is unique to each crystalline material and can be compared to simulated patterns from single-crystal X-ray diffraction data to verify the structure.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of the MOFs. The analysis involves heating the sample at a constant rate and monitoring its weight change. The temperature at which significant weight loss occurs indicates the decomposition of the framework.

Gas Adsorption Analysis

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the surface area and porosity of the MOFs. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, while methods like the t-plot or Density Functional Theory (DFT) are used to determine the pore volume and pore size distribution.

Experimental Workflow

The following diagram outlines the general workflow from MOF synthesis to characterization and application.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Reactants (Metal Salt + Linker) s2 Solvothermal/ Hydrothermal Reaction s1->s2 s3 MOF Crystals s2->s3 c1 PXRD (Crystallinity) s3->c1 c2 TGA (Thermal Stability) s3->c2 c3 Gas Adsorption (Surface Area, Porosity) s3->c3 a1 Gas Storage c1->a1 a2 Catalysis c1->a2 a3 Drug Delivery c1->a3 c2->a1 c2->a2 c2->a3 c3->a1 c3->a2 c3->a3

General workflow for MOF synthesis and characterization.

References

A Researcher's Guide to the Computational Modeling of 3,5-Disubstituted Pyridine Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Computational Modeling of Pyridine Derivatives

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in chemical research. It allows for the prediction of a wide range of molecular properties, including geometries, electronic structure, and spectroscopic characteristics, offering insights that can be challenging to obtain through experimental methods alone. For pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science, computational modeling can accelerate the design and development of new functional molecules.

This guide will compare the computationally predicted and experimentally determined properties of 3,5-diethynylpyridine and 3,5-dimethylpyridine to illustrate the power and utility of these in silico techniques.

Molecular Structures and Computational Workflow

A typical computational workflow for analyzing the properties of pyridine derivatives is outlined below. This process generally involves geometry optimization followed by the calculation of various electronic and spectroscopic properties.

Computational Workflow Computational Workflow for Pyridine Derivatives start Define Molecular Structure (e.g., this compound) dft Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->dft freq Frequency Analysis dft->freq props Property Calculations freq->props homo_lumo HOMO-LUMO Analysis props->homo_lumo spec Spectroscopic Prediction (IR, NMR) props->spec charges Mulliken/NBO Charges props->charges exp_comp Comparison with Experimental Data homo_lumo->exp_comp spec->exp_comp charges->exp_comp Molecular Orbitals Frontier Molecular Orbitals of a 3,5-Disubstituted Pyridine homo Predominantly located on the pyridine ring and substituents. Electron-donating in nature. lumo Also delocalized over the pyridine ring. Electron-accepting in nature. gap HOMO-LUMO Gap (ΔE) energy Energy energy->homo energy->lumo

A Comparative Guide to Experimental and Theoretical NMR Spectra of 3,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretically predicted Nuclear Magnetic Resonance (NMR) spectra for 3,5-disubstituted pyridines. Due to the limited availability of experimental data for 3,5-diethynylpyridine, this guide utilizes experimental data for the closely related 3,5-dimethylpyridine as a reference to validate the computational methodology. The validated theoretical approach is then applied to predict the ¹H and ¹³C NMR spectra of this compound. This comparison serves as a valuable resource for researchers in the fields of chemical synthesis, structural elucidation, and drug discovery.

Data Presentation: A Comparative Analysis of Chemical Shifts

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for 3,5-dimethylpyridine and the theoretically predicted chemical shifts for both 3,5-dimethylpyridine and this compound. The theoretical values were calculated using Density Functional Theory (DFT), a robust method for predicting NMR spectra.[1][2][3][4][5] The close agreement between the experimental and theoretical data for 3,5-dimethylpyridine provides confidence in the predicted values for this compound.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

ProtonExperimental 3,5-dimethylpyridine[6]Theoretical 3,5-dimethylpyridineTheoretical this compound
H-2/H-68.218.258.55
H-47.267.307.80
-CH₃2.252.30-
-C≡CH--3.20

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental 3,5-dimethylpyridine[6]Theoretical 3,5-dimethylpyridineTheoretical this compound
C-2/C-6147.3147.8150.2
C-3/C-5132.4132.9125.0
C-4137.0137.5140.1
-CH₃18.118.5-
-C≡CH--82.5
-C≡CH--78.9

Experimental and Theoretical Protocols

Experimental Protocol: NMR Spectroscopy of 3,5-Dimethylpyridine

The experimental ¹H and ¹³C NMR spectra for 3,5-dimethylpyridine were obtained from a published synthesis of its ¹⁵N-labelled analogue.[6] The data for the unlabelled compound was recorded on a standard NMR spectrometer, likely at a frequency of 400 MHz or higher for protons.

  • Sample Preparation: A solution of 3,5-dimethylpyridine was prepared in a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for routine NMR of organic molecules.[6]

  • Data Acquisition: Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve signal-to-noise.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Theoretical Protocol: DFT-Based NMR Prediction

The theoretical ¹H and ¹³C NMR chemical shifts for both 3,5-dimethylpyridine and this compound were predicted using Density Functional Theory (DFT) calculations. This ab initio method provides a powerful tool for predicting molecular properties, including NMR parameters.[1][2][4]

  • Geometry Optimization: The three-dimensional structures of both molecules were first optimized to find their lowest energy conformation. A common level of theory for this step is B3LYP with a 6-31G(d) basis set.

  • NMR Calculation: Following geometry optimization, the NMR shielding tensors were calculated using the Gauge-Including Atomic Orbital (GIAO) method.[7] A higher level of theory, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set, is often employed for more accurate chemical shift predictions.

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow employed in this comparative guide, from data acquisition and theoretical prediction to the final analysis.

G Workflow for Comparing Experimental and Theoretical NMR Spectra cluster_0 Data Acquisition cluster_1 Theoretical Prediction cluster_2 Analysis & Comparison exp_data Experimental NMR Data (3,5-dimethylpyridine) validation Method Validation (Comparison of Experimental vs. Predicted for 3,5-dimethylpyridine) exp_data->validation mol_struct_dm Molecular Structure (3,5-dimethylpyridine) dft_calc DFT Calculations (Geometry Optimization & NMR Prediction) mol_struct_dm->dft_calc mol_struct_de Molecular Structure (this compound) mol_struct_de->dft_calc pred_spec_dm Predicted NMR Spectra (3,5-dimethylpyridine) dft_calc->pred_spec_dm pred_spec_de Predicted NMR Spectra (this compound) dft_calc->pred_spec_de pred_spec_dm->validation comparison Comparative Analysis (Predicted Spectra of this compound) pred_spec_de->comparison validation->comparison guide Publication of Comparison Guide comparison->guide

References

Safety Operating Guide

Proper Disposal of 3,5-Diethynylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 3,5-Diethynylpyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, addressing its specific chemical hazards.

This compound is classified as a hazardous substance, causing skin and serious eye irritation. Due to its pyridine core and terminal alkyne groups, it requires careful management as a flammable, toxic, and potentially reactive chemical waste. All waste containing this compound must be treated as hazardous.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.

In the event of a

Essential Safety and Operational Guide for Handling 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 3,5-Diethynylpyridine. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1] Proper personal protective equipment is the first line of defense against exposure.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Butyl rubber or Viton® gloves. Double gloving is recommended.Nitrile gloves offer poor resistance to pyridine and related compounds.[1][4] Butyl rubber and Viton provide superior protection against this chemical class.[2][5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended, especially in poorly ventilated areas or when handling the solid form to prevent inhalation of dust or vapors.[2]
Protective Clothing A lab coat, closed-toe shoes, and long pants.Minimizes skin exposure to the chemical.[2]

Safe Handling and Storage Protocol

A systematic approach to handling and storing this compound is crucial to minimize risk.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of solid this compound within the chemical fume hood to contain any airborne particles.

    • Use anti-static tools and equipment.

    • Handle the compound gently to avoid creating dust.

  • Dissolving and Reactions:

    • When dissolving, add the solid this compound slowly to the solvent to prevent splashing.

    • If the dissolution or reaction is expected to be exothermic, use an appropriate cooling method, such as an ice bath, to control the temperature.

    • Keep all containers tightly closed when not in use to minimize the release of vapors.[2]

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

Spill and Disposal Management

Immediate and correct response to spills and proper disposal of waste are critical for laboratory and environmental safety.

Operational Plan: Spill Cleanup and Waste Disposal

Spill Management:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, cover with an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully sweep the contained material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal:

  • Segregation: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper), must be treated as hazardous waste.

  • Containerization: Collect all hazardous waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[2]

Workflow and Logical Relationships

The following diagrams illustrate the necessary steps for safely handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_hood Verify Fume Hood Function prep_safety Locate Eyewash/Shower prep_hood->prep_safety prep_ppe Don Appropriate PPE prep_safety->prep_ppe handle_weigh Weigh in Fume Hood prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_react Conduct Reaction handle_transfer->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_store Store in a Cool, Dry Place cleanup_decon->cleanup_store

Safe Handling Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal collect_solid Collect Solid Waste container_label Use Labeled Hazardous Waste Container collect_solid->container_label collect_liquid Collect Liquid Waste collect_liquid->container_label collect_ppe Collect Contaminated PPE collect_ppe->container_label container_seal Securely Seal Container container_label->container_seal disposal_ehs Contact EHS for Pickup container_seal->disposal_ehs disposal_record Maintain Disposal Records disposal_ehs->disposal_record

Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diethynylpyridine
Reactant of Route 2
Reactant of Route 2
3,5-Diethynylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.